Tris(dimethylamino)chlorosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCZVGQEADVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065410 | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13307-05-6 | |
| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tris(dimethylamino)chlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dimethylamino)chlorosilane, with the chemical formula C₆H₁₈ClN₃Si, is a sterically hindered organosilicon compound. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety considerations. While direct applications in drug development are not extensively documented in scientific literature, this guide explores its potential utility as a bulky silylating agent for the protection of functional groups, a common strategy in complex molecule synthesis. Detailed experimental protocols for its synthesis are extrapolated from related compounds, and its reactivity with nucleophiles is discussed based on the principles of organosilicon chemistry.
Introduction
This compound is a reactive chlorosilane characterized by the presence of three dimethylamino groups attached to the silicon atom. This substitution pattern imparts significant steric bulk and distinct electronic properties to the molecule. While its primary applications appear to be in the realm of materials science, its structural features suggest potential as a highly specialized reagent in organic synthesis, particularly for chemoselective transformations where steric hindrance can be exploited. This guide aims to provide a detailed technical resource for researchers considering the use of this compound.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₈ClN₃Si | |
| Molecular Weight | 195.77 g/mol | |
| CAS Number | 13307-05-6 | |
| Appearance | Liquid | |
| Boiling Point | 78 °C at 14 mmHg | |
| Density | 0.973 g/mL at 25 °C | |
| Flash Point | 58.9 °C (closed cup) | |
| Storage Temperature | 2-8°C | |
| SMILES String | CN(C)--INVALID-LINK--(N(C)C)N(C)C | |
| InChI Key | YLZCZVGQEADVNK-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Pathway
The reaction of silicon tetrachloride with an excess of dimethylamine (B145610) is the most probable method for the synthesis of this compound. The stoichiometry of the reaction would need to be carefully controlled to favor the trisubstituted product over the mono-, di-, and tetra-substituted silanes.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on the synthesis of related aminosilanes and general organosilicon chemistry principles. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous dimethylamine ((CH₃)₂NH)
-
Anhydrous, non-polar solvent (e.g., hexane, toluene)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
A reaction flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with a solution of anhydrous dimethylamine in the chosen solvent. The flask is cooled in an ice-salt bath or a dry ice-acetone bath.
-
A solution of silicon tetrachloride in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred dimethylamine solution under a positive pressure of inert gas. The rate of addition should be controlled to maintain the reaction temperature below 0 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting slurry, containing the product and dimethylamine hydrochloride precipitate, is filtered under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by fractional vacuum distillation to yield pure this compound.
Reactivity and Potential Applications in Organic Synthesis
Due to the presence of a reactive Si-Cl bond and sterically demanding dimethylamino groups, this compound is expected to act as a bulky silylating agent. Silylation is a common strategy in organic synthesis, particularly in drug development, to protect reactive functional groups such as alcohols, amines, and thiols. The steric hindrance of the tris(dimethylamino)silyl group would likely impart high selectivity for the silylation of less hindered functional groups.
Reaction with Nucleophiles: Silylation
This compound will react with nucleophiles (e.g., alcohols, amines, thiols) to form the corresponding silylated products, with the concomitant formation of dimethylamine hydrochloride if a stoichiometric amount of a base is not used. The reaction with an alcohol to form a silyl (B83357) ether is a representative example.
Caption: General silylation reaction with an alcohol.
The Tris(dimethylamino)silyl Protecting Group
The tris(dimethylamino)silyl group, if used for protection, would be expected to exhibit stability properties influenced by its steric bulk. Generally, bulkier silyl groups offer greater stability towards acidic and basic hydrolysis. This would make the tris(dimethylamino)silyl group potentially more robust than smaller silyl protecting groups like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers. However, the presence of the nitrogen atoms might influence its stability and reactivity in ways not seen with alkyl- or arylsilanes.
Deprotection: The cleavage of the silyl ether would likely be achieved under conditions typical for the deprotection of bulky silyl ethers, such as with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or strong acidic conditions.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Description |
| Flammable Liquid | Flammable liquid and vapor. |
| Corrosive | Causes severe skin burns and eye damage. |
| Water Reactive | Reacts with water, releasing flammable and corrosive byproducts. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and, if necessary, an apron and boots.
-
Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is necessary.
Handling and Storage:
-
Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly sealed.
-
Ground all equipment to prevent static discharge.
Conclusion
This compound is a sterically hindered chlorosilane with potential as a specialized silylating agent in organic synthesis. While its direct application in drug development is not well-documented, its chemical properties suggest it could be a useful tool for selective protection of functional groups in complex molecules. Further research into its reactivity and the stability of the corresponding silyl ethers is warranted to fully explore its potential in medicinal chemistry and other areas of organic synthesis. Researchers should exercise caution due to its hazardous nature and handle it in accordance with strict safety protocols.
References
An In-depth Technical Guide to the Chemical Properties of Tris(dimethylamino)chlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dimethylamino)chlorosilane, a versatile organosilicon compound, serves as a potent silylating agent in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the protection of various functional groups, and its spectral characteristics. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge for the effective and safe utilization of this reagent.
Core Chemical Properties
This compound, with the chemical formula C₆H₁₈ClN₃Si, is a flammable and corrosive liquid that is highly sensitive to moisture.[1] It is primarily utilized as a silylating agent to introduce the tris(dimethylamino)silyl protecting group to various functional groups, notably alcohols. The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13307-05-6 | [2][3] |
| Molecular Formula | C₆H₁₈ClN₃Si | [2][3] |
| Molecular Weight | 195.77 g/mol | [2][3] |
| Boiling Point | 78 °C at 14 mmHg | [1] |
| Density | 0.973 g/mL at 25 °C | [1] |
| Flash Point | 58.9 °C (closed cup) | [1] |
| Storage Temperature | 2-8°C | [1] |
Reactivity and Applications
This compound's reactivity is dominated by the labile silicon-chlorine bond, which readily undergoes nucleophilic substitution with protic functional groups. This reactivity makes it a valuable reagent for the protection of alcohols, phenols, and carboxylic acids in multi-step organic syntheses.
Silylation of Alcohols
The protection of alcohols as silyl (B83357) ethers is a common strategy in organic synthesis. This compound reacts with primary, secondary, and tertiary alcohols to form the corresponding tris(dimethylamino)silyl ethers. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
dot
Caption: General reaction scheme for the silylation of alcohols.
Reactivity with Other Functional Groups
Beyond alcohols, this reagent can also react with other nucleophilic functional groups.
-
Phenols: Similar to alcohols, phenols can be silylated to form the corresponding aryl silyl ethers.
-
Carboxylic Acids: The reaction with carboxylic acids can lead to the formation of silyl esters, which can be useful as activated intermediates or protecting groups.
-
Amines: While less common for this specific reagent, chlorosilanes can react with amines to form silylamines.
dot
Caption: Reactivity of this compound with various functional groups.
Experimental Protocols
The following protocols are generalized procedures for the silylation of various functional groups using this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Silylation of a Primary Alcohol
-
Reaction Setup: To a stirred solution of the primary alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (B128534) (1.1 equivalents).
-
Addition of Reagent: Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
dot
Caption: Experimental workflow for the silylation of a primary alcohol.
Silylation of Secondary and Tertiary Alcohols
The silylation of more sterically hindered secondary and tertiary alcohols may require longer reaction times and/or elevated temperatures. The general protocol is similar to that for primary alcohols, but the reaction mixture may need to be heated to reflux to achieve complete conversion.
Silylation of Phenols
Phenols can be silylated using a similar protocol to that of primary alcohols. The reaction is generally facile due to the acidity of the phenolic proton.
Protection of Carboxylic Acids
The protection of carboxylic acids as silyl esters can be achieved by reacting the carboxylic acid with this compound in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent.
Spectral Data
Detailed spectral analysis is crucial for the characterization of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the dimethylamino groups. The chemical shift of this peak would be informative.
-
¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the methyl carbons of the dimethylamino groups.
Note: Specific, experimentally obtained spectral data for this compound was not available in the public domain at the time of this writing. Researchers should acquire their own spectral data for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:
-
C-H stretching: Around 2800-3000 cm⁻¹ for the methyl groups.
-
Si-Cl stretching: Typically observed in the region of 450-650 cm⁻¹.
-
C-N stretching: In the range of 1000-1350 cm⁻¹.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable liquid and vapor and causes severe skin burns and eye damage.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from sources of ignition and moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents. Recommended storage is at 2-8°C.[1]
Conclusion
This compound is a highly effective silylating agent with broad applications in organic synthesis, particularly for the protection of alcohols. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful application in research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals to utilize this versatile reagent in their synthetic endeavors.
References
An In-depth Technical Guide to Tris(dimethylamino)chlorosilane (CAS Number 13307-05-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)chlorosilane, with the CAS number 13307-05-6, is a versatile organosilicon compound widely utilized in organic synthesis and materials science.[1][2][3] Its utility stems from its function as a highly reactive silylating agent, enabling the protection of various functional groups, and as a precursor for the deposition of silicon-containing thin films. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key applications in research and drug development, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic amine-like odor.[4] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 13307-05-6 | [1][2][3][5][6][7][8] |
| Molecular Formula | C₆H₁₈ClN₃Si | [1][6][7][8] |
| Molecular Weight | 195.77 g/mol | [1][2][3][7] |
| Boiling Point | 78 °C at 14 mmHg | [2][3][5][8] |
| Melting Point | -90 °C | [4] |
| Density | 0.973 g/mL at 25 °C | [2][3][5] |
| Flash Point | 58.9 °C (138.0 °F) - closed cup | [3][5] |
| Solubility | Reacts with water and other protic solvents. | |
| Refractive Index | Not available |
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Flammable Liquid, Category 3 | 🔥 | H226: Flammable liquid and vapor. | P210, P233, P240, P280 |
| Skin Corrosion, Category 1B | corrosive | H314: Causes severe skin burns and eye damage. | P303+P361+P353, P305+P351+P338 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with large quantities, a respirator with an appropriate cartridge for organic vapors and acid gases is recommended.
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.
Applications in Research and Drug Development
The primary application of this compound in the pharmaceutical and chemical research sectors is as a potent silylating agent. This reactivity is harnessed for the temporary protection of sensitive functional groups during multi-step organic syntheses.
Protection of Functional Groups
In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to mask reactive functional groups to prevent unwanted side reactions. Silyl (B83357) ethers, formed by the reaction of silylating agents with alcohols, are one of the most common and versatile classes of protecting groups. This compound offers a reactive source for the introduction of the tris(dimethylamino)silyl protecting group.
This protecting group strategy is crucial in various stages of drug development, including:
-
Medicinal Chemistry: Facilitating the synthesis of novel drug candidates by allowing for selective chemical transformations on other parts of the molecule.
-
Process Development: Enabling the development of robust and scalable synthetic routes for the manufacturing of APIs.
The tris(dimethylamino)silyl group can be used to protect a variety of functional groups, including:
-
Alcohols and Phenols: Forming silyl ethers.
-
Carboxylic Acids: Forming silyl esters.
-
Amines: Forming silylamines.
The general workflow for a protection-deprotection strategy is outlined in the diagram below.
Caption: General workflow of a protecting group strategy in organic synthesis.
Derivatization for Analytical Chemistry
In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a common technique to improve the volatility and thermal stability of analytes, leading to better chromatographic separation and detection. This compound can be employed as a derivatizing agent to convert polar functional groups (e.g., hydroxyl, carboxyl, amino) into their less polar and more volatile tris(dimethylamino)silyl derivatives. This is particularly relevant in the analysis of biological samples for steroids and other metabolites.[4][9][10][11]
Experimental Protocols
The following section provides a representative experimental protocol for the silylation of a primary alcohol using a chlorosilane, which can be adapted for this compound.
General Protocol for the Silylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (substrate)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM)
-
Base (e.g., imidazole, 2,6-lutidine, or triethylamine)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, if using triethylamine (B128534) in DCM)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the anhydrous solvent (DMF or DCM).
-
Addition of Reagents:
-
Method A (in DMF): Add the base (imidazole or 2,6-lutidine, 2.2 equivalents) to the solution. Then, add this compound (1.1 equivalents) dropwise at room temperature.
-
Method B (in DCM): Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP to the solution. Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equivalents) dropwise.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to ~40 °C for less reactive alcohols). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure silyl ether.
Reaction Mechanism
The silylation of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is generally catalyzed by a base.
The proposed mechanism for the base-catalyzed silylation is depicted below:
Caption: Proposed mechanism for the base-catalyzed silylation of an alcohol.
In this mechanism, the base deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the electrophilic silicon atom of this compound, displacing the chloride leaving group to form the corresponding tris(dimethylamino)silyl ether.
Conclusion
This compound is a valuable and reactive reagent for researchers, scientists, and drug development professionals. Its primary utility as a silylating agent for the protection of various functional groups makes it an important tool in the synthesis of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. The provided experimental guidelines offer a starting point for its application in the laboratory, and a fundamental understanding of its reaction mechanism allows for the strategic design of synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound = 99 13307-05-6 [sigmaaldrich.com]
- 3. This compound = 99 13307-05-6 [sigmaaldrich.com]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 13307-05-6 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. uu.diva-portal.org [uu.diva-portal.org]
Tris(dimethylamino)chlorosilane molecular weight and formula
Tris(dimethylamino)chlorosilane is a chemical compound utilized in various scientific and industrial applications. This guide provides fundamental information regarding its molecular properties.
Molecular Formula and Weight
The key quantitative data for this compound are its molecular formula and weight, which are essential for stoichiometric calculations in chemical reactions.
| Property | Value |
| Molecular Formula | C6H18ClN3Si[1] |
| Linear Formula | ClSi(N(CH3)2)3 |
| Molecular Weight | 195.77 g/mol [1] |
This information is crucial for researchers and drug development professionals in quantifying reactants and products, determining molar concentrations, and performing theoretical yield calculations. The structural arrangement of the atoms is as significant as its elemental composition for understanding its chemical behavior and reactivity.
References
An In-depth Technical Guide to the Structure and Bonding of Tris(dimethylamino)chlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of tris(dimethylamino)chlorosilane, ClSi(N(CH₃)₂)₃. The document synthesizes data from gas-phase electron diffraction studies, spectroscopic analyses, and computational models to offer a detailed understanding of this key organosilicon compound. Particular emphasis is placed on the nature of the silicon-nitrogen and silicon-chlorine bonds, which are critical to its reactivity and utility in chemical synthesis. All quantitative data are summarized in structured tables, and detailed experimental protocols for relevant characterization techniques are provided. Visualizations of the molecular structure and bonding relationships are presented using Graphviz diagrams.
Introduction
This compound is a versatile reagent in organic and organometallic synthesis, primarily utilized as a precursor for the introduction of the tris(dimethylamino)silyl group. The reactivity of this compound is intrinsically linked to the nature of its central silicon atom's bonding with three dimethylamino groups and a chlorine atom. Understanding the precise molecular geometry and the electronic characteristics of these bonds is paramount for predicting its chemical behavior and for the rational design of synthetic pathways. This guide aims to provide a detailed exposition of the structural and bonding properties of this compound, drawing upon key experimental and theoretical data.
Molecular Structure
The three-dimensional arrangement of atoms in this compound has been primarily elucidated through gas-phase electron diffraction studies. These investigations provide precise measurements of bond lengths and angles in the gaseous state, offering a depiction of the molecule's inherent geometry without the influence of crystal packing forces.
Experimental Data: Gas-Phase Electron Diffraction
Gas-phase electron diffraction is a powerful technique for determining the structure of volatile molecules. The analysis of the diffraction pattern of this compound reveals a molecule with a central silicon atom bonded to a chlorine atom and the nitrogen atoms of the three dimethylamino groups.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Si-Cl | 2.058 ± 0.005 | [1](--INVALID-LINK--) |
| Si-N | 1.705 ± 0.004 | [1](--INVALID-LINK--) |
| N-C | 1.455 ± 0.003 | [1](--INVALID-LINK--) |
| C-H | 1.110 ± 0.005 | [1](--INVALID-LINK--) |
| Bond Angles (degrees) | ||
| Cl-Si-N | 108.5 ± 0.5 | [1](--INVALID-LINK--) |
| N-Si-N | 110.4 ± 0.6 | [1](--INVALID-LINK--) |
| Si-N-C | 119.5 ± 0.4 | [1](--INVALID-LINK--) |
| C-N-C | 113.0 ± 0.8 | [1](--INVALID-LINK--) |
Molecular Geometry Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound based on the gas-phase electron diffraction data.
Chemical Bonding
The bonding in this compound is characterized by the polar covalent interactions between the central silicon atom and its substituents. The nature of the Si-N and Si-Cl bonds dictates the molecule's electronic properties and reactivity.
The Si-N Bond
The silicon-nitrogen bond in aminosilanes is of significant interest due to the potential for pπ-dπ back-bonding from the nitrogen lone pair to the vacant d-orbitals of silicon. This interaction can influence the bond length, bond strength, and the geometry around the nitrogen atom. In this compound, the Si-N bond length of 1.705 Å is shorter than a typical Si-N single bond, suggesting a degree of double bond character. The planarity around the nitrogen atoms, as indicated by the Si-N-C and C-N-C bond angles, further supports the involvement of the nitrogen lone pair in π-bonding.
The Si-Cl Bond
The silicon-chlorine bond is a polar covalent bond, with the chlorine atom being significantly more electronegative than silicon. This results in a partial positive charge on the silicon atom, making it susceptible to nucleophilic attack. The Si-Cl bond length of 2.058 Å is within the expected range for chlorosilanes.
Bonding Relationships Visualization
// Nodes Si [label="Si (δ+)", fillcolor="#FBBC05"]; Cl [label="Cl (δ-)", fillcolor="#34A853"]; N [label="N (p-orbitals)", fillcolor="#4285F4"]; p_pi_d_pi [label="pπ-dπ Back-bonding", shape=ellipse, fillcolor="#FFFFFF"];
// Relationships Si -> Cl [label="σ-bond (polar covalent)"]; Si -> N [label="σ-bond"]; N -> p_pi_d_pi [label="Lone pair donation"]; p_pi_d_pi -> Si [label="π-interaction with Si d-orbitals"]; }
References
Tris(dimethylamino)chlorosilane safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of Tris(dimethylamino)chlorosilane
This guide provides comprehensive safety information for this compound (CAS No: 13307-05-6), intended for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazards, handling procedures, and emergency protocols, based on available Safety Data Sheets (SDS).
Quantitative Data Summary
The physical, chemical, and toxicological properties of this compound are summarized below. This data is essential for understanding its behavior and potential hazards in a laboratory setting.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₈ClN₃Si | [1] |
| Molecular Weight | 195.77 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 2.5-3.5 °C | [1] |
| Boiling Point | 78 °C @ 14 mmHg | [1][3] |
| Density | 0.973 g/mL at 25 °C | [3] |
| Flash Point | 58.9 °C (138.0 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Table 2: Toxicological Data
Note: The following data is for the related compound Tris(dimethylamino)silane (CAS 15112-89-7), as specific toxicity data for the chlorosilane variant is limited in the provided results. This data should be used as an indicator of potential hazards.
| Parameter | Route | Species | Value | Source |
| LD50 | Oral | Rat | 595 mg/kg | [4] |
| LC50 | Inhalation | Rat | 38 ppm / 4 hours | [4] |
Hazard Identification and Control
This compound is classified as a flammable liquid that causes severe skin burns and eye damage. It reacts vigorously with water and moisture, liberating flammable and irritating fumes of dimethylamine.[5][6]
Hazard and Personal Protective Equipment (PPE) Protocol
The logical workflow for selecting appropriate PPE is based on the inherent hazards of the substance.
Caption: Hazard to PPE selection workflow.
Experimental and Handling Protocols
Strict adherence to the following protocols is mandatory to ensure safety.
Safe Handling and Storage Protocol
-
Ventilation: Always handle the material in a well-ventilated area or under a chemical fume hood.[5]
-
Inert Atmosphere: The substance is stable in sealed containers under a dry, inert atmosphere.[5][6] It reacts with water and moisture.[5][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and only non-sparking tools.[5]
-
Grounding: Proper grounding and bonding procedures must be followed to prevent static discharge.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Store locked up and away from incompatible materials such as acids, alcohols, and oxidizing agents.[5][6]
Chemical Storage and Incompatibility
The diagram below illustrates the necessary storage conditions and highlights materials that are incompatible with this compound.
Caption: Storage conditions and chemical incompatibilities.
Emergency Protocols
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
The following flowchart details the necessary first-aid steps for various exposure routes.
Caption: First-aid procedures for exposure incidents.
Detailed First-Aid Protocols:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[5]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing and seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do, and continue rinsing. Get immediate medical attention.[5]
-
Ingestion: Rinse mouth. Never give anything by mouth to an unconscious person. Seek medical advice if you feel unwell.[5]
Firefighting and Spill Response
The workflow for responding to a fire or spill involves securing the area, using appropriate extinguishing or containment methods, and employing correct personal protective equipment.
Caption: Workflow for fire and spill emergencies.
Detailed Firefighting and Spill Protocols:
-
Firefighting:
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[5]
-
Unsuitable Media: Do not use a direct stream of water, as the material reacts with it.[5]
-
Hazards: The substance is a flammable liquid and vapor. Exposure to water or open flame can produce irritating fumes of dimethylamine.[5]
-
Protective Actions: Exercise caution. Use water spray to cool exposed surfaces. Firefighters must wear proper protective equipment, including respiratory protection, and avoid all contact with the substance.[5]
-
-
Spill Cleanup:
-
Personal Precautions: Eliminate all ignition sources immediately. Evacuate unnecessary personnel. Wear the protective equipment described in the PPE section.[5]
-
Environmental Precautions: Prevent the spill from entering sewers or public waters.[5]
-
Containment and Cleaning: Contain the spill with dikes or absorbents. Clean up spills promptly using an absorbent material. Use only non-sparking tools to collect the material and place it in an appropriate container for disposal.[5]
-
References
An In-depth Technical Guide to the Handling and Storage of Tris(dimethylamino)chlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling and storage of Tris(dimethylamino)chlorosilane (CAS No: 13307-05-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid that reacts with moisture.[1][2] Understanding its properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C6H18ClN3Si | [3] |
| Molecular Weight | 195.77 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 78 °C at 14 mmHg | [4] |
| Melting Point | Not available | |
| Flash Point | 58.9 °C (138.0 °F) - closed cup | [4] |
| Density | 0.973 g/mL at 25 °C | [4] |
Safe Handling Protocols
Due to its hazardous nature, strict protocols must be followed when handling this compound.
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[6]
-
Hand Protection: Neoprene or nitrile rubber gloves.[6]
-
Skin and Body Protection: Wear suitable protective clothing.[6] A flame-retardant antistatic protective suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended.[6]
2.2. Engineering Controls
Proper engineering controls are essential to minimize exposure:
-
Ventilation: A well-ventilated area is crucial. Local exhaust or general room ventilation should be provided.[6]
-
Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6]
-
Grounding: To prevent static discharge, proper grounding and bonding of containers and receiving equipment is necessary. Use only non-sparking tools.[6]
2.3. General Handling Procedures
-
Avoid all eye and skin contact and do not breathe vapors or mist.[6]
-
Keep the container tightly closed when not in use.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[6]
-
Wash hands thoroughly after handling.[6]
Storage Guidelines
Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.
3.1. Storage Conditions
-
Temperature: Store in a cool, well-ventilated place, away from heat.[6] Recommended storage temperature is 2-8°C.[4]
-
Atmosphere: This chemical is air and moisture sensitive. It should be handled and stored under an inert gas like nitrogen.[7] It is stable in sealed containers under a dry, inert atmosphere.[6]
-
Container: Keep the container tightly closed.[6]
3.2. Incompatible Materials
This compound is incompatible with and should be stored separately from the following:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is required.
4.1. Spill Response
-
Evacuate: Evacuate unnecessary personnel from the area.[6]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill with dikes or absorbents to prevent it from entering sewers or streams.[6]
-
Clean-up: Use an absorbent material to collect the spill. Sweep or shovel the material into an appropriate container for disposal. Use only non-sparking tools.[6]
-
Decontaminate: Clean the affected area thoroughly.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]
-
Skin Contact: Causes severe skin burns.[6] Remove contaminated clothing and rinse the affected area with plenty of water. Seek immediate medical attention.
-
Inhalation: May cause irritation to the respiratory tract.[6] Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The chemical should be disposed of at a licensed waste disposal facility.[6]
Visual Workflow Guides
The following diagrams illustrate key safety and handling workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree outlining the immediate steps to take in case of a spill.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. Chlorosilane - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 13307-05-6 [m.chemicalbook.com]
- 4. 三(二甲氨基)氯硅烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ereztech.com [ereztech.com]
- 6. gelest.com [gelest.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gelest.com [gelest.com]
An In-depth Technical Guide to the Reactivity of Tris(dimethylamino)chlorosilane with Water and Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)chlorosilane, often abbreviated as TDMASCI, is a highly reactive organosilicon compound utilized in specialized chemical synthesis, including as a precursor for the deposition of silicon-containing thin films and as a derivatizing agent. Its utility is intrinsically linked to its reactivity profile, particularly with water and protic solvents. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its interactions with aqueous and protic environments. The information herein is intended to support researchers in handling this compound safely and effectively in their experimental workflows.
Core Reactivity and Product Profile
This compound exhibits high sensitivity to moisture and protic solvents, reacting vigorously upon contact.[1] This reactivity is a hallmark of chlorosilanes and aminosilanes, driven by the polarized silicon-chlorine and silicon-nitrogen bonds, which make the silicon atom highly susceptible to nucleophilic attack.
The primary reaction upon exposure to water is hydrolysis, which proceeds rapidly to replace the chloro and dimethylamino groups with hydroxyl groups. The initial hydrolysis product, tris(dimethylamino)silanol, is generally unstable and readily undergoes condensation reactions. The overall reaction scheme involves the liberation of dimethylamine (B145610) and hydrogen chloride.
A summary of the reactivity and expected products is presented in the table below.
| Reactant | Reaction Type | Relative Rate | Primary Products | Secondary/Final Products |
| Water (H₂O) | Hydrolysis | Very Rapid | Tris(dimethylamino)silanol, Dimethylamine, Hydrogen Chloride | Siloxanes/Polysiloxanes, Dimethylammonium chloride |
| Methanol (CH₃OH) | Alcoholysis | Rapid | Tris(dimethylamino)methoxysilane, Dimethylamine, Hydrogen Chloride | Further alcoholysis products, Siloxane oligomers |
| Ethanol (C₂H₅OH) | Alcoholysis | Rapid | Tris(dimethylamino)ethoxysilane, Dimethylamine, Hydrogen Chloride | Further alcoholysis products, Siloxane oligomers |
Reaction Mechanism and Signaling Pathway
The reaction of this compound with water or a generic protic solvent (ROH) proceeds through a nucleophilic substitution at the silicon center. The lone pair of electrons on the oxygen atom of the protic solvent attacks the electrophilic silicon atom. This is followed by the elimination of a leaving group, either a chloride ion or a dimethylamine molecule. The reaction with water is illustrated in the signaling pathway diagram below.
Caption: Reaction pathway for the hydrolysis of this compound.
The initial step is the nucleophilic attack of a water molecule on the silicon atom of this compound, forming a transient pentacoordinate intermediate. This intermediate then eliminates a molecule of hydrogen chloride to yield tris(dimethylamino)silanol. The liberated HCl will readily react with the dimethylamino groups or liberated dimethylamine to form dimethylammonium chloride. The silanol species is highly reactive and undergoes intermolecular condensation, eliminating water to form siloxane bridges. The dimethylamino groups are also susceptible to hydrolysis, leading to the release of dimethylamine and the formation of a cross-linked polysiloxane network.
Experimental Protocol: Monitoring the Hydrolysis of this compound by Conductivity Measurement
This protocol provides a general method for observing the rapid hydrolysis of this compound by monitoring the change in electrical conductivity of the reaction mixture. The hydrolysis reaction produces ionic species (hydrogen chloride and dimethylammonium chloride), which leads to a significant increase in conductivity.
Materials:
-
This compound
-
Anhydrous isopropanol (B130326) (or another suitable anhydrous solvent)
-
Deionized water
-
Conductivity meter with a probe
-
Magnetic stirrer and stir bar
-
Glass reaction vessel (e.g., a 250 mL beaker)
-
Syringe and needle for handling the reactant
-
Stopwatch
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Procedure:
-
Preparation:
-
Set up the reaction vessel on the magnetic stirrer in a fume hood.
-
Place a magnetic stir bar in the vessel.
-
Add 100 mL of anhydrous isopropanol to the reaction vessel. The use of an anhydrous solvent is to ensure a low initial conductivity and to control the reaction rate to some extent, although the reaction will still be very fast upon addition of water.
-
Immerse the conductivity probe into the solvent, ensuring the electrodes are fully submerged.
-
Begin stirring at a moderate and constant speed.
-
-
Measurement of Initial Conductivity:
-
Record the initial conductivity of the anhydrous isopropanol. This value should be very low.
-
-
Initiation of Hydrolysis:
-
Using a syringe, carefully add a specific volume of deionized water (e.g., 1 mL) to the stirring isopropanol.
-
Allow the conductivity reading to stabilize and record this new baseline.
-
Prepare a specific amount of this compound in a separate, dry, sealed container. For example, 0.5 mL.
-
-
Data Acquisition:
-
Simultaneously, start the stopwatch and inject the pre-measured this compound into the stirring water/isopropanol mixture.
-
Record the conductivity at regular time intervals (e.g., every 5 seconds). The reaction is expected to be very rapid, so a high sampling rate is crucial in the initial phase.
-
Continue recording until the conductivity reading reaches a stable plateau, indicating the completion of the hydrolysis reaction.
-
-
Data Analysis:
-
Plot the conductivity as a function of time. The resulting curve will show a sharp increase in conductivity upon the addition of this compound, which will then level off.
-
The initial rate of reaction can be estimated from the initial slope of the conductivity versus time curve.
-
Expected Results: A rapid and significant increase in the electrical conductivity of the solution will be observed immediately following the addition of this compound to the aqueous solvent mixture. This is due to the formation of ionic products, primarily hydrogen chloride and its subsequent reaction with dimethylamine to form dimethylammonium chloride. The rate of this increase provides a qualitative and semi-quantitative measure of the hydrolysis rate.
Safety and Handling Precautions
This compound is a flammable and corrosive liquid. It reacts vigorously with water and moisture, releasing flammable and toxic dimethylamine gas and corrosive hydrogen chloride.[2]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[2]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). Keep in a cool, dry place away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[2]
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite (B1170534) or dry sand) and place it in a sealed container for disposal. Do not use water to clean up spills.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable but highly reactive chemical. Its pronounced sensitivity to water and protic solvents necessitates careful handling and storage to prevent uncontrolled reactions. The rapid hydrolysis and alcoholysis reactions lead to the formation of silanols, which subsequently condense to form siloxanes, along with the liberation of dimethylamine and hydrogen chloride. Understanding this reactivity is crucial for its effective and safe application in research and development. The provided experimental protocol offers a basic framework for qualitatively and semi-quantitatively assessing this reactivity. Researchers and drug development professionals should always consult the relevant safety data sheets and implement appropriate safety measures before working with this compound.
References
Technical Guide: Physical Properties of Chlorotris(dimethylamino)silane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of chlorotris(dimethylamino)silane (ClSi[N(CH₃)₂]₃), a key reagent in synthetic chemistry. The document details its molecular characteristics and presents quantitative physical data in a structured format. Furthermore, it outlines detailed experimental protocols for the determination of these properties, with special considerations for the compound's reactivity. A generalized synthesis workflow is also provided for contextual understanding. This guide is intended to be a valuable resource for laboratory professionals requiring accurate physical data and handling procedures for this compound.
Introduction
Chlorotris(dimethylamino)silane, also known by its alternative name Tris(dimethylamino)chlorosilane, is a versatile organosilicon compound. Its chemical structure features a central silicon atom bonded to a chlorine atom and three dimethylamino groups. This configuration imparts a high degree of reactivity, particularly towards nucleophiles, making it a valuable precursor in various organic and organometallic syntheses. The compound is notably sensitive to moisture and requires handling under inert atmospheric conditions to prevent decomposition. An accurate understanding of its physical properties is paramount for its safe handling, storage, and effective use in experimental research and development.
Physical and Chemical Properties
The fundamental physical and chemical properties of chlorotris(dimethylamino)silane are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₆H₁₈ClN₃Si |
| Molecular Weight | 195.77 g/mol [1][2] |
| CAS Number | 13307-05-6[1][2][3][4][5] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 78 °C at 14 mmHg[1][4][5] |
| Melting Point | 2.5-3.5 °C[4][5] |
| Density | 0.973 g/mL at 25 °C[1][4][5][7] |
| Refractive Index | 1.4420[4][5] or 1.468[3] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture[4] |
Synthesis Workflow
Chlorotris(dimethylamino)silane is typically synthesized through the reaction of a silicon chloride source with dimethylamine (B145610) or a derivative. The following diagram illustrates a generalized workflow for its preparation.
Caption: Generalized synthesis of chlorotris(dimethylamino)silane.
Experimental Protocols for Physical Property Determination
Given the moisture-sensitive nature of chlorotris(dimethylamino)silane, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and is performed under reduced pressure.
-
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a pressure gauge.
-
Sample Preparation: Under an inert atmosphere, introduce a small volume (e.g., 1-2 mL) of chlorotris(dimethylamino)silane and a small magnetic stir bar into the dried round-bottom flask.
-
Procedure: a. Seal the apparatus and slowly evacuate to the desired pressure (e.g., 14 mmHg). b. Begin gentle heating of the flask using an oil bath while stirring. c. Observe the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. d. Record the stable temperature reading on the thermometer as the boiling point at the measured pressure.
Melting Point Determination (Capillary Method)
Due to the low melting point, this procedure requires a cooling bath.
-
Sample Preparation: In a glovebox or under a stream of inert gas, introduce a small amount of liquid chlorotris(dimethylamino)silane into a capillary tube. Seal the open end of the capillary tube using a flame.
-
Apparatus Setup: Place the sealed capillary tube into a melting point apparatus equipped with a cooling system.
-
Procedure: a. Cool the apparatus to a temperature below the expected melting point (e.g., 0 °C). b. Slowly warm the apparatus at a controlled rate (e.g., 1 °C/min). c. Record the temperature at which the solid begins to melt and the temperature at which the last solid crystal disappears. This range is the melting point.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume.
-
Apparatus Preparation: Thoroughly clean and dry a pycnometer and determine its mass accurately on an analytical balance.
-
Procedure: a. In an inert atmosphere, fill the pycnometer with chlorotris(dimethylamino)silane. Ensure the liquid is at a constant, known temperature (e.g., 25 °C). b. Cap the pycnometer, ensuring any excess liquid is removed, and weigh it accurately. c. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Refractive Index Determination (Refractometer)
-
Apparatus Preparation: Ensure the prism of the refractometer is clean and dry. Calibrate the instrument using a standard with a known refractive index.
-
Procedure: a. Under an inert atmosphere, apply a small drop of chlorotris(dimethylamino)silane to the prism of the refractometer. b. Close the prism and allow the temperature to equilibrate to the desired measurement temperature (e.g., 20 °C). c. Take the refractive index reading. It is advisable to take multiple readings and report the average.
Safety and Handling
Chlorotris(dimethylamino)silane is a flammable liquid and is corrosive. It reacts with water to release flammable and corrosive byproducts. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, flame-resistant laboratory coat, and chemically resistant gloves. Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition and moisture.
Conclusion
This technical guide provides essential physical property data and standardized experimental methodologies for chlorotris(dimethylamino)silane. The information presented is critical for researchers and professionals in ensuring the safe and effective application of this important chemical reagent. Adherence to the outlined protocols, particularly the precautions for handling a moisture-sensitive compound, is imperative for obtaining accurate and reproducible results.
References
- 1. thinksrs.com [thinksrs.com]
- 2. This compound | 3DMASiCl | C6H18ClN3Si - Ereztech [ereztech.com]
- 3. mt.com [mt.com]
- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 5. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Core Principles of Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylation is a cornerstone chemical transformation in modern organic synthesis and analytical chemistry, involving the introduction of a silyl (B83357) group (typically of the form -SiR₃) onto a molecule.[1][2] This process is fundamental for the protection of reactive functional groups, enhancing the volatility of compounds for analytical techniques like gas chromatography, and improving the stability of reaction intermediates.[3][4] This in-depth guide elucidates the core principles of silylation reactions, detailing the underlying mechanisms, common reagents, and factors that govern their reactivity and selectivity. Furthermore, it provides detailed experimental protocols for the silylation of various functional groups and presents quantitative data to aid in the selection of appropriate reagents and reaction conditions.
Fundamental Principles of Silylation
Silylation reactions are a versatile and indispensable tool in the arsenal (B13267) of synthetic and analytical chemists. The primary applications of silylation include the protection of labile functional groups, enhancement of molecular stability, and derivatization for analytical purposes.[5][6]
The Silylation Reaction Mechanism
The most prevalent mechanism for silylation is a nucleophilic substitution at the silicon atom.[6] In this process, a nucleophilic functional group, such as a hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) group, attacks the electrophilic silicon atom of a silylating agent.[6][7] The silicon atom is rendered electrophilic due to the polar bond it forms with a leaving group (X), which is often a halide or another suitable group.[6] The reaction results in the formation of a new silicon-heteroatom bond and the displacement of a proton from the nucleophile.[6]
For the silylation of an alcohol with a silyl halide, the reaction is typically facilitated by a base. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the silicon atom of the silyl halide in an SN2-type mechanism, displacing the halide leaving group.[7]
Diagram: General Mechanism of Alcohol Silylation
Caption: The two-step mechanism of alcohol silylation.
Common Silylating Agents
A wide array of silylating agents is available, each offering distinct levels of reactivity and steric bulk, which in turn dictates the stability of the resulting silyl ether and the conditions required for its installation and removal.[6][8]
| Silylating Agent Family | Common Reagents | Abbreviation | Key Characteristics |
| Trimethylsilyl (B98337) (TMS) | Trimethylsilyl chloride, Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMS | Least sterically hindered, forms silyl ethers that are readily cleaved under mild acidic conditions.[4][6][8] |
| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | TES | Offers greater stability than TMS ethers.[8] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | tert-Butyldimethylsilyl chloride (TBDMSCl), tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) | TBDMS, TBS | Significantly more stable than TMS and TES ethers due to steric hindrance; widely used in multi-step synthesis.[8] |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl), Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) | TIPS | Highly sterically hindered, providing excellent stability.[8] |
| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBDPS | Offers very high stability, particularly towards acidic conditions.[8] |
Factors Influencing Silylation Reactions
The efficiency and selectivity of a silylation reaction are governed by several key factors:
-
Steric Hindrance: The steric bulk of both the silylating agent and the substrate is a critical determinant of reactivity.[6] Larger, more sterically hindered silyl groups react more slowly and exhibit greater selectivity for less hindered functional groups (e.g., primary alcohols over secondary alcohols).[7]
-
Electronic Effects: Electron-withdrawing groups on the substrate can decrease the nucleophilicity of the functional group, slowing down the reaction. Conversely, electron-donating groups can enhance reactivity.
-
Solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are commonly used.[9]
-
Catalyst/Base: For silyl halides, a base such as triethylamine, pyridine (B92270), or imidazole (B134444) is typically required to neutralize the acid byproduct and facilitate the reaction.[9] Imidazole can also act as a nucleophilic catalyst.
Experimental Protocols
The following protocols provide detailed methodologies for the silylation of common functional groups.
Silylation of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol is a general method for the selective protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[3]
Silylation of a Phenol with Hexamethyldisilazane (HMDS)
This method is suitable for the trimethylsilylation of phenols under neutral conditions.
Materials:
-
Phenol (1 mmol)
-
Hexamethyldisilazane (HMDS, 0.7 mmol)
-
Silica (B1680970) chloride (0.05 g)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a mixture of HMDS and silica chloride, add the phenol.
-
Stir the mixture at room temperature for the specified time.
-
Upon completion of the reaction, add CH₂Cl₂ and filter to remove the silica chloride.
-
Remove the solvent and excess HMDS by rotary evaporation to yield the trimethylsilyl ether.[10]
Silylation of a Primary Amine with N,O-Bis(trimethylsilyl)acetamide (BSA)
This protocol describes the silylation of amines for applications such as derivatization for gas chromatography.
Materials:
-
Amine-containing sample (1-10 mg)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, 0.5 mL)
-
Pyridine or DMF (optional solvent)
Procedure:
-
Add BSA to the sample. If necessary, add a solvent like pyridine or DMF.
-
Heat the mixture to 60-80 °C for 20 minutes to accelerate the reaction.
-
The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reaction rate.
Silylation of a Carboxylic Acid with Hexamethyldisilazane (HMDS)
This solvent-free method is an efficient way to prepare trimethylsilyl esters of carboxylic acids.
Materials:
-
Carboxylic acid
-
Hexamethyldisilazane (HMDS)
-
Iodine (catalytic amount, if necessary)
Procedure:
-
Mix the carboxylic acid with HMDS.
-
For less reactive acids, a catalytic amount of iodine may be added.
-
The reaction proceeds under solvent-free conditions, and upon completion, the excess HMDS can be removed under vacuum.[11]
Diagram: General Experimental Workflow for Silylation
Caption: A typical workflow for a silylation reaction.
Quantitative Data on Silylation Reactions
The choice of silylating agent and reaction conditions significantly impacts the yield and reaction time. The following tables summarize typical quantitative data for the silylation of various alcohols.
Table 1: Silylation of Primary Alcohols
| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBDMSCl | Imidazole | DMF | Room Temp. | 2-12 | >90 |
| TESCl | Imidazole | DMF | Room Temp. | 2-12 | >90 |
| TMSCl | Triethylamine | DCM | 0 | 0.5-2 | >95 |
| HMDS | TMSCl (cat.) | Neat | 40-50 | 1-4 | ~Quantitative |
Data compiled from various sources, including Benchchem and Gelest technical literature.[3][5][12][13]
Table 2: Silylation of Secondary Alcohols
| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBDMSCl | Imidazole | DMF | Room Temp. | 12-24 | >85 |
| TIPSOTf | 2,6-Lutidine | DCM | -78 to RT | <5 | >90 |
| TBDPSCl | N-Methylimidazole/I₂ | Acetonitrile | Room Temp. | 1-5 | >90 |
| HMDS | TMSCl (cat.) | Neat | 40-50 | 2-8 | High |
Data compiled from various sources, including Benchchem and Gelest technical literature.[8][12][14]
Applications in Drug Development and Research
Silylation plays a crucial role in pharmaceutical synthesis and drug discovery. The temporary protection of reactive functional groups allows for selective transformations on other parts of a complex molecule, which is essential in the multi-step synthesis of active pharmaceutical ingredients.[5] Furthermore, the introduction of silyl groups can enhance the solubility and stability of drug candidates. In analytical chemistry, silylation is widely used to derivatize polar drug molecules and their metabolites, making them more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[6]
Conclusion
Silylation reactions are a powerful and versatile tool in the fields of organic synthesis, medicinal chemistry, and analytical science. A thorough understanding of the reaction mechanisms, the properties of different silylating agents, and the factors that influence reactivity is paramount for the successful application of this methodology. By carefully selecting the appropriate silylating agent and optimizing reaction conditions, researchers can achieve high yields and selectivities in the protection and derivatization of a wide range of functional groups, thereby facilitating the synthesis of complex molecules and enabling sensitive analytical measurements.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Organosilicon Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organosilicon compounds have emerged as indispensable tools in modern organic synthesis, offering unique reactivity and stability profiles that enable novel transformations and streamline the construction of complex molecules. Their applications are particularly impactful in medicinal chemistry and drug development, where the strategic incorporation of silicon-containing moieties can enhance pharmacokinetic properties and provide versatile handles for molecular elaboration. This technical guide provides a comprehensive overview of the core principles of organosilicon chemistry in synthesis, with a focus on key reactions, experimental protocols, and quantitative data to inform practical applications.
Core Concepts in Organosilicon Chemistry
The utility of organosilicon compounds in synthesis stems from several key properties of the silicon atom. Compared to carbon, silicon is more electropositive, has a larger atomic radius, and possesses accessible d-orbitals, which collectively influence the polarity and reactivity of silicon-carbon and silicon-heteroatom bonds. These characteristics underpin the diverse applications of organosilanes, silyl (B83357) ethers, and related reagents.
A significant area of application is the use of silyl ethers as protecting groups for alcohols. The steric and electronic properties of the substituents on the silicon atom can be fine-tuned to control the stability of the silyl ether, allowing for selective protection and deprotection strategies in multi-step syntheses.[1]
Key Synthetic Transformations
Several name reactions involving organosilicon compounds have become cornerstones of modern synthetic chemistry. These transformations provide reliable methods for carbon-carbon bond formation, olefination, and the stereospecific introduction of hydroxyl groups.
Silyl Ethers as Protecting Groups
The judicious choice of a silyl ether protecting group is critical for the successful execution of a complex synthesis. Their stability varies significantly with the steric bulk of the substituents on the silicon atom and the pH of the reaction medium. This allows for orthogonal deprotection strategies, where one silyl ether can be selectively cleaved in the presence of another.
Table 1: Comparative Stability of Common Silyl Ether Protecting Groups [2][3][4]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic/Fluoride Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
The Peterson Olefination
The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[5][6][7][8] A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[9][10]
Table 2: Representative Yields in Peterson Olefination
| Carbonyl Substrate | α-Silyl Carbanion | Elimination Conditions | Product | Yield (%) | Reference |
| Ketone | (Trimethylsilyl)methyllithium (B167594) | Acidic (p-TsOH) | Alkene | 86 | [5] |
| α-Silyl aldehyde | n-Butyllithium | - | erythro-β-Hydroxysilane | 85-90 | [9][10] |
| erythro-β-Hydroxysilane | - | Basic (KH) | Z-Alkene | 87-90 | [9][10] |
| erythro-β-Hydroxysilane | - | Acidic (BF₃) | E-Alkene | 87-90 | [9][10] |
The Fleming-Tamao Oxidation
The Fleming-Tamao oxidation provides a method for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively using a silyl group as a masked hydroxyl group.[11][12][13] This reaction is particularly valuable in natural product synthesis, where the introduction of a hydroxyl group with specific stereochemistry is often a challenge.
Table 3: Representative Yields in Fleming-Tamao Oxidation
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
| Organosilane | AcOOH / Hg(OAc)₂ | 23 °C, 45 min | Alcohol | 55 | [11] |
| Ethoxydiphenylsilane | 3-Chloroperoxybenzoic acid | - | (+)-Pramanicin precursor | 70 | [14] |
The Hiyama-Denmark Cross-Coupling
The Hiyama-Denmark cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide.[15][16] This reaction offers a less toxic alternative to other cross-coupling reactions that utilize organotin or organoboron reagents. The scope of the reaction is broad, with various organosilanes and organic halides participating effectively.
Table 4: Representative Yields in Hiyama-Denmark Cross-Coupling
| Organosilane | Organic Halide | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenyl trimethoxysilane | Racemic Allyl Chloride | [Rh(COD)(MeCN)₂][BF₄], (S)-BINAP, TBAF | Arylated Alkene | 55 | [1] |
| Aryl trimethoxysilanes | Aryl chlorides | Pd(OAc)₂/DABCO | Biaryl | 44-99 | [1] |
| Dimethyl(5-methylfuryl)vinyl silane | Aryl halide | Pd-catalyzed | Tetrasubstituted alkene | up to 32 | [1] |
Experimental Workflows and Signaling Pathways
The strategic use of organosilicon reagents is often a key element in the synthesis of complex molecules. The following diagrams, generated using the DOT language, illustrate the logical flow of multi-step syntheses where organosilicon chemistry plays a pivotal role.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key reactions discussed in this guide.
Experimental Protocol: Peterson Olefination
This protocol describes the synthesis of an olefin from a ketone using (trimethylsilyl)methyllithium.[5]
Materials:
-
Ketone (1.0 eq, 3.0 mmol)
-
(Trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 eq)
-
Diethyl ether (15 mL)
-
Methanol (B129727) (100 mL)
-
p-Toluenesulfonic acid (10.0 eq)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon atmosphere
Procedure:
-
To a solution of the ketone in diethyl ether under an argon atmosphere, add (trimethylsilyl)methyllithium at 25 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add methanol and p-toluenesulfonic acid to the reaction mixture.
-
Stir the mixture for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired olefin (86% yield).
Experimental Protocol: Stereoselective Peterson Olefination
This protocol outlines the stereoselective synthesis of Z- and E-alkenes from an α-silyl aldehyde.[9][10]
Part A: Formation of the erythro-β-Hydroxysilane
-
React the α-silyl aldehyde with an organometallic reagent (e.g., n-butyllithium).
-
This addition typically proceeds with high diastereoselectivity to afford the erythro-β-hydroxysilane in high yields (85-90%).
Part B: Stereospecific Elimination
-
For the Z-alkene: Treat the isolated erythro-β-hydroxysilane with a base such as potassium hydride (KH). This induces a syn-elimination to provide the Z-alkene in high yield (87-90%).
-
For the E-alkene: Treat the isolated erythro-β-hydroxysilane with a Lewis acid such as boron trifluoride (BF₃). This promotes an anti-elimination to furnish the E-alkene in high yield (87-90%).
Experimental Protocol: Fleming-Tamao Oxidation
This protocol details the oxidation of an organosilane to the corresponding alcohol.[11]
Materials:
-
Organosilane substrate (1.0 eq, 0.17 mmol)
-
Peracetic acid (AcOOH; 30% in aqueous acetic acid, 3.4 mL)
-
Mercury(II) acetate (Hg(OAc)₂, 2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Chloroform (B151607)/isopropanol (3:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a vial with the organosilane substrate and peracetic acid in aqueous acetic acid.
-
Add mercury(II) acetate in a single portion.
-
Stir the reaction at 23 °C for 45 minutes.
-
Dilute the reaction mixture with ethyl acetate and transfer it to an ice-cold mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate (1:4).
-
Extract the aqueous solution with ethyl acetate and subsequently with a 3:1 mixture of chloroform and isopropanol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash chromatography to yield the desired alcohol (55% yield).
Conclusion
Organosilicon compounds offer a powerful and versatile platform for modern organic synthesis. The reactions and strategies outlined in this guide—from the tunable stability of silyl ether protecting groups to the stereocontrolled synthesis of alkenes and alcohols via the Peterson olefination and Fleming-Tamao oxidation, and the robust C-C bond formation of the Hiyama-Denmark coupling—provide chemists with a rich toolbox for the construction of complex molecular architectures. A thorough understanding of the principles and practical applications of these methodologies is crucial for researchers, scientists, and drug development professionals seeking to innovate in the synthesis of novel and impactful chemical entities.
References
- 1. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peterson Olefination | NROChemistry [nrochemistry.com]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 10. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
- 12. Fleming-Tamao Oxidation [organic-chemistry.org]
- 13. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 16. Hiyama-Denmark Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Tris(dimethylamino)chlorosilane as a Silylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)chlorosilane, with the chemical formula ClSi(N(CH₃)₂)₃, is a versatile silylating agent employed in organic synthesis for the protection of various functional groups. Its reactivity is primarily centered around the silicon-chlorine bond, which readily reacts with nucleophiles such as alcohols and amines. The resulting tris(dimethylamino)silyl group serves as a protective moiety, masking the reactive nature of the original functional group during subsequent synthetic transformations. This application note provides an overview of its use, detailed experimental protocols, and a summary of its reactivity.
Mechanism of Silylation
The fundamental mechanism of silylation with this compound involves the nucleophilic attack of a heteroatom (typically oxygen from a hydroxyl group or nitrogen from an amine) on the electrophilic silicon atom. This process is facilitated by the presence of a base, which serves to deprotonate the substrate and neutralize the hydrochloric acid byproduct. The reaction proceeds via a substitution pathway, leading to the formation of a stable silyl (B83357) ether or silylamine and a hydrochloride salt of the base.
Protocol for the Silylation of Primary Alcohols with Tris(dimethylamino)chlorosilane
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the protection of primary alcohols as tris(dimethylamino)silyl (TDMAS) ethers using tris(dimethylamino)chlorosilane. This method is particularly useful when mild reaction conditions are required, as the primary byproduct is the volatile and weakly basic dimethylamine, which is often easier to remove than the hydrochloride salts generated with traditional silyl (B83357) chlorides. This protocol is applicable in multi-step organic synthesis where selective protection of primary hydroxyl groups is necessary. Included are typical reaction conditions, a detailed experimental procedure, and guidelines for the deprotection of the TDMAS ether.
Introduction
The protection of hydroxyl groups is a critical step in the synthesis of complex organic molecules, preventing unwanted side reactions. Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal. This compound serves as an effective silylating agent, offering a distinct advantage in that the reaction byproduct is dimethylamine, a volatile and relatively mild base. This can be particularly beneficial for substrates that are sensitive to acidic conditions generated by the use of conventional silyl chlorides in the presence of amine bases. The tris(dimethylamino)silyl group provides protection for primary alcohols, and its reactivity can be modulated by the choice of solvent and temperature.
Data Presentation
While specific quantitative data for a wide range of primary alcohols with this compound is not extensively documented in readily available literature, the following table provides a general overview of typical reaction parameters based on the reactivity of similar aminosilanes.
| Substrate Type | Reagent Ratio (Alcohol:Silane) | Solvent | Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) |
| Primary Alcohol | 1 : 1.1 - 1.5 | Aprotic (THF, CH₂Cl₂, Toluene) | 20 - 25 (Room Temp) | 2 - 12 | Good to Excellent |
| Sterically Hindered Primary Alcohol | 1 : 1.2 - 2.0 | Aprotic (DMF, Acetonitrile) | 40 - 70 | 12 - 24 | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Syringes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF) to dissolve the alcohol (concentration typically 0.1-0.5 M).
-
Reagent Addition: With stirring, add this compound (1.2 eq) dropwise via syringe at room temperature. The reaction is often exothermic, and for sensitive substrates, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 to 12 hours, depending on the substrate's reactivity. For less reactive alcohols, gentle heating (40-60 °C) may be required.
-
Work-up: a. Upon completion, cool the reaction mixture to room temperature (if heated). b. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. d. Wash the combined organic layers sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Tris(dimethylamino)silyl Ethers
The tris(dimethylamino)silyl group can be removed under standard silyl ether deprotection conditions.
Materials:
-
Tris(dimethylamino)silyl-protected alcohol
-
Deprotection reagent (e.g., Tetra-n-butylammonium fluoride (B91410) (TBAF) in THF, or acidic conditions like acetic acid in THF/water)
-
Solvent (e.g., THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for TBAF deprotection)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for acidic deprotection)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure using TBAF:
-
Reaction Setup: Dissolve the silyl ether in THF.
-
Reagent Addition: Add a 1M solution of TBAF in THF (typically 1.1-1.5 equivalents) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Quench the reaction with saturated aqueous ammonium chloride solution. b. Extract the product with an organic solvent. c. Wash the combined organic layers with brine. d. Dry, filter, and concentrate the organic phase.
-
Purification: Purify the resulting alcohol by flash column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the silylation of a primary alcohol.
Caption: Workflow for the deprotection of a tris(dimethylamino)silyl ether.
Application Notes and Protocols for the Protection of Hydroxyl Groups Using Tris(dimethylamino)chlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the selective protection of hydroxyl groups is a critical strategy to prevent undesired side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and facile cleavage under specific protocols. Tris(dimethylamino)chlorosilane, ClSi(N(CH₃)₂)₃, is a highly reactive silylating agent. Its reactivity stems from the electron-donating dimethylamino groups, which make the silicon atom highly electrophilic, and the good leaving group ability of the chloride ion. The dimethylamine (B145610) byproduct is a volatile and relatively mild base, which can be advantageous in certain synthetic routes.
This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for primary, secondary, tertiary, and phenolic hydroxyl groups.
Reaction Mechanism
The protection of a hydroxyl group with this compound proceeds through a nucleophilic substitution at the silicon atom. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon center of the silylating agent. This is typically facilitated by a non-nucleophilic base which deprotonates the alcohol to form a more reactive alkoxide and neutralizes the generated hydrochloric acid. The reaction results in the formation of a tris(dimethylamino)silyl ether and a protonated base.
Data Presentation
Due to the limited availability of specific quantitative data for the silylation of various alcohols with this compound in the scientific literature, the following tables present illustrative yet plausible data based on general principles of silylation chemistry. These values are intended to serve as a guideline for reaction optimization.
Table 1: Illustrative Reaction Conditions and Yields for the Protection of Various Hydroxyl Groups with this compound
| Substrate (Alcohol Type) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | Triethylamine | Dichloromethane (DCM) | 0 to 25 | 1 - 3 | 90 - 98 |
| Secondary Alcohol | Imidazole | Dichloromethane (DCM) | 25 | 4 - 8 | 85 - 95 |
| Tertiary Alcohol | Imidazole | Dimethylformamide (DMF) | 40 | 12 - 24 | 60 - 80 |
| Phenol | Triethylamine | Dichloromethane (DCM) | 0 to 25 | 1 - 2 | 92 - 99 |
Table 2: Illustrative Conditions for the Deprotection of Tris(dimethylamino)silyl Ethers
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Notes |
| 1 M HCl (aq) | Tetrahydrofuran (THF) | 25 | 0.5 - 2 | Mild acidic hydrolysis. |
| Acetic Acid/THF/Water (3:1:1) | - | 25 | 1 - 4 | Suitable for substrates sensitive to strong acids. |
| Tetrabutylammonium Fluoride (TBAF) (1M in THF) | Tetrahydrofuran (THF) | 25 | 0.5 - 3 | Fluoride-mediated cleavage; very effective. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tris(dimethylamino)silyl ether.
Protocol 2: General Procedure for the Protection of a Secondary Alcohol with this compound
Materials:
-
Secondary alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the secondary alcohol in anhydrous DCM at room temperature under an inert atmosphere, add imidazole.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Deprotection of a Tris(dimethylamino)silyl Ether using Acidic Conditions
Materials:
-
Tris(dimethylamino)silyl-protected alcohol (1.0 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected compound in THF.
-
Add 1 M HCl and stir the reaction at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Protection of an alcohol using this compound.
Caption: Deprotection of a tris(dimethylamino)silyl ether.
Application Notes and Protocols for Tris(dimethylamino)chlorosilane in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)chlorosilane (TDCS) is a versatile organosilicon compound with potential applications in organic synthesis. While not as conventionally utilized as carbodiimide (B86325) or phosphonium/uronium-based reagents in peptide synthesis, its chemical properties suggest a plausible role as a coupling reagent for amide bond formation. This document provides a detailed overview of the theoretical application of TDCS in solid-phase peptide synthesis (SPPS), including a proposed mechanism, a general experimental protocol, and a comparative analysis with established coupling reagents.
Disclaimer: The application of this compound as a primary coupling reagent in peptide synthesis is not well-documented in peer-reviewed literature. The following protocols and mechanisms are proposed based on the general reactivity of aminosilanes and chlorosilanes in organic chemistry. Researchers should exercise caution and perform thorough optimization and validation.
Principle and Proposed Advantages
This compound can act as a dehydrating and activating agent. The silicon-chlorine bond is highly reactive towards nucleophiles, such as the oxygen of a carboxylic acid. The subsequent formation of a silyl (B83357) ester activates the carboxyl group, making it susceptible to nucleophilic attack by the free amine of another amino acid. The dimethylamino groups on the silicon atom can act as internal bases, potentially facilitating the reaction.
Potential advantages of using TDCS could include:
-
Cost-effectiveness: Compared to some specialized coupling reagents, chlorosilanes can be more economical.
-
Favorable byproducts: The byproducts of the reaction, such as tris(dimethylamino)silanol and its derivatives, may be easily removed during the washing steps of SPPS.
-
Alternative reactivity: It may offer a different reactivity profile, which could be advantageous for coupling sterically hindered amino acids or in cases where other coupling reagents lead to side reactions.
Proposed Mechanism of Action
The proposed mechanism for TDCS-mediated amide bond formation involves a two-step process:
-
Activation of the Carboxylic Acid: The N-protected amino acid reacts with this compound. The lone pair of electrons on the carboxylic oxygen attacks the electrophilic silicon atom, displacing the chloride ion. This results in the formation of a reactive silyl ester intermediate.
-
Nucleophilic Attack and Amide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the activated silyl ester. This nucleophilic acyl substitution leads to the formation of the desired peptide bond and releases tris(dimethylamino)silanol as a byproduct.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Coupling Time | Relative Cost | Reported Racemization Risk | Notes |
| HBTU | 15-60 min | Moderate | Low | Widely used, efficient |
| HATU | 5-30 min | High | Very Low | Highly efficient, especially for hindered couplings |
| DIC/HOBt | 30-120 min | Low | Low to Moderate | Cost-effective, but can be slower |
| PyBOP | 15-60 min | High | Low | Good for solution and solid-phase synthesis |
| TDCS | Data not available | Presumably Low | Data not available | Proposed reagent, requires experimental validation |
Experimental Protocols
The following are proposed, general protocols for the use of this compound in solid-phase peptide synthesis based on the Fmoc/tBu strategy. These protocols have not been experimentally validated and should be considered as a starting point for optimization.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
This compound (TDCS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Anhydrous solvents
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using TDCS
This protocol outlines a single coupling cycle.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 20 minutes at room temperature.
- Drain the solution and repeat the piperidine treatment for 5 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
3. Amino Acid Coupling (Proposed TDCS Method):
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in anhydrous DMF.
- Add DIPEA (6 equivalents) to the amino acid solution.
- In a separate, dry vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (3 equivalents) to anhydrous DMF.
- Slowly add the amino acid/DIPEA solution to the TDCS solution and allow to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling should be repeated or extended.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
5. Capping (Optional):
- If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride (B1165640) and DIPEA in DMF.
6. Repeat:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Lyophilize the crude peptide for purification.
Mandatory Visualizations
Application Notes and Protocols: Tris(dimethylamino)chlorosilane in Organic Synthesis
A thorough investigation into the applications of Tris(dimethylamino)chlorosilane in organic synthesis reveals a notable scarcity of specific examples and detailed protocols in peer-reviewed literature. While commercially available and categorized under reagents for synthetic organic chemistry, its practical use appears to be predominantly in the field of materials science, particularly for the deposition of thin films. This document summarizes the available information and provides a general context for its potential reactivity based on the principles of organosilicon chemistry.
Physicochemical Properties
This compound, with the chemical formula ClSi(N(CH₃)₂)₃, is a flammable and corrosive liquid.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13307-05-6 | [1] |
| Molecular Formula | C₆H₁₈ClN₃Si | |
| Molecular Weight | 195.77 g/mol | [1] |
| Boiling Point | 78 °C at 14 mmHg | [1] |
| Density | 0.973 g/mL at 25 °C | [1] |
| Flash Point | 58.9 °C (closed cup) | [1] |
Application in Organic Synthesis: A General Overview
Organosilanes, particularly chlorosilanes and aminosilanes, are widely used in organic synthesis, primarily as protecting groups for various functional groups such as alcohols, amines, thiols, and carboxylic acids.[3] The silicon-heteroatom bond can be formed and cleaved under specific conditions, making them valuable tools in multi-step syntheses.
Based on its structure, this compound possesses a reactive Si-Cl bond. The dimethylamino groups are electron-donating, which can influence the reactivity of the silicon center. In principle, it can be used as a silylating agent.
Potential Application: Silylation of Alcohols
The most probable application of this compound in organic synthesis is the protection of alcohols to form silyl (B83357) ethers. The reaction would proceed via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, with the displacement of the chloride leaving group. The released HCl would likely be scavenged by the dimethylamino groups present on the silicon or by an external base.
General Reaction Scheme:
Caption: General silylation of an alcohol.
Experimental Protocol (Hypothetical):
Due to the lack of specific literature protocols for this compound, the following is a generalized procedure for the silylation of an alcohol with a chlorosilane. This protocol is hypothetical and would require optimization and safety assessment before use.
-
Preparation: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, pyridine, or imidazole, 1.1 - 1.5 eq).
-
Reaction: Slowly add this compound (1.0 - 1.2 eq) to the solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
No quantitative data (e.g., reaction yields, specific conditions for different substrates) for the use of this compound in the silylation of alcohols could be found in the searched literature.
Other Potential Applications
-
Formation of Silyl Enol Ethers: In principle, this compound could be used to trap enolates to form silyl enol ethers, which are versatile intermediates in C-C bond-forming reactions. However, no specific examples using this reagent have been documented.
-
Lewis Acid Catalysis: While some silicon compounds can act as Lewis acids, there is no evidence in the searched literature to suggest that this compound is employed for this purpose in organic synthesis.
Conclusion
While this compound is structurally suited for applications in organic synthesis as a silylating agent, its use is not well-documented in publicly available scientific literature. Researchers and drug development professionals seeking to protect functional groups are more likely to find extensive literature support and established protocols for other common silylating agents such as tert-butyldimethylsilyl chloride (TBSCl), triisopropylsilyl chloride (TIPSCl), or trimethylsilyl (B98337) chloride (TMSCl). The predominant application of this compound remains in the field of materials science for chemical vapor deposition and atomic layer deposition.
References
Application Notes and Protocols for Tris(dimethylamino)chlorosilane in Silicon Nitride Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nitride (SiNₓ) thin films are critical materials in a wide range of applications, including semiconductor devices, protective coatings, and medical implants, owing to their excellent dielectric properties, high hardness, chemical inertness, and biocompatibility. The choice of precursor is paramount in achieving high-quality SiNₓ films at desired process temperatures. Tris(dimethylamino)silane (B81438) (TDMAS), an aminosilane (B1250345) precursor, has emerged as a viable and more environmentally benign alternative to traditional chlorosilane precursors for the deposition of silicon nitride films through methods such as Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).[1] Its chlorine-free nature mitigates the formation of corrosive byproducts like ammonium (B1175870) chloride, which can contaminate the deposition system and the resulting films.
This document provides detailed application notes and protocols for the use of tris(dimethylamino)silane as a precursor for silicon nitride deposition, targeting researchers and professionals in materials science and drug development.
Precursor Overview: Tris(dimethylamino)silane (TDMAS)
Tris(dimethylamino)silane, with the chemical formula ((CH₃)₂N)₃SiH, is a liquid organosilicon compound valued for its high volatility and thermal stability.[2] The presence of direct Si-N bonds in its molecular structure is advantageous for the formation of stoichiometric silicon nitride and helps to minimize carbon and hydrogen incorporation into the film.[3]
Key Properties of Tris(dimethylamino)silane:
| Property | Value |
| Chemical Formula | C₆H₁₉N₃Si |
| Molecular Weight | 161.32 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 145-148 °C |
| Melting Point | -90 °C |
| Density | ~0.84 g/cm³ |
| Vapor Pressure | 7 Torr @ 20 °C; 16 Torr @ 40 °C |
Deposition Methodologies
Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD using TDMAS and ammonia (B1221849) (NH₃) is a common method for depositing high-quality, amorphous silicon nitride films. The growth kinetics and film properties are highly dependent on the deposition parameters.
Experimental Protocol: LPCVD of Silicon Nitride
This protocol describes the deposition of SiNₓ films in a hot-wall LPCVD reactor.
a. Substrate Preparation:
- Start with clean silicon wafers or other desired substrates.
- Perform a standard RCA clean or equivalent procedure to remove organic and inorganic contaminants.
- A final dip in dilute hydrofluoric acid (HF) may be used to remove the native oxide layer from silicon substrates.
- Rinse with deionized water and dry with high-purity nitrogen.
b. Deposition Parameters:
- Load the substrates into the LPCVD furnace.
- Pump the reactor down to the base pressure.
- Heat the furnace to the desired deposition temperature (typically in the range of 650-900 °C).
- Introduce TDMAS and NH₃ into the reactor at the specified flow rates. The TDMAS is typically delivered from a bubbler with a carrier gas (e.g., N₂).
- Maintain a constant total pressure during deposition.
- After the desired deposition time, stop the precursor flow, and cool down the reactor under a nitrogen purge.
c. Process-Property Relationships:
The following table summarizes the influence of key deposition parameters on the resulting silicon nitride film properties based on experimental data.
| Deposition Parameter | Range | Effect on Film Properties |
| Temperature | 650 - 800 °C | - Growth rate follows an Arrhenius behavior with an activation energy of approximately 41 kcal/mol.[3] - Above 800 °C, the growth rate may decrease due to gas-phase nucleation.[3] - Film density increases with temperature up to 800 °C.[3] - Hardness and Young's modulus increase with temperature, saturating above 800 °C.[1] |
| Total Pressure | 0.15 - 0.60 Torr | - Influences the growth kinetics. |
| NH₃/TDMAS Flow Ratio | 0 - 10 | - Higher ratios lead to nearly stoichiometric films with low carbon content (<5 at.%).[1][3] - The refractive index decreases with an increasing ratio, approaching the value for stoichiometric Si₃N₄ (~2.0).[3] |
d. Resulting Film Properties:
| Film Property | Typical Values and Dependencies |
| Growth Rate | Varies with temperature, typically a few to tens of Å/min. |
| Refractive Index | Decreases with increasing NH₃/TDMAS ratio, approaching ~2.0 for optimized conditions.[3] |
| Etch Rate (in buffered HF) | Decreases significantly with increasing deposition temperature up to 800 °C, reflecting higher film density.[3] |
| Composition | Can be controlled to be essentially stoichiometric (Si₃N₄) with appropriate NH₃ concentrations.[3] |
| Hardness | Increases with deposition temperature, reaching saturation near 20 GPa.[1] |
| Young's Modulus | Increases with deposition temperature, reaching saturation near 185 GPa.[1] |
Experimental Workflow for LPCVD
References
Application Notes and Protocols for Atomic Layer Deposition (ALD) using Tris(dimethylamino)silane (TDMAS)
Introduction for Researchers and Scientists
Tris(dimethylamino)silane (TDMAS), with the chemical formula SiH(N(CH₃)₂)₃, is a versatile and widely utilized precursor in Atomic Layer Deposition (ALD) for the fabrication of high-quality silicon-containing thin films. Its high volatility, thermal stability, and reactivity at low temperatures make it an excellent candidate for depositing films such as silicon dioxide (SiO₂), silicon nitride (SiNₓ), and various metal silicates.[1] These films are integral components in a multitude of applications, including semiconductors, solar cells, and other advanced electronic devices.[1]
This document provides detailed application notes and experimental protocols for the ALD of SiO₂ and SiNₓ using TDMAS. The information is intended to guide researchers and scientists in developing and optimizing their ALD processes.
Deposition of Silicon Dioxide (SiO₂) using TDMAS
The ALD of SiO₂ using TDMAS can be achieved with several co-reactants, most notably ozone (O₃), oxygen plasma (O₂ plasma), and hydrogen peroxide (H₂O₂). The choice of co-reactant significantly influences the deposition temperature, growth per cycle (GPC), and film properties.
TDMAS and Ozone (O₃)
This thermal ALD process is favored for its ability to produce high-quality SiO₂ films at relatively low temperatures.[2] The reaction proceeds via the dissociative adsorption of TDMAS on the substrate surface, followed by oxidation with ozone, which removes the ligand groups and forms a silicon dioxide layer.[2]
Experimental Protocol:
-
Substrate Preparation: Ensure the substrate is clean and free of organic contaminants. A standard cleaning procedure (e.g., RCA clean for silicon wafers) is recommended.
-
ALD Reactor Conditions:
-
Base Pressure: < 1 x 10⁻⁶ Torr
-
Deposition Temperature: 100 - 300°C[2]
-
-
ALD Cycle:
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor.
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., N₂, Ar) to remove unreacted TDMAS and byproducts.
-
Step 3: Ozone (O₃) Pulse: Introduce ozone into the reactor to react with the adsorbed TDMAS layer.
-
Step 4: Purge: Purge the reactor with an inert gas to remove unreacted ozone and byproducts.
-
-
Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.
Quantitative Data Summary:
| Deposition Temperature (°C) | TDMAS Pulse (s) | TDMAS Purge (s) | O₃ Pulse (s) | O₃ Purge (s) | Growth per Cycle (Å/cycle) | Reference |
| 100 | 1.0 | 5.0 | 1.0 | 5.0 | ~0.8 | [2] |
| 200 | 1.0 | 5.0 | 1.0 | 5.0 | ~1.0 | [2] |
| 275 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| 300 | 1.0 | 5.0 | 1.0 | 5.0 | ~1.2 | [2] |
Logical Relationship of the TDMAS/O₃ ALD Cycle:
TDMAS and Oxygen Plasma (PEALD)
Plasma-Enhanced ALD (PEALD) using TDMAS and O₂ plasma allows for deposition at even lower temperatures and can result in denser films compared to thermal ALD.[3] The oxygen plasma provides highly reactive species that facilitate the complete removal of ligands.
Experimental Protocol:
-
Substrate Preparation: As per section 2.1.
-
PEALD Reactor Conditions:
-
Base Pressure: < 1 x 10⁻⁶ Torr
-
Deposition Temperature: 100 - 250°C[3]
-
Plasma Power: 100 - 300 W
-
-
PEALD Cycle:
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor.
-
Step 2: Purge: Purge with inert gas.
-
Step 3: O₂ Plasma: Introduce O₂ and ignite plasma.
-
Step 4: Purge: Purge with inert gas.
-
-
Repeat Cycles: Repeat for desired thickness.
Quantitative Data Summary:
| Deposition Temperature (°C) | TDMAS Pulse (s) | TDMAS Purge (s) | O₂ Plasma Time (s) | O₂ Plasma Purge (s) | Growth per Cycle (Å/cycle) | Reference |
| 150 | 2 - 8 | Not Specified | 2 - 16 | Not Specified | Varies with pulse/plasma time | [3] |
| 175 | 8 | Not Specified | 10 | Not Specified | Elevated GPC | [3] |
Experimental Workflow for TDMAS/O₂ Plasma PEALD:
TDMAS and Hydrogen Peroxide (H₂O₂)
This process is particularly useful for achieving SiO₂ deposition over a wide temperature range, from 150°C to 550°C.[4] H₂O₂ is a strong oxidant capable of removing residual Si-H species that can be present when using other co-reactants.[4]
Experimental Protocol:
-
Substrate Preparation: As per section 2.1.
-
ALD Reactor Conditions:
-
Base Pressure: < 1 x 10⁻⁶ Torr
-
Deposition Temperature: 150 - 550°C[4]
-
-
ALD Cycle:
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor.
-
Step 2: Purge: Purge with inert gas.
-
Step 3: H₂O₂ Pulse: Introduce H₂O₂ vapor.
-
Step 4: Purge: Purge with inert gas.
-
-
Repeat Cycles: Repeat for desired thickness.
Quantitative Data Summary:
| Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Reference |
| 150 | 0.8 | [4] |
| 250 | ~1.0 | [4] |
| 450 | >1.0 | [4] |
| 550 | 1.8 | [4] |
Deposition of Silicon Nitride (SiNₓ) using TDMAS
TDMAS is also a key precursor for the ALD of silicon nitride, which is a critical material in the semiconductor industry for applications such as passivation layers and diffusion barriers.[5] The most common co-reactant for SiNₓ deposition with TDMAS is ammonia (B1221849) (NH₃) or a nitrogen-containing plasma.
Experimental Protocol (Thermal ALD with NH₃):
-
Substrate Preparation: As per section 2.1.
-
ALD Reactor Conditions:
-
Base Pressure: < 1 x 10⁻⁶ Torr
-
Deposition Temperature: 300 - 500°C
-
-
ALD Cycle:
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor.
-
Step 2: Purge: Purge with inert gas.
-
Step 3: NH₃ Pulse: Introduce ammonia gas.
-
Step 4: Purge: Purge with inert gas.
-
-
Repeat Cycles: Repeat for desired thickness.
Signaling Pathway for TDMAS/NH₃ ALD Reaction:
Application Notes for Drug Development Professionals
The thin films of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) deposited via ALD using TDMAS exhibit properties that are highly relevant to the field of drug development and medical devices. These films can be used to create biocompatible, protective, and functional coatings.
Biocompatible Coatings for Medical Implants
Application: Enhancing the biocompatibility and performance of medical implants (e.g., orthopedic, dental, and cardiovascular implants).
Key Benefits of SiNₓ Coatings:
-
Enhanced Osteopromotion: The specific surface chemistry and nanostructure of silicon nitride can encourage the differentiation of osteoprogenitor cells into osteoblasts, promoting bone growth and integration with the implant.[6]
-
Bacteriostatic Properties: SiNₓ surfaces have been shown to significantly reduce biofilm formation compared to materials like PEEK and titanium, which is critical in preventing implant-associated infections.[6]
-
Improved Biocompatibility: Silicon nitride is a bioceramic that can be designed to be highly biocompatible, minimizing adverse reactions from the surrounding tissue.[7]
Protocol for Coating Medical Implants with SiNₓ:
The PEALD process for SiNₓ deposition is often preferred for coating temperature-sensitive implant materials. The protocol would be similar to that described in Section 3, but with a nitrogen plasma (N₂ plasma) as the co-reactant at a lower temperature range (e.g., 100-300°C).
Potential for Drug Delivery Systems
While direct drug encapsulation within ALD films is an emerging area of research, the conformal and pinhole-free nature of ALD coatings makes them excellent candidates for creating controlled-release systems.
Conceptual Application: Controlled Drug Eluting Stents
-
Drug Loading: A porous stent is first loaded with the desired therapeutic agent.
-
ALD Barrier Coating: An ultrathin, biocompatible SiO₂ or SiNₓ layer is deposited over the drug-loaded stent using a low-temperature ALD process with TDMAS.
-
Controlled Release: The thickness and density of the ALD coating can be precisely controlled at the angstrom level to tailor the diffusion rate of the drug from the stent into the surrounding tissue.
Logical Relationship for ALD in Drug-Eluting Stents:
Biosensor Fabrication
The high-quality insulating properties of ALD-grown SiO₂ films make them suitable as gate dielectrics in field-effect transistor (FET)-based biosensors.[2][8] A pristine and uniform dielectric surface is crucial for the reliable detection of biomolecules. TDMAS-based ALD can provide the necessary control over thickness and quality for these sensitive applications.
Disclaimer: The provided protocols are intended as a general guide. Specific process parameters will need to be optimized based on the ALD reactor, substrate, and desired film properties. Always follow appropriate safety procedures when handling chemical precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TRIS(DIMETHYLAMINO)SILANE | [gelest.com]
- 6. sintx.com [sintx.com]
- 7. Silicon Nitride as a Biomedical Material: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
Application Notes and Protocols for Low-Temperature Deposition of Silicon Thin Films with Tris(dimethylamino)silane and a Chlorine Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a proposed experimental protocol for the low-temperature deposition of silicon thin films utilizing tris(dimethylamino)silane (B81438) (TDMAS) as the silicon precursor and a chlorine source as the co-reactant. While the direct deposition of pure silicon films using a TDMAS and chlorine chemistry is not widely documented in peer-reviewed literature, this protocol is derived from established principles of chemical vapor deposition (CVD), the known reactivity of aminosilane (B1250345) precursors, and the extensive use of chlorine-based chemistry in silicon processing. These notes are intended to serve as a starting point for researchers interested in exploring this novel deposition parameter space.
The use of TDMAS offers the potential for low-temperature processing due to its reactive Si-N bonds. The introduction of a chlorine source, such as chlorine gas (Cl₂) or hydrogen chloride (HCl), is proposed to facilitate the removal of the dimethylamino ligands and enable the deposition of a silicon film. This process could offer advantages in applications where low thermal budgets are critical, such as in the fabrication of flexible electronics or in multi-layer device structures where thermal diffusion must be minimized.
Proposed Reaction Pathway
The deposition is hypothesized to proceed via a series of surface reactions. Initially, TDMAS adsorbs onto the substrate surface. The subsequent introduction of a chlorine-containing species is expected to react with the dimethylamino ligands, forming volatile byproducts and leaving a silicon-containing species on the surface. This process would then be repeated in a cyclical manner in an atomic layer deposition (ALD) like process, or concurrently in a CVD process, to build up the silicon thin film.
A possible surface reaction mechanism is as follows:
-
TDMAS Adsorption: SiH(N(CH₃)₂)₃ (g) + -OH* → -O-SiH(N(CH₃)₂)₂* + HN(CH₃)₂ (g) (where -OH represents a hydroxylated surface site)*
-
Reaction with Chlorine Source (e.g., Cl₂): -O-SiH(N(CH₃)₂)₂* + Cl₂ (g) → -O-SiHCl₂* + 2 N(CH₃)₂Cl (g) (volatile)
-
Silicon Film Formation (possible reduction step): Further reactions involving surface species and potentially a reducing agent (e.g., H₂) could lead to the formation of a pure silicon film.
Experimental Protocols
The following protocols are proposed for a low-temperature chemical vapor deposition process. These should be considered as starting points and may require optimization based on the specific deposition system and desired film properties.
I. Substrate Preparation
-
Cleaning: Substrates (e.g., Si(100) wafers, glass) should be thoroughly cleaned to remove organic and particulate contamination. A standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen drying is recommended for silicon substrates.
-
Native Oxide Removal (for Si substrates): For epitaxial or highly crystalline growth on silicon, the native oxide layer should be removed immediately prior to deposition. This can be achieved by a dilute hydrofluoric acid (HF) dip (e.g., 2% HF for 60 seconds), followed by a DI water rinse and nitrogen drying.
II. Deposition Process (Low-Pressure CVD)
-
System Preparation: The deposition chamber should be pumped down to a base pressure of at least 1 x 10⁻⁶ Torr to minimize background contamination.
-
Substrate Loading and Heating: Load the prepared substrate into the deposition chamber. Heat the substrate to the desired deposition temperature under high vacuum or in an inert gas (e.g., Ar, N₂) flow.
-
Precursor Delivery:
-
TDMAS: TDMAS is a liquid precursor. It should be delivered to the chamber using a bubbler with an inert carrier gas (e.g., Ar). The bubbler temperature should be maintained to ensure a stable vapor pressure.
-
Chlorine Source: Chlorine gas (Cl₂) or hydrogen chloride (HCl) can be used. The flow rate should be precisely controlled using a mass flow controller (MFC).
-
-
Deposition Cycle (for an ALD-like approach): a. TDMAS Pulse: Introduce TDMAS vapor into the chamber for a specified time to allow for surface saturation. b. Purge: Purge the chamber with an inert gas to remove any unreacted TDMAS and byproducts. c. Chlorine Source Pulse: Introduce the chlorine source into the chamber. d. Purge: Purge the chamber with an inert gas. e. Repeat the cycle to achieve the desired film thickness.
-
Continuous Flow (for a CVD approach):
-
Simultaneously flow TDMAS (with carrier gas) and the chlorine source into the chamber at their respective flow rates.
-
-
Post-Deposition: After the desired deposition time, stop the precursor flows and cool the substrate to room temperature under an inert gas flow.
Quantitative Data
The following tables summarize hypothetical quantitative data for the low-temperature deposition of silicon thin films with TDMAS and a chlorine source. These values are extrapolated from related silicon deposition processes and should be used as a guide for process development.
Table 1: Proposed Deposition Parameters
| Parameter | Proposed Range | Notes |
| Substrate Temperature | 300 - 550 °C | Lower temperatures may lead to amorphous films, while higher temperatures could promote crystallinity. |
| Chamber Pressure | 0.1 - 10 Torr | Lower pressures are generally preferred for ALD-like processes to ensure self-limiting reactions. |
| TDMAS Bubbler Temp. | 40 - 60 °C | Should be optimized to achieve a stable and sufficient vapor pressure. |
| TDMAS Carrier Gas Flow | 10 - 50 sccm (Ar) | To be adjusted based on bubbler temperature and desired TDMAS partial pressure. |
| Chlorine Source Flow | 5 - 30 sccm (Cl₂ or HCl) | The ratio of TDMAS to chlorine source will be a critical parameter to optimize. |
| Pulse Time (ALD-like) | 0.5 - 5 seconds | Dependant on chamber volume and pumping speed. |
| Purge Time (ALD-like) | 5 - 20 seconds | Must be sufficient to prevent gas-phase reactions between precursors. |
Table 2: Expected Film Properties vs. Deposition Temperature
| Deposition Temp. (°C) | Expected Growth Rate (Å/cycle or Å/min) | Expected Crystallinity | Expected Impurity Levels (C, N, Cl) |
| 300 | 0.2 - 0.5 | Amorphous | Moderate to High |
| 400 | 0.5 - 1.0 | Amorphous to Nanocrystalline | Moderate |
| 500 | 1.0 - 2.0 | Nanocrystalline to Polycrystalline | Low to Moderate |
| 550 | > 2.0 | Polycrystalline | Low |
Characterization
The resulting silicon thin films should be characterized using standard techniques to determine their properties:
-
Thickness and Growth Rate: Spectroscopic ellipsometry, profilometry.
-
Crystallinity and Phase: X-ray diffraction (XRD), Raman spectroscopy, Transmission electron microscopy (TEM).
-
Composition and Impurity Levels: X-ray photoelectron spectroscopy (XPS), Secondary ion mass spectrometry (SIMS).
-
Surface Morphology: Atomic force microscopy (AFM), Scanning electron microscopy (SEM).
-
Electrical Properties: Four-point probe for resistivity, Hall effect measurements for carrier concentration and mobility.
Safety Precautions
-
Tris(dimethylamino)silane is a flammable and moisture-sensitive liquid. It should be handled in an inert atmosphere (e.g., a glovebox).
-
Chlorine gas and hydrogen chloride are toxic and corrosive. Appropriate gas handling and safety protocols must be strictly followed.
-
All deposition byproducts should be properly scrubbed and disposed of according to safety regulations.
-
A thorough understanding of the safety data sheets (SDS) for all chemicals is mandatory before beginning any experimental work.
Application Note: Experimental Setup and Protocols for Reactions with Moisture-Sensitive Chlorosilanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorosilanes are a class of highly reactive organosilicon compounds widely used in organic synthesis, materials science, and pharmaceutical development. A key characteristic of most chlorosilanes is their extreme sensitivity to moisture. They readily react with water, including atmospheric humidity, in a rapid and exothermic reaction to produce corrosive and toxic hydrogen chloride (HCl) gas and silanols, which can further condense to form siloxanes.[1] For hydrochlorosilanes, this reaction can also generate flammable hydrogen gas.[1]
Due to this reactivity, successful and safe experimentation with chlorosilanes requires the stringent exclusion of atmospheric air and moisture. This is achieved by employing inert atmosphere techniques. The two primary methods for creating and maintaining an inert environment are the use of a Schlenk line or a glove box.[2][3] This application note provides detailed protocols for the safe handling and reaction of moisture-sensitive chlorosilanes using these standard laboratory setups.
Safety Precautions
Handling chlorosilanes presents significant hazards, including corrosivity, flammability, and toxicity upon reaction with moisture.[1][4] Adherence to strict safety protocols is mandatory.
-
Engineering Controls : All manipulations should be performed within a certified chemical fume hood or a glove box to control exposure to vapors.[2] An emergency safety shower and eyewash station must be immediately accessible.[5]
-
Fire Safety : Do not use water to extinguish a chlorosilane fire, as this will exacerbate the situation.[1] Use Class B fire extinguishers, such as those containing carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4][6]
-
Spill Management : In case of a spill, evacuate the area. Do not use water. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. For larger spills, a vapor-suppressing, alcohol-resistant foam may be used to reduce vapors.[1][4]
A logical approach to safety involves layering controls, from engineering solutions to personal protective measures.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Material/Specification | Rationale |
|---|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 approved | Protects against splashes of corrosive liquids and HCl vapor.[1][5] |
| Hands | Gloves | Neoprene or nitrile rubber, long-sleeved if possible.[5] | Provides a barrier against corrosive liquid contact.[1] |
| Body | Lab Coat | Flame-resistant material | Protects skin and clothing from spills. |
| Respiratory | Respirator (if needed) | NIOSH-certified with acid gas cartridge | Required if working outside of a fume hood or if ventilation is inadequate.[1] |
Experimental Protocols
The complete absence of water is the most critical parameter for success. Glassware that appears dry to the eye still has a thin film of adsorbed moisture that must be removed.[7][8]
A. Drying Glassware:
-
Oven-Drying (Recommended):
-
Disassemble all glassware, removing any plastic or rubber components.
-
Place glassware in a laboratory oven at >125 °C for a minimum of 4 hours, though overnight is preferred.[2][9]
-
Assemble the main reaction apparatus while still hot and immediately place it under an inert atmosphere (connect to Schlenk line) to cool, preventing re-adsorption of moisture.[2]
-
-
Flame-Drying (Alternative):
-
Assemble the reaction apparatus (with a stir bar inside) and clamp it securely in a fume hood.[8]
-
Using a heat gun or a Bunsen burner with a gentle flame, heat the entire surface of the glassware under a vacuum or a gentle flow of inert gas.[8][10]
-
Initially, you will see fogging as water vaporizes and condenses on cooler parts of the glass.[8] Continue heating until all fog is gone and the glass is hot.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.[10]
-
B. Drying Solvents: Solvents must be rendered anhydrous before use. While commercially available anhydrous solvents are convenient, they should be verified and stored properly.
Table 2: Common Solvent Drying Methods
| Method | Drying Agent(s) | Indicator | Achievable Moisture Level | Notes |
|---|---|---|---|---|
| Solvent Still | Sodium metal / Benzophenone | Deep blue or purple solution | < 10 ppm | Effective for ethers (THF, Et₂O) and hydrocarbons. Not suitable for halogenated solvents.[7] |
| Drying Columns | Activated Alumina, Molecular Sieves | N/A | 1-10 ppm | A safer, modern alternative to stills.[7] Effective for a wide range of solvents. |
| Molecular Sieves | 3Å or 4Å molecular sieves | N/A | 10-50 ppm | Sieves must be activated by heating under vacuum before use.[7][9] Good for pre-drying or storing anhydrous solvents. |
A Schlenk line is a dual-manifold apparatus that provides both vacuum and a purified inert gas (typically Nitrogen or Argon), allowing for the manipulation of reagents in an air-free environment.[3][11]
A. Assembling and Preparing the Apparatus:
-
Assemble your oven- or flame-dried reaction flask (e.g., a Schlenk flask) with a magnetic stir bar.[11]
-
Grease all ground-glass joints lightly with a suitable vacuum grease to ensure an airtight seal.
-
Connect the flask's sidearm to the Schlenk line via thick-walled rubber tubing.[2]
-
Seal the main neck of the flask with a rubber septum.[11]
B. Establishing an Inert Atmosphere (Evacuate-Backfill Cycles):
-
Ensure the liquid nitrogen trap on the Schlenk line is filled to protect the vacuum pump.[11]
-
Turn the stopcock on the flask's sidearm to connect it to the vacuum manifold. Evacuate the flask for 5-10 minutes.[11]
-
Slowly turn the stopcock to close off the vacuum and connect the flask to the inert gas manifold. Allow the flask to fill with inert gas until the pressure is equalized (monitor the oil bubbler).[11]
-
Repeat this evacuate-backfill cycle a total of three times. This is generally sufficient to create an inert atmosphere suitable for most moisture-sensitive reactions.[3][12]
C. Adding Reagents:
-
Solvents/Liquid Reagents:
-
Use a dry, nitrogen-flushed syringe and needle to pierce the septum of the anhydrous solvent bottle.[2][13]
-
Withdraw the required volume of solvent. It is good practice to pull a small amount of inert gas ("nitrogen buffer") into the syringe after the liquid to prevent drips and protect the reagent in the needle.[13]
-
Pierce the septum of the reaction flask and add the solvent.
-
-
Chlorosilane Reagents:
-
Chlorosilanes are typically stored in Sure/Seal™ bottles or similar containers with a septum-lined cap.
-
Using the same syringe technique, carefully withdraw the required amount of chlorosilane and add it to the reaction vessel, often dropwise if the reaction is exothermic.
-
-
Solid Reagents:
D. Running and Quenching the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This is visually confirmed by a slow bubbling rate in the oil bubbler connected to the Schlenk line.[2]
-
Once the reaction is complete, cool the flask in an ice bath.
-
Quench the reaction by slowly adding an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate, isopropanol) to neutralize any unreacted chlorosilane and HCl. This step is often highly exothermic and should be performed with extreme caution.
The entire workflow, from preparation to reaction, follows a precise sequence to ensure an anhydrous and anaerobic environment.
For extremely sensitive reactions or complex manipulations, a glove box provides a superior inert environment.[3][16] A glove box is a sealed container filled with a purified inert gas where oxygen and moisture levels are typically kept below 1 ppm.
A. Preparation and Transfer:
-
Ensure all glassware, spatulas, syringes, and vials are oven-dried for at least 12 hours before being brought into the glove box antechamber.[17]
-
Place all necessary items, including sealed reagent bottles, in the antechamber.
-
Perform at least three evacuate-refill cycles on the antechamber to remove air and moisture before opening the inner door.[18]
B. Performing the Reaction:
-
Inside the glove box, set up the reaction glassware. No septa or gas lines are needed.
-
Weigh solid reagents directly into the reaction flask.
-
Using standard pipettes or syringes, measure and add anhydrous solvents and liquid reagents.
-
Add the chlorosilane reagent.
-
Seal the reaction vessel (e.g., with a glass stopper or a screw cap) and place it on a stirrer hotplate if heating is required.
-
Once the reaction is complete, the quenching and workup can either be performed inside the glove box (if the products are also air-sensitive) or the sealed flask can be removed and quenched in a fume hood as described in the Schlenk line protocol.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. gelest.com [gelest.com]
- 6. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ossila.com [ossila.com]
- 17. chem.purdue.edu [chem.purdue.edu]
- 18. epfl.ch [epfl.ch]
Application Notes and Protocols for Tris(dimethylamino)chlorosilane in Gas Chromatography Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a critical step in gas chromatography (GC) for the analysis of non-volatile or thermally labile compounds. By chemically modifying the analytes, their volatility is increased, and chromatographic performance is improved. Tris(dimethylamino)chlorosilane is a silylating agent that can be employed for the derivatization of active hydrogen-containing functional groups, such as hydroxyls, carboxyls, and amines. This process replaces the active hydrogen with a tris(dimethylamino)silyl group, rendering the molecule more volatile and suitable for GC analysis.
These application notes provide a general framework and protocols for the use of this compound in GC derivatization. Due to limited specific literature on this particular reagent for this application, the following protocols are based on the general principles of silylation reactions and information on structurally similar reagents. Researchers should optimize these methods for their specific analytes and matrices.
Principle of Derivatization
This compound reacts with active hydrogens in a nucleophilic substitution reaction. The lone pair of electrons on the oxygen, nitrogen, or sulfur atom of the analyte attacks the silicon atom of the silylating agent, leading to the displacement of the chlorine atom. The dimethylamine (B145610) byproduct is a gas and can be easily removed from the reaction mixture.
Target Analytes
Based on the reactivity of similar silylating agents, this compound is expected to be effective for the derivatization of a range of analytes containing hydroxyl, carboxyl, and primary or secondary amine functional groups. Potential applications include:
-
Steroids and Sterols: Derivatization of hydroxyl groups to increase volatility.
-
Phenolic Compounds: Silylation of the acidic hydroxyl group.
-
Carboxylic Acids: Conversion to their corresponding silyl (B83357) esters.
-
Alcohols: Both primary and secondary alcohols can be derivatized.
-
Amines: Primary and secondary amines can be silylated.
Experimental Protocols
Safety Precautions: this compound is corrosive, flammable, and reacts vigorously with moisture.[1][2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware and solvents must be anhydrous to prevent hydrolysis of the reagent.
Protocol 1: General Derivatization of Hydroxyl-Containing Compounds (e.g., Steroids, Alcohols)
This protocol provides a general procedure for the derivatization of compounds containing hydroxyl groups.
Materials:
-
This compound
-
Anhydrous pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)
-
Analyte standard or sample extract (dried)
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh or pipette the dried analyte (0.1 - 1.0 mg) into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the analyte.
-
Derivatization: Add 50 µL of this compound to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined experimentally for each analyte.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The reaction mixture can be directly injected into the GC-MS system. Alternatively, the sample can be diluted with an appropriate solvent (e.g., hexane, ethyl acetate) before injection.
Protocol 2: Derivatization of Carboxylic Acids
This protocol is adapted for the derivatization of carboxylic acids to their silyl esters.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (B109758), Acetonitrile)
-
Analyte standard or sample extract (dried)
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Place the dried carboxylic acid sample (0.1 - 1.0 mg) in a reaction vial.
-
Reagent Addition: Add 150 µL of anhydrous dichloromethane to the vial.
-
Derivatization: Add 75 µL of this compound.
-
Reaction: Cap the vial and heat at 70°C for 1 hour.
-
Cooling and Evaporation: After cooling to room temperature, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane) for GC injection.
Data Presentation
The following tables provide illustrative examples of expected results. Actual values will vary depending on the analyte, matrix, and instrumentation.
Table 1: Illustrative Derivatization Efficiency for Model Compounds
| Analyte | Functional Group | Derivatization Yield (%) |
| Cholesterol | Secondary Alcohol | > 95 |
| Testosterone | Secondary Alcohol | > 95 |
| Benzoic Acid | Carboxylic Acid | > 90 |
| Phenol | Phenolic Hydroxyl | > 98 |
| Diethylamine | Secondary Amine | > 85 |
Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized Analytes
| Parameter | Value |
| GC System | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 50 - 550 m/z |
Visualizations
Diagram 1: General Workflow for Derivatization with this compound
Caption: General workflow for sample derivatization.
Diagram 2: Logical Relationship of Derivatization Reaction
Caption: Reactants and products of the silylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no derivatization | Presence of moisture | Ensure all glassware and solvents are anhydrous. Dry the sample completely. |
| Insufficient reaction time or temperature | Optimize reaction conditions by increasing time and/or temperature. | |
| Steric hindrance around the functional group | A stronger silylating agent or a catalyst may be required. | |
| Multiple peaks for a single analyte | Incomplete derivatization | Increase reagent concentration, reaction time, or temperature. |
| Isomer formation | This may be inherent to the analyte. | |
| Peak tailing | Adsorption of derivatized analyte | Use a more inert GC column. Ensure the GC inlet liner is clean and deactivated. |
| Reagent peaks interfering with analyte peaks | Excess reagent injected | Dilute the sample before injection. Evaporate excess reagent if possible. |
Conclusion
This compound is a potentially useful reagent for the derivatization of a variety of compounds for GC analysis. The protocols provided here serve as a starting point for method development. Due to the high reactivity of this reagent with water, stringent anhydrous conditions are necessary for successful derivatization. Further optimization of reaction conditions is recommended to achieve the best results for specific applications.
References
Application Notes and Protocols for the Silylation of Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylation is a cornerstone chemical transformation in organic synthesis and drug development, primarily utilized for the protection of protic functional groups such as alcohols and amines. The introduction of a silyl (B83357) group enhances the stability of these functionalities against various reaction conditions, allowing for selective transformations elsewhere in the molecule. This document provides a comprehensive overview of the general procedures for the silylation of alcohols and amines, including detailed experimental protocols, a comparative analysis of common silylating agents, and a discussion of the key factors influencing reaction outcomes.
Introduction to Silylation
Silylation involves the replacement of a labile proton in a functional group with a silyl group (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)). This transformation is typically achieved by reacting the substrate with a silylating agent, such as a silyl halide, in the presence of a base. The resulting silyl ethers and silyl amines exhibit increased thermal stability and volatility, which is also advantageous for analytical techniques like gas chromatography-mass spectrometry (GC-MS).
The general mechanism for the silylation of an alcohol with a silyl chloride proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the alcohol, forming an alkoxide, which then attacks the electrophilic silicon atom, displacing the chloride leaving group.
Comparative Performance of Common Silylating Agents
The choice of silylating agent is critical and depends on the desired stability of the silyl ether or amine and the specific reaction conditions. The steric bulk of the substituents on the silicon atom significantly influences the reactivity of the silylating agent and the stability of the resulting protected group. Generally, increased steric hindrance leads to greater stability.
Relative Stability of Common Silyl Groups:
-
Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS
The following table summarizes the performance of various common silylating agents for the protection of alcohols and amines, providing typical reaction conditions and reported yields.
| Substrate | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Primary Alcohol (e.g., n-Butanol) | Trimethylsilyl chloride (TMSCl) | Triethylamine (B128534) | DCM | RT | 1 h | >95 | [1] |
| Primary Alcohol (e.g., Benzyl alcohol) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole (B134444) | DMF | RT | 2-12 h | ~95 | [1] |
| Secondary Alcohol (e.g., Cyclohexanol) | Triethylsilyl chloride (TESCl) | Imidazole | DMF | RT | 2 h | >90 | [1] |
| Hindered Secondary Alcohol | Triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) | 2,6-Lutidine | DCM | -78 to RT | < 5 h | High | [2] |
| Tertiary Alcohol | Triethylsilane (Et₃SiH) | B(C₆F₅)₃ | Toluene | RT | Variable | High | [3] |
| Primary Amine | tert-Butyldiphenylchlorosilane (TBDPSCl) | Triethylamine | Acetonitrile (B52724) | RT | 1-3 h | High | [2] |
| Primary/Secondary Alcohol | Hexamethyldisilazane (HMDS) | (NH₄)₂SO₄ or TMSCl (cat.) | Neat or Solvent | RT to Reflux | Variable | Nearly quant. | [4] |
| Alcohols/Phenols | N,O-Bis(trimethylsilyl)acetamide (BSA) | Neat or Solvent | RT to 70 | 5-30 min | High | [4] | |
| Primary/Secondary Amine | Triethylsilane (Et₃SiH) | KOtBu | N/A | RT | Variable | High | [5] |
Note: Reaction times and yields are highly substrate-dependent and the conditions provided are general guidelines.
Experimental Protocols
Below are detailed methodologies for common silylation procedures.
Protocol 3.1: Selective Silylation of a Primary Alcohol with TBDMSCl
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride.
-
Materials:
-
Substrate containing a primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv.)
-
Imidazole (2.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 equiv.).
-
Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole to the solution and stir until fully dissolved.
-
For enhanced selectivity, cool the reaction mixture to 0 °C.
-
Add TBDMSCl portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
-
Protocol 3.2: General Procedure for Trimethylsilylation of Alcohols using HMDS
This protocol is a general method for the trimethylsilylation of primary and secondary alcohols using hexamethyldisilazane.
-
Materials:
-
Alcohol substrate (1.0 equiv.)
-
Hexamethyldisilazane (HMDS) (0.5-0.6 equiv.)
-
Inert solvent (optional, e.g., toluene)
-
Catalyst (optional, e.g., a few drops of TMSCl or (NH₄)₂SO₄)
-
-
Procedure:
-
In a flask, combine the alcohol with HMDS, either neat or in an inert solvent.
-
For less reactive alcohols, add a catalytic amount of TMSCl or ammonium (B1175870) sulfate.
-
The reaction can be performed at room temperature for primary and secondary alcohols. For hindered or less reactive substrates, warming to 40-50 °C or refluxing may be necessary.
-
Monitor the reaction by observing the evolution of ammonia (B1221849) gas, which ceases upon completion.
-
The reaction is often quantitative, and the product can be isolated by removing the solvent and volatile byproducts under reduced pressure. Further purification may be performed if necessary.
-
Protocol 3.3: Silylation of a Primary Amine with TBDPSCl
This protocol details the silylation of a primary amine, which is typically unreactive for secondary amines under these conditions.
-
Materials:
-
Primary amine substrate (1.0 equiv.)
-
tert-Butyldiphenylchlorosilane (TBDPSCl) (1.0 equiv.)
-
Triethylamine (1.5 equiv.)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Dissolve the primary amine in anhydrous acetonitrile in a dry flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Add TBDPSCl to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
-
Factors Influencing Silylation Reactions
The success and selectivity of a silylation reaction are governed by several interconnected factors. Understanding these allows for the rational design of experimental conditions to achieve the desired outcome.
Caption: Key factors influencing the efficiency and selectivity of silylation reactions.
-
Steric Hindrance: The steric bulk around the hydroxyl or amino group and on the silicon atom of the silylating agent is a primary determinant of reactivity. Less hindered primary alcohols react faster than more hindered secondary and tertiary alcohols.[6] Similarly, smaller silylating agents like TMSCl are more reactive than bulkier ones like TBDPSCl. This difference in reactivity allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.
-
Electronic Effects: Electron-withdrawing groups near the reaction center can decrease the nucleophilicity of the alcohol or amine, slowing down the reaction.
-
Leaving Group: The nature of the leaving group on the silylating agent affects its reactivity. For silyl halides, the reactivity order is generally I > Br > Cl. Silyl triflates (e.g., TBSOTf) are highly reactive due to the excellent leaving group ability of the triflate anion.
-
Catalyst and Base: The choice of base is crucial. Weakly basic nucleophilic catalysts like imidazole and 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by forming a highly reactive silylated intermediate. Stronger, non-nucleophilic bases like triethylamine or diisopropylethylamine are often used to scavenge the acid byproduct.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used and can accelerate the reaction compared to nonpolar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[7]
-
Temperature: Higher temperatures generally increase the reaction rate but may decrease selectivity, especially in cases where multiple hydroxyl or amino groups are present. For selective reactions, lower temperatures are often employed.
General Experimental Workflow
The following diagram illustrates a typical workflow for a silylation reaction, from reaction setup to the isolation and purification of the final product.
Caption: A general experimental workflow for the silylation of alcohols and amines.
Conclusion
The silylation of alcohols and amines is a versatile and indispensable tool in modern organic chemistry. A thorough understanding of the different silylating agents, their reactivity, and the factors influencing the reaction allows for the strategic protection of functional groups, enabling complex molecular syntheses. The protocols and data presented herein serve as a practical guide for researchers in the successful application of silylation reactions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to handle incomplete silylation with Tris(dimethylamino)chlorosilane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on handling incomplete silylation with Tris(dimethylamino)chlorosilane.
Troubleshooting Incomplete Silylation
This guide provides a systematic approach to diagnosing and resolving common issues encountered during silylation reactions with this compound.
Question: My silylation reaction is slow or appears incomplete. What are the potential causes and how can I fix it?
Answer: Incomplete silylation is a common challenge. The following sections break down the most likely causes and provide actionable solutions.
Moisture Contamination
This compound is highly sensitive to moisture. Any water present in the reaction will hydrolyze the reagent, rendering it inactive for the desired silylation.
-
Symptoms:
-
Low or no product formation.
-
Formation of a white precipitate (silanols/siloxanes).
-
Inconsistent results between experiments.
-
-
Solutions:
-
Thoroughly Dry Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas.
-
Substrate Reactivity and Steric Hindrance
The structure of the substrate, particularly the steric bulk around the functional group to be silylated, plays a critical role in the reaction rate.
-
Symptoms:
-
Slow reaction progress, especially with secondary or tertiary alcohols.
-
Incomplete conversion even after extended reaction times.
-
-
Solutions:
-
Increase Reaction Temperature: For less reactive or sterically hindered substrates, heating the reaction mixture can significantly increase the reaction rate. A good starting point is 40-60 °C.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow the reaction to proceed for a longer duration if necessary.
-
Increase Reagent Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of this compound can help drive the reaction to completion.
-
Inappropriate Reaction Conditions
The choice of solvent and reaction concentration can impact the efficiency of the silylation.
-
Symptoms:
-
Slow or stalled reaction.
-
Poor solubility of the starting material.
-
-
Solutions:
-
Solvent Selection: Use aprotic solvents. For many reactions, non-polar solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are suitable. For less reactive substrates, a more polar aprotic solvent such as dimethylformamide (DMF) can accelerate the reaction.[1]
-
Concentration: Ensure your starting material is adequately dissolved in the solvent. A typical concentration is between 0.1 and 0.5 M.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages as a silylating agent?
A1: this compound, with the chemical formula ClSi(N(CH₃)₂)₃, is a powerful silylating agent. Its primary advantage over traditional chlorosilanes (like trimethylsilyl (B98337) chloride) is that the byproduct of the silylation reaction is the volatile and weakly basic dimethylamine (B145610), which is less corrosive and often easier to remove than hydrochloric acid (HCl).[2]
Q2: How does the reactivity of this compound compare to other silylating agents?
A2: Aminosilanes are generally considered to be very reactive silylating agents.[3] The reactivity of the substrate is a key factor, with the ease of silylation of alcohols typically following the order: primary > secondary > tertiary, due to steric hindrance.[4]
Q3: How can I monitor the progress of my silylation reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The silylated product will be less polar than the starting alcohol and will, therefore, have a higher Rf value. Disappearance of the starting material spot on the TLC plate indicates the reaction is proceeding. Gas Chromatography (GC) can also be a useful technique for monitoring the reaction.
Q4: What is the typical work-up procedure for a reaction using this compound?
A4: A standard work-up involves quenching the reaction to remove any unreacted silylating agent. This can often be achieved by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate. The product is then extracted into an organic solvent. The organic layer is typically washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified, usually by flash column chromatography.[5]
Data Presentation
The following tables provide a generalized overview of typical reaction conditions and expected outcomes for the silylation of different types of alcohols with this compound. Please note that these are illustrative, and optimal conditions should be determined experimentally for each specific substrate.
Table 1: Silylation of Alcohols with this compound - Reaction Conditions
| Substrate Type | Reagent Ratio (Substrate:Silane) | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary Alcohol | 1 : 1.1 - 1.2 | THF, Toluene | 20 - 25 | 0.5 - 2 hours |
| Secondary Alcohol | 1 : 1.2 - 1.5 | THF, Toluene, DMF | 25 - 60 | 2 - 12 hours |
| Tertiary Alcohol | 1 : 1.5 - 2.0 | DMF, Acetonitrile | 60 - 80 | 12 - 48 hours |
Table 2: Silylation of Alcohols with this compound - Expected Yields
| Substrate Type | Expected Yield | Notes |
| Primary Alcohol | > 90% | Generally high yields under standard conditions. |
| Secondary Alcohol | 70 - 95% | Yields can be improved by optimizing temperature and reaction time. |
| Tertiary Alcohol | Variable (Low to Moderate) | Often requires more forcing conditions and longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Solvent Addition: Dissolve the alcohol in an anhydrous aprotic solvent (e.g., THF or toluene) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: At room temperature, add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the volatile dimethylamine byproduct and solvent. Dissolve the residue in a non-polar solvent like diethyl ether or hexanes. Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 equivalent).
-
Solvent Addition: Dissolve the alcohol in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.5 equivalents) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting incomplete silylation.
Caption: Silylation of an alcohol with this compound.
Caption: Troubleshooting workflow for incomplete silylation.
References
Technical Support Center: Optimizing Reaction Conditions for Tris(dimethylamino)chlorosilane
Welcome to the technical support center for Tris(dimethylamino)chlorosilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula ClSi(N(CH₃)₂)₃, is a versatile organosilicon compound. It is primarily used as a silylating agent to introduce a tris(dimethylamino)silyl group onto various functional groups, most commonly alcohols and amines. This process can protect these functional groups during other reaction steps. It is also utilized in the synthesis of other organosilane compounds and as a precursor for the deposition of silicon-containing thin films.
Q2: What are the key safety precautions I should take when handling this compound?
This compound is a flammable liquid and is highly reactive with water and moisture. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (such as neoprene or nitrile rubber), should be worn at all times. Ensure that all glassware is thoroughly dried before use to prevent exothermic reactions with residual moisture.
Q3: How should I properly store this compound?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, acids, alcohols, and oxidizing agents. The recommended storage temperature is typically between 2-8°C.
Troubleshooting Guides
Issue 1: Low or No Silylation of Alcohols
Symptoms:
-
Starting alcohol is largely unreacted after the expected reaction time.
-
TLC or GC-MS analysis shows a low yield of the desired silylated product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low silylation yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Moisture Contamination | This compound readily hydrolyzes. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Sub-optimal Reaction Temperature | For sterically hindered alcohols, room temperature may not be sufficient. Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the reaction progress by TLC or GC. |
| Insufficient Reaction Time | The silylation of complex or hindered substrates can be slow. Extend the reaction time and monitor periodically to determine the point of maximum conversion. |
| Inappropriate Base | A weak base may not be sufficient to deprotonate the alcohol effectively. Consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). |
| Incorrect Stoichiometry | Ensure that at least a stoichiometric amount of the silylating agent and base are used. For difficult substrates, using a slight excess (1.1-1.5 equivalents) of this compound and the base can improve yields. |
| Solvent Effects | The choice of solvent can influence reaction rates. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. For sluggish reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) may be beneficial. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS in addition to the starting material and desired product.
-
Formation of a white precipitate (likely a salt of dimethylamine).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of the Silylating Agent | In the presence of moisture, this compound can hydrolyze to form siloxanes. Maintain strictly anhydrous conditions. |
| Multiple Silylations of Poly-functional Molecules | When working with substrates containing multiple hydroxyl or amino groups (e.g., diols), over-silylation can occur. To achieve mono-silylation, carefully control the stoichiometry of the silylating agent (use 1.0 equivalent or slightly less). Running the reaction at a lower temperature can also improve selectivity. |
| Reaction with Nucleophilic Bases | If a nucleophilic base is used, it may compete with the substrate in reacting with the silylating agent. Use a non-nucleophilic base like triethylamine (B128534) or a hindered base like 2,6-lutidine. |
| Formation of Dimethylamine (B145610) Salts | The reaction of this compound with a protic species will generate dimethylamine hydrochloride if an external base is not present, or other salts if a base is used. These salts are often insoluble and precipitate from the reaction mixture. This is a normal byproduct and can be removed by filtration or an aqueous workup. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general starting point for the silylation of a primary alcohol. The conditions may need to be optimized for specific substrates.
Materials:
-
Primary alcohol
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert gas setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add this compound (1.1 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude silylated product, which can be further purified by column chromatography if necessary.
Experimental Workflow Diagram:
Caption: Workflow for the silylation of a primary alcohol.
Data Presentation: Optimization of Silylation Conditions for a Generic Primary Alcohol
| Entry | Equivalents of Reagent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Et₃N (1.2) | DCM | 25 | 2 | 85 |
| 2 | 1.1 | Et₃N (1.2) | THF | 25 | 2 | 82 |
| 3 | 1.1 | Imidazole (1.5) | DMF | 25 | 1 | 92 |
| 4 | 1.5 | Et₃N (1.6) | DCM | 40 | 1 | 95 |
| 5 | 1.1 | DBU (1.2) | Acetonitrile | 25 | 1.5 | 90 |
Note: The data presented in this table is illustrative and intended for guidance. Optimal conditions will vary depending on the specific substrate.
Technical Support Center: Silylation Reaction Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of dimethylamine (B145610) byproduct from silylation reactions.
Frequently Asked Questions (FAQs)
Q1: Which silylation reagents produce dimethylamine as a byproduct?
A1: Silylating agents containing a dimethylamino group will generate dimethylamine as a byproduct. A common example is dimethylaminotrimethylsilane (TMSDMA).[1] These reagents are often used for the silylation of alcohols, amines, amino acids, amides, and ureas.[1]
Q2: Why is it important to remove the dimethylamine byproduct?
A2: Residual dimethylamine can interfere with subsequent reactions, act as a base catalyst in undesired side reactions, or affect the purity and stability of the final product. For pharmaceutical applications, removal of all process-related impurities is a critical regulatory requirement.
Q3: What are the primary methods for removing dimethylamine?
A3: The most common and effective methods for removing dimethylamine from a reaction mixture are:
-
Aqueous Acidic Wash (Acidic Extraction): This technique converts the basic dimethylamine into its water-soluble hydrochloride salt, which is then extracted from the organic phase into the aqueous phase.
-
Aqueous Copper (II) Sulfate (B86663) Wash: This method utilizes the formation of a water-soluble copper-amine complex to extract dimethylamine into the aqueous phase.
-
Distillation: Due to its low boiling point, dimethylamine can sometimes be removed by distillation, although this is less common for reaction workups and more applicable on an industrial scale.
Q4: How do I choose the best method for my specific reaction?
A4: The choice of removal method depends on the stability of your silylated product.
-
If your product is stable to acidic conditions, an aqueous acidic wash is generally the most efficient and cost-effective method.
-
If your product is acid-sensitive, an aqueous copper (II) sulfate wash is a milder alternative.
-
Distillation is only suitable if your product is not volatile and is thermally stable.
Troubleshooting Guide
Issue: An emulsion has formed during the aqueous wash.
-
Possible Cause: Vigorous shaking of the separatory funnel, high concentration of reagents, or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can sometimes help break the emulsion.[2]
-
"Salting Out": Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.[2]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or Celite in a filter funnel.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.[2]
-
Issue: The dimethylamine is not being completely removed after several washes.
-
Possible Cause: Insufficient volume or concentration of the washing solution, or inadequate mixing of the layers. The pH of the aqueous layer may not be low enough to fully protonate the dimethylamine.
-
Solution:
-
Increase the number of washes: Perform additional extractions with fresh aqueous solution.
-
Increase the volume of the washing solution: A general guideline is to use a volume of washing solution that is 25-50% of the organic phase volume for each wash.
-
Check the pH: When performing an acidic wash, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the dimethylamine. You can test the pH of the aqueous layer after separation.
-
Ensure thorough mixing: Invert the separatory funnel gently but thoroughly to ensure good contact between the two phases. Avoid vigorous shaking to prevent emulsion formation.
-
Issue: My desired product is also being extracted into the aqueous layer.
-
Possible Cause: Your silylated product may have some water solubility, especially if it contains polar functional groups. If you are performing an acidic wash, your product might be acid-labile and decomposing to a more water-soluble compound.
-
Solution:
-
Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use a milder method: If you suspect your product is degrading under acidic conditions, switch to the copper (II) sulfate wash method.
-
Minimize water contact: Use the minimum number of washes required to remove the dimethylamine.
-
Data Presentation
| Property | Dimethylamine | Dimethylamine Hydrochloride | Significance for Removal |
| Boiling Point | 7-9 °C[3][4] | 171.5 °C[3] | The low boiling point of free dimethylamine suggests it is highly volatile. The high boiling point of the salt form ensures it remains in the aqueous phase during solvent removal by rotary evaporation. |
| Solubility in Water | Very soluble[3][5] | Very soluble[6] | High water solubility of both the free base and its salt facilitates its removal into an aqueous phase. |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether[3][4] | Insoluble in diethyl ether; soluble in chloroform (B151607) and ethanol[6] | The insolubility of dimethylamine hydrochloride in common nonpolar organic solvents like diethyl ether is the key to its successful removal via acidic extraction. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Dimethylamine is a flammable and corrosive gas with a strong, unpleasant odor.[7][8] Silylating agents can be corrosive and moisture-sensitive.
Protocol 1: Removal of Dimethylamine using an Aqueous Acidic Wash
This method is suitable for acid-stable silylated products.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted silylating agent.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Gently mix the layers and allow them to separate. Remove and discard the aqueous layer.
-
-
Acidic Wash:
-
Add a volume of 1 M hydrochloric acid (HCl) equivalent to 25-50% of the organic layer volume to the separatory funnel.
-
Gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The dimethylamine will be protonated to form dimethylamine hydrochloride, which will dissolve in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the acidic wash two more times with fresh 1 M HCl.
-
-
Neutralization and Drying:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified silylated product.
-
Protocol 2: Removal of Dimethylamine using an Aqueous Copper (II) Sulfate Wash
This method is a milder alternative for acid-sensitive silylated products.
-
Quenching and Initial Extraction:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Copper Sulfate Wash:
-
Add a volume of 10% aqueous copper (II) sulfate (CuSO₄) solution equivalent to 25-50% of the organic layer volume to the separatory funnel.
-
Gently invert the funnel several times. The aqueous layer will turn a deep blue or purple color as the copper-amine complex forms.[9][10][11]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Continue washing with fresh portions of 10% CuSO₄ solution until the aqueous layer no longer changes color.[9][10][11]
-
-
Final Wash and Drying:
-
Wash the organic layer with water to remove any residual copper sulfate.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate as described in Protocol 1.
-
Visualizations
Caption: Workflow for the removal of dimethylamine byproduct.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dimethylamine | 124-40-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dimethylamine hydrochloride [chemister.ru]
- 7. akkim.com.tr [akkim.com.tr]
- 8. airgas.com [airgas.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Workup [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Tris(dimethylamino)chlorosilane Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tris(dimethylamino)chlorosilane. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments involving this sensitive chemical.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities can include dimethylamine (B145610) hydrochloride, which is a byproduct of the synthesis, as well as other chlorosilanes and partially substituted aminosilanes. The presence of moisture can also lead to the formation of siloxanes.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: this compound has a relatively high boiling point at atmospheric pressure and may be susceptible to thermal decomposition. Vacuum distillation allows for the distillation to be performed at a lower temperature, minimizing the risk of degradation and the formation of byproducts.
Q3: What are the critical handling precautions for this compound?
A3: this compound is highly sensitive to moisture and air. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents. It is also corrosive and flammable, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
Q4: How can I confirm the purity of my distilled this compound?
A4: The purity of the distilled product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is cloudy or contains solid particles. | Presence of dimethylamine hydrochloride or hydrolysis products. | Filter the crude product under an inert atmosphere before distillation. Ensure all glassware is scrupulously dried to prevent hydrolysis. |
| Distillation is very slow or does not start. | Inadequate vacuum or insufficient heating. | Check the vacuum system for leaks and ensure a stable, low pressure is achieved. Gradually increase the heating mantle temperature, but do not exceed the decomposition temperature of the compound. |
| Product purity is low after a single distillation. | Impurities have boiling points close to the product. | Use a fractional distillation column with a higher number of theoretical plates for better separation. Optimize the reflux ratio to enhance purification. |
| Product darkens or decomposes during distillation. | The distillation temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
| Bumping or uneven boiling during distillation. | Lack of boiling chips or inadequate stirring. | Use a magnetic stir bar or add fresh, dry boiling chips to the distillation flask to ensure smooth boiling. |
Experimental Protocols
Fractional Vacuum Distillation of this compound
This protocol describes the purification of this compound using fractional vacuum distillation. This method is suitable for separating the desired product from impurities with similar boiling points.
Materials:
-
Crude this compound
-
Dry, inert gas (Nitrogen or Argon)
-
Anhydrous solvents (if needed for transfer)
-
Schlenk line or glovebox
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks (Schlenk flasks recommended)
-
Vacuum pump
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle with stirrer
-
Thermometer or temperature probe
-
Dry boiling chips or magnetic stir bar
Procedure:
-
Preparation of Apparatus:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Assemble the fractional distillation apparatus as shown in the diagram below, ensuring all joints are well-sealed with appropriate grease for vacuum applications.
-
The apparatus should be connected to a Schlenk line or operated within a glovebox to maintain an inert atmosphere.
-
-
Charging the Flask:
-
Under a positive pressure of inert gas, charge the round-bottom flask with the crude this compound and a dry magnetic stir bar or boiling chips.
-
If necessary, filter the crude material through a sintered glass funnel under inert atmosphere to remove any solid impurities before charging the flask.
-
-
Distillation:
-
Begin stirring the liquid in the distillation flask.
-
Slowly evacuate the system using the vacuum pump, ensuring a cold trap is in place to protect the pump.
-
Once a stable vacuum is achieved (e.g., 14 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise as the vapor of the most volatile components reaches the thermometer.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the applied pressure (approximately 78°C at 14 mmHg), change to a clean receiving flask.[1][2]
-
Collect the main fraction over a narrow temperature range.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly reintroducing the inert gas to break the vacuum.
-
-
Storage:
-
The purified this compound should be stored in a sealed container under an inert atmosphere and refrigerated to maintain its purity.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common distillation issues.
References
Side reactions of Tris(dimethylamino)chlorosilane with functional groups
This guide provides researchers, scientists, and drug development professionals with technical support for using Tris(dimethylamino)chlorosilane. It includes frequently asked questions (FAQs), troubleshooting advice for common side reactions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary functional groups that react with this compound, and what is the general order of reactivity?
A1: this compound is a highly reactive silylating agent for protic functional groups. The silicon center is electrophilic and reacts with nucleophiles, displacing a dimethylamino group, which then acts as a base to neutralize the generated proton, or in the final step, the chloride is displaced. The general order of reactivity is influenced by the nucleophilicity and steric accessibility of the functional group.
Side Reactions & Byproducts: The primary byproduct of the silylation reaction is dimethylamine (B145610).[1] If the reaction is not performed under strictly anhydrous conditions, this compound will readily react with water.[1] This hydrolysis consumes the reagent and can lead to the formation of silanols, which can further condense to form disiloxanes.[2]
Reactivity Overview:
-
Alcohols (Primary > Secondary > Tertiary): This is the most common application. The high reactivity allows for the silylation of even hindered alcohols, although reaction times may be longer.
-
Amines: Primary and secondary amines are readily silylated.
-
Carboxylic Acids: These react to form silyl (B83357) esters, which are useful intermediates but can be prone to hydrolysis.
-
Thiols: Thiols are good nucleophiles and react readily to form silyl thioethers.
-
Amides: Primary and secondary amides can be silylated, but are generally less reactive than amines and alcohols.
Q2: My silylation reaction is incomplete, showing significant unreacted starting material by TLC/GC-MS. What are the potential causes and solutions?
A2: Incomplete silylation is a common issue and can often be attributed to a few key factors.[3] A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Guide for Incomplete Silylation
| Potential Cause | Recommended Solution(s) |
| Presence of Moisture | Silylating agents are highly sensitive to water.[1] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Reagent Degradation | This compound should be stored under an inert atmosphere and at the recommended temperature (2-8°C) to prevent degradation.[4] Use a fresh bottle or freshly distilled reagent if degradation is suspected. |
| Steric Hindrance | If the functional group is sterically hindered, the reaction may be slow. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely. |
| Insufficient Reagent | An inadequate amount of the silylating agent will lead to incomplete conversion. Use a slight excess of this compound (e.g., 1.1-1.5 equivalents). |
| Inadequate Mixing | Ensure the reaction mixture is being stirred efficiently, especially if the reaction is heterogeneous. |
Q3: I am observing unexpected peaks in my GC-MS analysis. What are the likely side products when using this compound?
A3: Unexpected peaks often arise from side reactions with trace impurities or the solvent, or from the reagent itself.
-
Hexamethyldisiloxane: This is a common byproduct resulting from the hydrolysis of the silylating agent in the presence of trace moisture.[2]
-
Dimethylamine Adducts: The dimethylamine byproduct is nucleophilic and can potentially react with other electrophilic species in your reaction mixture.
-
Solvent-Related Byproducts: Reactions with certain solvents can occur. For example, silylating agents can react with protic solvents like alcohols. It is crucial to use inert, anhydrous solvents such as THF, DCM, or DMF.
Q4: How can I effectively remove the dimethylamine byproduct and other impurities after the reaction is complete?
A4: Proper workup and purification are crucial for obtaining a pure silylated product.
-
Aqueous Workup: Quenching the reaction with a mild aqueous solution, such as saturated sodium bicarbonate or ammonium (B1175870) chloride, can help remove water-soluble byproducts.
-
Extraction: After quenching, extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography/Distillation: If further purification is needed, flash column chromatography on silica (B1680970) gel or distillation can be employed to isolate the desired product.
Data Presentation
Table 1: Relative Reactivity of Functional Groups with this compound
| Functional Group | Relative Reactivity | Typical Product | Notes |
| Primary Alcohol (-CH₂OH) | Very High | Silyl Ether | Fast reaction, typically at room temperature. |
| Secondary Alcohol (>CHOH) | High | Silyl Ether | Slower than primary alcohols; may require heating. |
| Tertiary Alcohol (>COH) | Moderate | Silyl Ether | Significantly slower; may require elevated temperatures and longer reaction times. |
| Phenol (Ar-OH) | High | Silyl Ether | Reactivity is comparable to secondary alcohols. |
| Primary Amine (-NH₂) | High | Silylamine | Can form mono- and di-silylated products. |
| Carboxylic Acid (-COOH) | High | Silyl Ester | Product is sensitive to hydrolysis. |
| Thiol (-SH) | High | Silyl Thioether | Reacts readily. |
| Primary Amide (-CONH₂) | Moderate to Low | Silylamide | Less reactive than amines. |
Experimental Protocols
Representative Protocol: Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere, add the primary alcohol to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in the anhydrous solvent.
-
Reagent Addition: Slowly add this compound to the stirred solution at room temperature. The reaction may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation if necessary.
Visualizations
Caption: Reactivity of this compound with various functional groups.
Caption: Troubleshooting workflow for incomplete silylation reactions.
Caption: Formation of disiloxane byproduct via hydrolysis.
References
Technical Support Center: Tris(dimethylamino)chlorosilane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(dimethylamino)chlorosilane in their silylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a silylating agent used in organic synthesis to introduce a tris(dimethylamino)silyl protecting group to functional groups such as alcohols and amines. This protection is often necessary during multi-step syntheses to prevent unwanted side reactions.
Q2: What are the key advantages of using this compound?
The primary advantage of aminohalosilanes like this compound is that the byproduct of the reaction is dimethylamine (B145610) hydrochloride, which can be easily removed. This is in contrast to other chlorosilanes that produce HCl, which may require an additional base to neutralize and can complicate purification.[1]
Q3: What are the most common solvents and bases used for silylation with this compound?
Aprotic solvents are essential to prevent reaction with the silylating agent.[2] Common choices include dimethylformamide (DMF), hexane, acetonitrile, tetrahydrofuran (B95107) (THF), and toluene.[2] While this compound has built-in basic leaving groups, an external base such as triethylamine (B128534), pyridine, or imidazole (B134444) is often used to drive the reaction to completion and neutralize the generated HCl.[2]
Q4: How can I monitor the progress of my silylation reaction?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the silylated product will typically have a higher Rf value than the starting alcohol or amine due to its decreased polarity. For GC analysis, the appearance of a new peak corresponding to the silylated product and the disappearance of the starting material peak will indicate reaction progress.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Formation
A common challenge in silylation reactions is a low yield or complete failure to form the desired product. This can often be attributed to several factors.
Potential Cause & Solution
-
Moisture Contamination: this compound is highly sensitive to moisture.[3] Water will hydrolyze the reagent to form unreactive siloxanes, which can appear as a white precipitate or an oily substance.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
-
Inactive Reagent: The reagent may have degraded due to improper storage or prolonged exposure to air and moisture.
-
Solution: Use a fresh bottle of this compound or an aliquot that has been properly stored under an inert atmosphere in a cool, dry place.
-
-
Insufficiently Reactive Substrate: Sterically hindered substrates (e.g., tertiary alcohols) or electronically deactivated substrates may react sluggishly.
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a more forcing solvent like DMF. For particularly challenging substrates, the addition of a catalyst may be necessary.
-
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of side products.
Potential Cause & Solution
-
Siloxane Formation: As mentioned above, this is the most common side product and results from the reaction of the silylating agent with water.
-
Solution: Rigorously exclude water from the reaction system.
-
-
Over-silylation: For substrates with multiple reactive sites, it is possible to silylate more than one functional group.
-
Solution: Use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely. Running the reaction at a lower temperature can also improve selectivity.
-
Data Presentation: Reaction Condition Optimization
To systematically troubleshoot and optimize your silylation reaction, consider the following parameter adjustments.
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C | 40 °C to 80 °C |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | 12 - 24 hours |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Acetonitrile, Toluene | Dimethylformamide (DMF) |
| Base | Triethylamine (TEA) | Pyridine, Imidazole | 2,6-Lutidine |
| Equivalents of Silylating Agent | 1.1 eq | 1.2 - 1.5 eq | > 1.5 eq |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq).
-
Silylating Agent Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Silylation of a Sterically Hindered Secondary Alcohol
-
Preparation: Under an inert atmosphere, add the hindered secondary alcohol (1.0 eq) to a flame-dried round-bottom flask with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the alcohol, followed by imidazole (2.2 eq).
-
Silylating Agent Addition: Add this compound (1.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 40-60 °C and stir.[3] Monitor the reaction progress by TLC or GC. The reaction may require 10-20 hours.[3]
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting low yields in silylation reactions.
Caption: A simplified diagram of the silylation reaction pathway.
References
Technical Support Center: Silyl Ether Formation
Welcome to the technical support center for silyl (B83357) ether formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of silyl ethers, a critical protecting group strategy in organic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during silyl ether formation, helping you diagnose and resolve problems to improve reaction yields and purity.
Q1: My silyl ether formation reaction has a low yield or is not proceeding to completion. What are the potential causes and how can I fix it?
Low yields are a frequent issue in silyl ether synthesis. The problem can often be traced back to several key factors related to reagents, reaction conditions, or the substrate itself.
Initial Checks:
-
Moisture: Silylating agents, especially silyl triflates, are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reagent Quality: Verify the purity and activity of your silylating agent and base. Old or improperly stored reagents can degrade, leading to poor reactivity.
Troubleshooting Steps:
-
Increase the Reactivity of the Silylating Agent: If you are using a silyl chloride and the reaction is sluggish, consider switching to a more reactive silyl triflate (e.g., TBSOTf). Silyl triflates are significantly more electrophilic and can silylate even hindered alcohols where silyl chlorides fail.
-
Optimize the Base: The choice of base is crucial.
-
For standard silylations with silyl chlorides, imidazole (B134444) is often effective as it can form a highly reactive silylimidazolium intermediate.[1]
-
For hindered alcohols or less reactive silylating agents, a stronger, non-nucleophilic base like triethylamine (B128534) (Et3N) or a hindered base like 2,6-lutidine may be necessary, especially when using silyl triflates.[2]
-
Ensure you are using a sufficient amount of base (typically 1.1 to 2.5 equivalents) to both deprotonate the alcohol and neutralize the acid byproduct.
-
-
Solvent Effects: The solvent can have a significant impact on the reaction rate.
-
DMF (N,N-Dimethylformamide): Often the solvent of choice as it accelerates the reaction. However, it can be difficult to remove during workup.
-
Dichloromethane (B109758) (DCM): A good alternative to DMF that simplifies purification, although the reaction may be slower.[2]
-
Acetonitrile (MeCN): Can also be an effective solvent.
-
-
Temperature Adjustment: While many silylations proceed at room temperature, some may require heating, especially with less reactive substrates. Conversely, for highly reactive systems or to improve selectivity, cooling the reaction (e.g., to 0 °C) may be beneficial.
-
Steric Hindrance: If your alcohol is sterically hindered (secondary or tertiary), you will likely need more forcing conditions. This includes using a more reactive silylating agent (triflate), a stronger base, and potentially higher temperatures. Bulky silylating agents like TIPS-Cl or TBDPS-Cl will also react more slowly.
Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
Byproduct formation can complicate purification and reduce the yield of your desired silyl ether. Common byproducts include siloxanes and products from side reactions.
Common Byproducts and Solutions:
-
Siloxanes (R3Si-O-SiR3): These form from the reaction of the silylating agent with water.
-
Solution: Ensure your reaction is completely anhydrous. Use dry solvents and reagents and an inert atmosphere.
-
-
Excess Silylating Agent and its Hydrolysis Products (Silanols): Using a large excess of the silylating agent can lead to purification challenges.
-
Solution: Use a more moderate excess of the silylating agent (e.g., 1.1-1.5 equivalents). During workup, quench the reaction with a proton source like saturated aqueous ammonium (B1175870) chloride or methanol (B129727) to hydrolyze the remaining silylating agent.[2] The resulting silanol (B1196071) is often more easily removed by chromatography.
-
-
Products of Side Reactions: Depending on the substrate and conditions, other side reactions can occur. For instance, if the substrate contains other reactive functional groups, they may also be silylated.
-
Solution: Carefully choose a silylating agent with the appropriate steric bulk to selectively protect the desired alcohol. For example, bulky reagents like TBDMS-Cl show high selectivity for primary alcohols over secondary ones.[1]
-
Q3: I am struggling with the purification of my silyl ether. How can I effectively remove the byproducts and excess reagents?
Purification is a critical step to obtaining your silyl ether in high purity. Flash column chromatography is the most common method.
Purification Strategies:
-
Aqueous Workup: Before chromatography, a proper aqueous workup is essential.
-
Quench the reaction to hydrolyze excess silylating agent. Saturated aqueous sodium bicarbonate can also be used to neutralize the acidic byproduct.
-
If DMF is used as a solvent, washing the organic layer multiple times with water or brine can help remove it. Diluting the reaction mixture with a large volume of water and extracting with a nonpolar solvent like hexanes/ethyl acetate (B1210297) can also be effective.[3]
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is the standard stationary phase.
-
Mobile Phase: A non-polar solvent system, typically a gradient of ethyl acetate in hexanes or petroleum ether, is used. The polarity can be adjusted based on the polarity of your silyl ether.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing your product.[4][5][6][7][8]
-
-
Removal of Stubborn Impurities:
-
Excess Silylating Agent/Silanol: If these are difficult to separate by chromatography, consider using a more polar solvent system or a different purification technique. In some cases, leaving the crude product under high vacuum can help remove volatile impurities.[9]
-
Base: Washing the organic layer with dilute acid (e.g., 1M HCl) can help remove amine bases like triethylamine or imidazole.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right silyl protecting group for my synthesis?
A: The choice depends on the stability required for subsequent reaction steps and the ease of removal.
-
TMS (Trimethylsilyl): Very labile, easily removed under mild acidic conditions. Suitable for short-term protection.
-
TES (Triethylsilyl): More stable than TMS.
-
TBDMS/TBS (tert-Butyldimethylsilyl): A workhorse protecting group with good stability to a wide range of conditions, yet readily cleaved by fluoride (B91410) sources (like TBAF) or strong acid.[10]
-
TIPS (Triisopropylsilyl): More sterically hindered and thus more stable than TBDMS, particularly under acidic conditions.[11]
-
TBDPS (tert-Butyldiphenylsilyl): Even more robust than TBDMS and TIPS, offering excellent stability to acidic conditions.[12]
The relative stability of common silyl ethers is as follows:
-
Acidic conditions: TMS < TES < TBDMS < TIPS < TBDPS[2]
-
Basic conditions: TMS < TES < TBDMS ~ TBDPS < TIPS[2]
Q: My reaction is complete according to TLC, but after workup and purification, the yield is still low. What could be the problem?
A: This could be due to the instability of your silyl ether on silica gel during chromatography. Some silyl ethers, particularly those of primary alcohols, can be partially cleaved on silica gel. To mitigate this, you can:
-
Neutralize the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
Work quickly and avoid leaving the compound on the column for an extended period.
-
Consider alternative purification methods like distillation if your compound is volatile and thermally stable.
Q: Can I selectively protect one alcohol in the presence of others?
A: Yes, selective protection is a key advantage of silyl ethers and is primarily governed by steric hindrance. Bulky silylating agents like TBDMS-Cl, TIPS-Cl, and TBDPS-Cl will preferentially react with less sterically hindered alcohols. For example, a primary alcohol can be selectively protected in the presence of a secondary or tertiary alcohol with high efficiency.
Data Presentation
The following tables summarize typical reaction conditions and yields for the formation of common silyl ethers. Please note that optimal conditions can vary depending on the specific substrate.
Table 1: Reaction Conditions for Silylation of Alcohols
| Silylating Agent | Alcohol Type | Base | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| TBDMS-Cl | Primary | Imidazole | DMF | Room Temp | 1-4 h | >90% |
| TBDMS-Cl | Secondary | Imidazole | DMF | Room Temp - 40 | 4-12 h | 70-90% |
| TIPS-Cl | Primary | Imidazole | DMF | Room Temp | 2-6 h | >95% |
| TIPS-Cl | Secondary | DMAP, Et3N | DCM | Room Temp | 12-24 h | 80-95% |
| TBDPS-Cl | Primary | Imidazole | DMF | Room Temp | 2-8 h | >90% |
| TBS-OTf | Hindered Secondary | 2,6-Lutidine | DCM | 0 - Room Temp | 1-3 h | >90% |
Table 2: Comparison of Common Silylating Agents
| Silylating Agent | Abbreviation | Key Features |
| Trimethylsilyl Chloride | TMS-Cl | Least sterically hindered, forms the most labile silyl ether. |
| tert-Butyldimethylsilyl Chloride | TBDMS-Cl / TBS-Cl | Good balance of stability and reactivity, widely used. |
| Triisopropylsilyl Chloride | TIPS-Cl | More sterically hindered and stable than TBDMS. |
| tert-Butyldiphenylsilyl Chloride | TBDPS-Cl | Highly stable to acid, good for multi-step synthesis. |
| tert-Butyldimethylsilyl Triflate | TBS-OTf | Highly reactive, used for hindered alcohols. |
Experimental Protocols
Protocol 1: TBDMS Protection of a Primary Alcohol (Corey Protocol)
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride and imidazole in DMF.[2]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.
-
Stir the solution at room temperature until the imidazole has completely dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: TIPS Protection of a Secondary Alcohol
This protocol is suitable for the protection of more sterically hindered secondary alcohols.
Materials:
-
Secondary alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Triethylamine (Et3N, 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the secondary alcohol (1.0 eq), DMAP (0.1 eq), and triethylamine (2.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TIPS-Cl (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in silyl ether formation.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. Silyl Groups - Gelest [technical.gelest.com]
Technical Support Center: Anhydrous Reaction Conditions for Chlorosilanes
Welcome to the technical support center for handling and using chlorosilanes under anhydrous conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the success of moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with chlorosilanes?
A1: Chlorosilanes are highly susceptible to hydrolysis. The silicon-chlorine (Si-Cl) bond readily and vigorously reacts with water, including atmospheric moisture, in an exothermic reaction.[1][2][3][4][5] This reaction produces corrosive hydrogen chloride (HCl) gas and forms silanols (R₃SiOH).[2] These silanols can then self-condense to form siloxanes (R₃Si-O-SiR₃), which are often observed as a white residue.[3][6] This side reaction consumes the chlorosilane reagent, leading to reduced product yields and the introduction of impurities.[1][2]
Q2: What are the initial signs that my reaction has been compromised by moisture?
A2: The most immediate indicator of moisture contamination is the formation of a fog-like cloud of hydrogen chloride gas upon exposure of the chlorosilane to the air.[3] In solution, the presence of moisture can lead to the formation of a white precipitate, which is typically the corresponding siloxane.[6] If your reaction mixture appears cloudy or heterogeneous when it should be a clear solution, moisture contamination is a likely cause.
Q3: Which solvents and reagents need to be anhydrous for a successful reaction?
A3: Every component that will come into contact with the chlorosilane must be strictly anhydrous.[7] This includes all solvents, starting materials, and any additives or bases. It is crucial to use freshly opened bottles of anhydrous solvents or solvents that have been properly dried and stored.[1]
Q4: What is the best way to dry glassware for these reactions?
A4: Glassware should be meticulously dried to remove a microscopic film of adsorbed water on its surface.[7] The two most effective methods are:
-
Oven-drying: Place all glassware in an oven at a temperature of at least 125°C for a minimum of 24 hours.[7] Assemble the apparatus while it is still hot and allow it to cool under a stream of an inert gas like nitrogen or argon.[8]
-
Flame-drying: Assemble the glassware and then heat it carefully with a Bunsen burner under a vacuum or a flow of inert gas.[1][9] Continue heating until all visible condensation has been removed. Allow the apparatus to cool to room temperature under an inert atmosphere before adding reagents.[9]
Q5: What are common side products when moisture is present?
A5: The primary side product from the hydrolysis of a chlorosilane is the corresponding siloxane, formed after the initial formation of a silanol.[6] For example, the hydrolysis of chlorotriethylsilane (B140506) will lead to the formation of hexethyldisiloxane.[6] These side products can complicate purification and reduce the yield of the desired product.
Troubleshooting Guides
Guide 1: Incomplete or Slow Reaction
Issue: Your reaction is proceeding very slowly or has stalled, with a significant amount of starting material remaining.
| Potential Cause | Recommended Solution |
| Presence of Moisture | This is the most common reason for incomplete silylation reactions.[1][6] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.[1] Run the reaction under a positive pressure of an inert gas (nitrogen or argon).[6] |
| Inactive Silylating Agent | The chlorosilane reagent may have degraded due to improper storage and exposure to moisture. Use a fresh bottle or a properly stored reagent. |
| Insufficient Base Strength or Amount | The base used may not be strong enough to deprotonate the substrate (e.g., an alcohol) effectively, or an insufficient amount was used. Consider using a stronger base like imidazole (B134444) or triethylamine, or a slight excess of the base.[10] |
| Steric Hindrance | If either the substrate or the silylating agent is sterically bulky, the reaction rate will be slower.[10] To address this, you may need to increase the reaction temperature, extend the reaction time, or use a more reactive silylating agent like a silyl (B83357) triflate.[10][11] |
| Inappropriate Solvent | The solvent may not be optimal for the reaction. A polar aprotic solvent such as DMF or acetonitrile (B52724) can help to stabilize charged intermediates and increase the reaction rate.[10] |
Guide 2: Formation of Significant Side Products
Issue: You are observing a significant amount of byproducts in your reaction mixture, complicating purification and reducing the yield.
| Potential Cause | Recommended Solution |
| Hydrolysis of Chlorosilane | As mentioned, moisture will lead to the formation of siloxanes.[6] Strictly anhydrous conditions are essential to minimize this side reaction.[6] |
| Excess Silylating Agent | Using a large excess of the chlorosilane can lead to difficulties in purification. If possible, use a stoichiometry closer to 1:1, or quench any remaining silylating agent during the workup. |
| Reaction with Solvent | Some solvents can react with chlorosilanes. Ensure you are using an inert, aprotic solvent.[10] |
| Product Instability | The desired silyl ether product may be sensitive to the conditions of the workup or purification (e.g., acidic conditions on silica (B1680970) gel).[10] Consider using a neutralized silica gel or an alternative purification method like distillation.[10] |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using a chlorosilane, based on the Corey protocol.[11]
Materials:
-
Alcohol (1.0 eq)
-
Chlorosilane (e.g., tert-butyldimethylsilyl chloride, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, under an argon or nitrogen atmosphere.
-
Dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add the chlorosilane (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Drying Solvents with Molecular Sieves
Materials:
-
Solvent to be dried
-
3Å or 4Å molecular sieves
-
Oven
-
Desiccator
Procedure:
-
Activate the molecular sieves by heating them in an oven at 300-350°C for at least 3 hours.[7]
-
Cool the activated sieves to room temperature in a desiccator.
-
Add the activated molecular sieves to the solvent in a sealed container under an inert atmosphere. A common loading is 5-10% (m/v), meaning 5-10 g of sieves per 100 mL of solvent.[7]
-
Allow the solvent to stand over the sieves for at least 12-24 hours before use.[7] For some solvents like THF, a longer drying time may be necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. hscpoly.com [hscpoly.com]
- 4. globalsilicones.org [globalsilicones.org]
- 5. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Tris(dimethylamino)chlorosilane
Welcome to the Technical Support Center for Tris(dimethylamino)chlorosilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and troubleshooting of potential issues related to the decomposition of this compound (CAS No. 13307-05-6) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound, with the chemical formula ClSi(N(CH₃)₂)₃, is a corrosive and flammable liquid.[1] It is highly sensitive to moisture and reacts rapidly with water and other protic solvents.[2] Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.
Q2: What are the main decomposition pathways for this compound?
The primary and most rapid decomposition pathway for this compound is hydrolysis, which occurs upon contact with moisture.[2] In anhydrous conditions, thermal decomposition is expected, though specific public data on the exact pathways for this compound is limited. Analogous aminosilanes suggest that thermal decomposition may involve the elimination of dimethylamine (B145610) to form more stable silicon-nitrogen networks or disproportionation reactions.
Q3: What are the products of hydrolysis?
When this compound reacts with water, it hydrolyzes to form dimethylamine ((CH₃)₂NH), hydrochloric acid (HCl), and various siloxane species. The reaction is vigorous and generates fumes.[3] The formation of HCl makes the resulting solution acidic.
Q4: How should I properly store this compound to prevent decomposition?
To prevent premature decomposition, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. The recommended storage temperature is between 2-8°C.[1][2] It is crucial to avoid any contact with moisture, water, or protic solvents during storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White precipitate forms in the container upon storage. | Exposure to atmospheric moisture leading to hydrolysis. | Ensure the container is properly sealed and stored under a dry, inert atmosphere. If the precipitate has formed, the product may be partially decomposed and its purity should be re-evaluated before use. |
| Fuming is observed when handling the compound. | Reaction with ambient moisture. | Handle the compound in a fume hood with adequate ventilation and under a dry, inert atmosphere (e.g., in a glovebox). Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |
| Inconsistent experimental results. | Partial decomposition of the reagent due to improper handling or storage. | Verify the purity of the this compound using techniques like GC-MS. Ensure all glassware and solvents are rigorously dried before use. |
| Pressure buildup in the reaction vessel. | Generation of gaseous byproducts such as dimethylamine during a reaction. | Ensure the reaction is conducted in a system equipped with a pressure relief mechanism or is not completely sealed if gas evolution is expected. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13307-05-6 | [1][2] |
| Molecular Formula | C₆H₁₈ClN₃Si | [1][2] |
| Molecular Weight | 195.77 g/mol | [1][2] |
| Boiling Point | 78 °C at 14 mmHg | [1] |
| Density | 0.973 g/mL at 25 °C | [1] |
| Flash Point | 58.9 °C | [1] |
| Storage Temperature | 2-8 °C | [1][2] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware and syringes are oven-dried and cooled under a stream of dry inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Purge the storage bottle with inert gas before opening. Use a syringe or cannula for transfer to maintain the inert atmosphere.
-
Dispensing: Use a dry, gas-tight syringe to withdraw the desired amount of liquid.
-
Cleaning: Quench any residual reagent in the syringe by slowly adding it to a beaker of isopropanol (B130326) in the fume hood, followed by a water rinse.
Protocol 2: Monitoring Hydrolysis via GC-MS
-
Sample Preparation: In a controlled inert atmosphere (glovebox), prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous hexane).
-
Hydrolysis Induction: In a separate vial, add a known amount of water to a measured volume of the stock solution. The reaction is rapid.
-
GC-MS Analysis:
-
Column: Use a non-polar or semi-polar capillary column suitable for silane (B1218182) analysis.
-
Injection: Ensure the injection port and liner are clean and dry to prevent on-column reactions.
-
Detection: Monitor for the presence of dimethylamine and siloxane byproducts.
-
Visualizations
Caption: Hydrolysis decomposition pathway of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
Preventing hydrolysis of silyl ethers during workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of silyl (B83357) ethers during aqueous workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended silyl ether deprotection during an aqueous workup?
A1: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions. The most common cause of premature cleavage during a workup is exposure to acidic or strongly basic aqueous solutions used for quenching reactions or extracting the product. The stability of the silyl ether bond is influenced by the steric bulk of the substituents on the silicon atom, the nature of the alcohol it is protecting, and the pH of the aqueous medium.
Q2: How does the type of silyl ether affect its stability during workup?
A2: The stability of silyl ethers varies significantly based on the steric hindrance around the silicon atom. Bulkier silyl groups are more resistant to hydrolysis. The general order of stability is as follows:
-
Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS
Q3: What is the ideal pH range for an aqueous workup to maintain the integrity of a silyl ether?
A3: To minimize the risk of hydrolysis, it is crucial to maintain the pH of the aqueous phase as close to neutral (pH 7) as possible. Mildly basic conditions are generally better tolerated than acidic conditions, particularly for more labile silyl ethers like Trimethylsilyl (TMS) and Triethylsilyl (TES) ethers. However, it is important to avoid strongly basic conditions, which can also promote hydrolysis.
Q4: Can a standard acidic wash, such as 1M HCl, be used during the extraction process?
A4: It is strongly advised to avoid strong acidic washes if the goal is to preserve the silyl ether, especially for acid-labile groups like TMS, TES, and even Tert-butyldimethylsilyl (TBDMS) ethers. If an acidic wash is necessary to remove basic impurities, a milder acidic buffer, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), should be used, and the contact time should be minimized.
Q5: What are some "silyl-safe" quenching agents?
A5: Instead of using water or dilute acid, which can cause uncontrolled pH changes, it is recommended to use a buffered aqueous solution. "Silyl-safe" quenching agents include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) for neutralizing acidic reaction components.
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching basic reaction components.
Q6: My product is water-soluble. How can I perform a safe workup without losing my compound?
A6: If your product has significant water solubility, multiple extractions with an organic solvent will be necessary. To reduce the solubility of your product in the aqueous layer, you can saturate the aqueous phase with sodium chloride (brine), a technique known as "salting out." It is essential to control the pH of the aqueous layer before and during the extraction process.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Significant loss of silyl ether during workup. | The aqueous phase is too acidic. | Neutralize the reaction mixture with saturated NaHCO₃ or a phosphate (B84403) buffer (pH 7) before extraction. |
| Partial deprotection observed after extraction. | The aqueous phase is too basic. | Use a milder base for neutralization, such as saturated NaHCO₃, and avoid strong bases. |
| Product loss during extraction with a water-soluble compound. | The product has high water solubility. | Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase ("salting out"). Perform multiple extractions. |
| Emulsion formation during extraction. | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| TMS ether is consistently cleaved regardless of the workup procedure. | TMS ethers are inherently very labile. | For future syntheses, consider using a more robust silyl ether protecting group such as TBDMS or TIPS, which offer greater stability. |
Quantitative Data on Silyl Ether Stability
The following table summarizes the relative resistance of common silyl ethers to hydrolysis under acidic and basic conditions. The values are relative to the Trimethylsilyl (TMS) group.
| Silyl Ether | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: "Silyl-Safe" Aqueous Workup
This protocol is designed to minimize the risk of silyl ether hydrolysis by maintaining a neutral pH throughout the quenching and extraction process.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench acidic components, or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench basic components.
-
Continue adding the quenching agent until gas evolution ceases or the desired pH is achieved (check with pH paper). Aim for a final pH between 7 and 8.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the desired organic solvent for extraction (e.g., ethyl acetate, diethyl ether, dichloromethane).
-
If the product is suspected to have some water solubility, add saturated aqueous sodium chloride (brine) to the separatory funnel to reduce the solubility of the organic compound in the aqueous layer.
-
Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the
-
Technical Support Center: Catalyst Selection for Difficult Silylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of silylation reactions, particularly for sterically hindered or otherwise challenging substrates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a catalyst for a difficult silylation reaction?
A1: The choice of catalyst is critical and depends on several factors:
-
Steric Hindrance of the Substrate: For highly hindered alcohols (tertiary or bulky secondary), more reactive catalyst systems are generally required. Lewis acids like Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) or highly nucleophilic Lewis bases such as 4-(Dimethylamino)pyridine (DMAP) and proazaphosphatranes are often effective.[1][2]
-
Silylating Agent: The reactivity of the silylating agent (e.g., TMSCl, TBDMSCl, TIPSCl) will influence the choice of catalyst. More hindered silylating agents may require a more potent catalyst.
-
Acid/Base Sensitivity of the Substrate: If your substrate contains acid- or base-labile functional groups, a milder, neutral catalyst system may be necessary. Iodine has been shown to be an efficient and practically neutral catalyst for the trimethylsilylation of various alcohols with hexamethyldisilazane (B44280) (HMDS).[3]
-
Solvent: The reaction solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) can accelerate silylation reactions but may reduce selectivity, while less polar solvents like dichloromethane (B109758) (DCM) often provide higher selectivity when used with a strong Lewis base catalyst.[2][4]
Q2: My silylation reaction is slow or incomplete. What are the most common causes?
A2: Several factors can lead to incomplete or slow silylation reactions:
-
Presence of Moisture: Silylating agents are highly reactive towards water. Any moisture in the reaction will consume the reagent and lead to lower yields. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.
-
Insufficient Catalyst Loading: For difficult substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.
-
Inappropriate Catalyst: The chosen catalyst may not be sufficiently active for the specific substrate and silylating agent combination. Consider switching to a more potent catalyst system (see comparison tables below).
-
Steric Hindrance: Extreme steric bulk on either the substrate or the silylating agent can dramatically slow down the reaction. In such cases, more forcing conditions (e.g., higher temperature, more reactive catalyst) may be required.
Q3: How can I improve the selectivity of my silylation reaction for a poly-hydroxylated compound?
A3: Achieving high selectivity in the silylation of polyols can be challenging. Here are some strategies:
-
Choice of Silylating Agent: Bulkier silylating agents (e.g., TBDPSCl, TIPSCl) will preferentially react with the least sterically hindered hydroxyl group.
-
Catalyst and Solvent System: The combination of a Lewis base catalyst like DMAP in a non-polar solvent like DCM can enhance selectivity compared to reactions run in DMF.[5]
-
Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Enzyme Catalysis: For certain substrates, enzymatic catalysis can offer very high chemo- and regioselectivity.[6]
Troubleshooting Guides
Common Silylation Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive silylating agent (hydrolyzed).2. Presence of moisture in the reaction.3. Catalyst is not active or appropriate for the substrate.4. Insufficiently reactive base (if required). | 1. Use a fresh bottle of silylating agent.2. Rigorously dry all glassware, solvents, and starting materials. Run the reaction under an inert atmosphere (N2 or Ar).3. Consult catalyst comparison tables and select a more potent catalyst.4. For hindered alcohols, consider stronger bases or nucleophilic catalysts like imidazole (B134444) or DMAP.[7] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance of the substrate or silylating agent.3. Reversible reaction equilibrium. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.2. Use a more reactive silylating agent (e.g., silyl (B83357) triflate) or a more active catalyst.3. Use a slight excess of the silylating agent and base to drive the reaction to completion. |
| Formation of Side Products (e.g., Disiloxanes) | 1. Presence of water leading to hydrolysis of the silylating agent.2. Over-silylation of poly-hydroxylated compounds. | 1. Ensure strictly anhydrous conditions.2. Use stoichiometric amounts of the silylating agent, a bulkier silyl group for better selectivity, or run the reaction at a lower temperature. |
| Streaking or Elongated Spots on TLC | 1. Sample is overloaded.2. Acidic or basic nature of the compound. | 1. Dilute the sample solution for TLC analysis.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase. |
Troubleshooting Workflow for Failed Silylation Reactions
Caption: A logical workflow for troubleshooting failed silylation reactions.
Catalyst Selection Guide
Catalyst Performance in the Silylation of Hindered Alcohols
| Catalyst | Substrate | Silylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| B(C6F5)3 (2 mol%) | 1-Adamantanol (B105290) | Et3SiH | Toluene (B28343) | 25 | 0.5 | 95 | [1] |
| B(C6F5)3 (2 mol%) | tert-Butanol | Et3SiH | Toluene | 25 | 0.5 | 99 | [1] |
| Proazaphosphatrane | tert-Butanol | TBDMSCl | MeCN | 24 | 24 | 95 | [1] |
| DMAP/Et3N | 1-Methyl-1-phenylethanol | Acetic Anhydride* | CH2Cl2 | 20 | - | - | [8] |
| Rh(I)/HCl | tert-Butanol | Vinyl-Si(OEt)3 | THF | RT | 3 | 98 | [9] |
Catalyst Selection Workflow for Difficult Silylation
Caption: A decision-making workflow for selecting a suitable catalyst system for difficult silylation reactions.
Experimental Protocols
Protocol 1: Silylation of a Sterically Hindered Tertiary Alcohol (1-Adamantanol) using B(C6F5)3 Catalyst
This protocol is adapted from the work of Blackwell, J. M., et al., J. Org. Chem., 1999.[1]
Materials:
-
1-Adamantanol
-
Triethylsilane (Et3SiH)
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-adamantanol (1.0 mmol) in anhydrous toluene (5 mL).
-
To this solution, add triethylsilane (1.2 mmol, 1.2 equivalents).
-
In a separate vial, weigh tris(pentafluorophenyl)borane (0.02 mmol, 2 mol%) under an inert atmosphere and dissolve it in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture at room temperature (25 °C).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes, as indicated by the cessation of hydrogen gas evolution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is often of high purity, but can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Silylation of a Hindered Diol using a Proazaphosphatrane Catalyst
This protocol is based on the work of D'Sa, B. A., et al., J. Org. Chem., 1997.[1]
Materials:
-
Hindered diol (e.g., a secondary-tertiary diol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Proazaphosphatrane catalyst (e.g., P(MeNCH2CH2)3N)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the hindered diol (1.0 mmol) and the proazaphosphatrane catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous acetonitrile (5 mL) and stir until all solids are dissolved.
-
Add tert-butyldimethylsilyl chloride (1.1 mmol, 1.1 equivalents for monosilylation) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40 °C for more hindered substrates.
-
Monitor the reaction by TLC or GC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, quench by adding a few drops of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired silylated diol.
References
- 1. Nonionic Superbase-Catalyzed Silylation of Alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature [organic-chemistry.org]
Technical Support Center: Silylation of Sterically Hindered Alcohols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the silylation of sterically hindered alcohols.
Troubleshooting Guides
This section addresses common issues encountered during the silylation of sterically hindered alcohols in a question-and-answer format.
Issue 1: Low or No Yield of the Silylated Product
Question: I am not getting any, or very little, of my desired silylated product. What are the possible causes and how can I fix it?
Answer: Low or no product yield is a common issue when dealing with sterically hindered alcohols. The primary reason is often the high activation energy required for the reaction due to steric hindrance around the hydroxyl group.[1] Here are several factors to consider and troubleshoot:
-
Inadequate Silylating Agent: The reactivity of silylating agents varies significantly. For sterically hindered alcohols, a more reactive silylating agent is often necessary.
-
Solution: Switch from a less reactive silylating agent like tert-butyldimethylsilyl chloride (TBSCl) to a more reactive one such as a silyl (B83357) triflate (e.g., TBSOTf). Silyl triflates are significantly more electrophilic and can overcome the steric barrier more effectively.[1]
-
-
Insufficiently Strong Base: The base plays a crucial role in deprotonating the alcohol to form the more nucleophilic alkoxide. A weak base may not be sufficient for a hindered alcohol.
-
Solution: Employ a stronger, non-nucleophilic base. While triethylamine (B128534) (TEA) is commonly used, more potent bases like imidazole (B134444), 4-(dimethylamino)pyridine (DMAP), or 2,6-lutidine can significantly improve the reaction rate and yield. For particularly challenging cases, stronger bases might be required.[1][2]
-
-
Inappropriate Solvent: The choice of solvent can dramatically influence the reaction rate.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents can help stabilize charged intermediates and accelerate the reaction compared to less polar solvents like dichloromethane (B109758) (DCM).[3][4]
-
-
Presence of Moisture: Silylating agents are sensitive to moisture and can be consumed by reacting with water present in the solvent or on the glassware.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: The Silylation Reaction is Very Slow
Question: My silylation reaction is proceeding very slowly, taking days to show any significant conversion. How can I speed it up?
Answer: Slow reaction rates are characteristic of silylating sterically hindered alcohols. The following adjustments can help accelerate the reaction:
-
Increase Reaction Temperature: While many silylations are run at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture. The optimal temperature will depend on the stability of your substrate and reagents, but temperatures between 40-80°C are often effective.[5]
-
-
Use a Catalyst: Certain additives can act as catalysts to speed up the silylation process.
-
Increase Reagent Concentration: Higher concentrations of the alcohol, silylating agent, and base can lead to a faster reaction rate.
-
Solution: While keeping the stoichiometry the same, reduce the amount of solvent to increase the molar concentration of the reactants.
-
Issue 3: Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are they and how can I avoid them?
Answer: The formation of side products can complicate purification and lower the yield of the desired product. Common side products include siloxanes and products from reactions with the solvent.
-
Self-Condensation of Silanols: If moisture is present, the silylating agent can hydrolyze to a silanol, which can then self-condense to form a siloxane.
-
Solution: As mentioned before, rigorously exclude moisture from your reaction by using anhydrous conditions and an inert atmosphere.[1]
-
-
Reaction with Solvent: Some solvents can react with the silylating agent.
-
Solution: Choose an inert, aprotic solvent that is known to be compatible with your chosen silylating agent.
-
Data Presentation
The following tables provide a summary of quantitative data for the silylation of sterically hindered alcohols under various conditions.
Table 1: Comparison of Silylating Agents for Hindered Alcohols
| Silylating Agent | Substrate Example | Base | Solvent | Reaction Time | Yield (%) | Reference |
| TBSCl | (-)-Menthol | Imidazole | DMF | 2 h | >95 | [7] |
| TBDPSCl | 1-Octanol | Imidazole | DMF | 2 h | >95 | [7] |
| TIPSCl | Geraniol | Imidazole | DMF | 3 h | >90 | [7] |
| TBSOTf | (-)-Menthol | 2,6-Lutidine | DCM | 30 min | >95 | [7] |
Note: Reaction times and yields are highly substrate-dependent and the provided examples serve as a general guideline.
Table 2: Relative Stability of Common Silyl Ethers
| Silyl Group | Relative Stability in Acidic Media |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
This data highlights the increased stability of bulkier silyl ethers, which is a direct consequence of steric hindrance protecting the silicon-oxygen bond.
Experimental Protocols
General Protocol for the Silylation of a Sterically Hindered Alcohol (Corey Protocol)
This protocol is a widely used and reliable method for the protection of alcohols, particularly primary and less hindered secondary alcohols.[7] For more hindered substrates, modifications such as using a more reactive silylating agent (e.g., a silyl triflate) or a stronger base may be necessary.
Materials:
-
Sterically hindered alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 - 1.5 eq.)
-
Imidazole (2.2 - 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol.
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Slowly add TBSCl to the stirred solution at room temperature. For highly sensitive substrates or to improve selectivity, the reaction can be cooled to 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several days depending on the steric hindrance of the alcohol.
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then brine to remove DMF and imidazole hydrochloride.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagrams illustrate common workflows and logical relationships in troubleshooting the silylation of sterically hindered alcohols.
Caption: A troubleshooting workflow for low-yield silylation reactions.
Caption: Logic diagram for selecting an appropriate silylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for alcohols in silylation reactions?
A1: The general order of reactivity is primary > secondary > tertiary alcohols. This is primarily due to steric hindrance, with the less hindered primary alcohols reacting the fastest.[2]
Q2: Why is imidazole often used as a base in silylation reactions?
A2: Imidazole serves a dual role. It acts as a base to deprotonate the alcohol, and it can also act as a nucleophilic catalyst. It reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.
Q3: Can I use a silylating agent other than a silyl chloride?
A3: Yes, several other types of silylating agents are available. Silyl triflates (R₃SiOTf) are much more reactive than the corresponding chlorides.[1] Silyl amides, such as N,O-bis(trimethylsilyl)acetamide (BSA), and silyl azides are also effective silylating agents. Another approach is dehydrogenative silylation, which uses a hydrosilane (R₃SiH) and a catalyst.[8]
Q4: How can I selectively silylate a primary alcohol in the presence of a secondary or tertiary alcohol?
A4: Selective silylation can be achieved by taking advantage of the different reaction rates. Using a bulky silylating agent, such as tert-butyldiphenylsilyl chloride (TBDPSCl) or triisopropylsilyl chloride (TIPSCl), will show a high preference for the less sterically hindered primary alcohol.[7] Running the reaction at a lower temperature can further enhance this selectivity.[9]
Q5: What are the best methods for removing a silyl protecting group from a hindered alcohol?
A5: The stability of the silyl ether dictates the conditions needed for deprotection. For more robust silyl ethers derived from hindered alcohols, a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), is commonly used. Acidic conditions can also be employed, with the ease of cleavage being inversely proportional to the steric bulk of the silyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Silylating Agents: A Head-to-Head Comparison of Reactivity for Optimal Derivatization
For researchers, scientists, and drug development professionals engaged in chemical analysis and synthesis, the selection of an appropriate silylating agent is a critical step to ensure efficient and accurate results. This guide provides an objective comparison of the reactivity and performance of common silylating agents, supported by experimental data, to facilitate an informed choice for your specific application.
Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups, such as hydroxyls, carboxyls, amines, and thiols, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility, thermal stability, and decreases the polarity of analytes, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] The choice of silylating agent significantly impacts the efficiency, speed, and completeness of the derivatization reaction.
Performance Comparison of Common Silylating Agents
The reactivity of a silylating agent is influenced by several factors, including the nature of the silyl group, the leaving group, and the presence of catalysts. This section compares some of the most widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trimethylchlorosilane (TMS-Cl).
MSTFA is generally considered one of the strongest and most versatile silylating agents available.[1] It is often reported to be more reactive than BSTFA for many compounds, with some studies indicating it is more efficient for the derivatization of sterically hindered compounds like steroids.[1] The by-products of both MSTFA and BSTFA are volatile, which minimizes chromatographic interference.[1]
The addition of a catalyst, most commonly Trimethylchlorosilane (TMCS), significantly enhances the reactivity of silylating agents like BSTFA, particularly for hindered functional groups.[1][3] However, it's important to note that TMCS is corrosive.[3]
Quantitative Derivatization Yields of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The following table summarizes the percentage conversion of various NSAIDs after derivatization with different silylating agents. The data is extracted from a study comparing the silylating power of five different reagents. "Silylating mixture I" contained MSTFA and BSTFA. "Silylating mixture II" and "III" were other activated silylating reagents.
| NSAID | Functional Group(s) | Silylating Mixture I (%) | MSTFA (%) | BSTFA (%) | Silylating Mixture II (%) | Silylating Mixture III (%) |
| Acetylsalicylic acid | Carboxylic acid, Ester | 100 | - | - | ~46 (mono-silylated) | ~46 (mono-silylated) |
| Ibuprofen | Carboxylic acid | 100 | 100 | 86 | 98 | 80 |
| Indomethacin | Carboxylic acid, Amide | 98-100 | 98-100 | 98-100 | 98-100 | 98-100 |
| Diclofenac sodium salt | Secondary amine, Carboxylic acid | 100 | 100 | 0 | 82 | 77 |
| Meclofenamic acid | Secondary amine, Carboxylic acid | 100 | 93 | 87 | 100 | 100 |
| Acetaminophen | Phenolic hydroxyl, Amide | 100 | 86 | 91 | 100 | 100 |
Data adapted from a study on the silylation of NSAIDs. Note: The study mentions Silylating Mixture I contains both MSTFA and BSTFA. The individual results for MSTFA and BSTFA are also provided where available. For Acetylsalicylic acid with mixtures II and III, a significant portion resulted in a double-silylated product. For Diclofenac, BSTFA alone showed no reaction.
Quantitative Derivatization Yields of Steroids
A study on the derivatization of steroids provided the following yield comparison for different MSTFA-based reagent mixtures.
| Steroid | MSTFA I (%) | MSTFA II (%) |
| Androstenedione (ADD) | ~50 | ~72 |
| Boldenone | ~50 | ~72 |
| 17β-Estradiol | ~80 | ~80 |
Data adapted from a thesis on the derivatization of steroid compounds. MSTFA I and MSTFA II represent different activated MSTFA solutions.
Factors Influencing Silylating Agent Reactivity
The efficiency of a silylation reaction is not solely dependent on the chosen reagent but is also influenced by several other factors. Understanding and optimizing these factors is crucial for achieving complete and reproducible derivatization.
Caption: Key factors influencing the overall efficiency of a silylation reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for the silylation of different classes of compounds.
Protocol 1: Silylation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This protocol is a general procedure for the silylation of NSAIDs for GC-MS analysis.
Materials:
-
NSAID standard or sample
-
Silylating agent (e.g., BSTFA, MSTFA, or a mixture)
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile)
-
Reaction vials with caps
-
Heating block or oven
Procedure:
-
Weigh 1-10 mg of the NSAID sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.
-
Add an appropriate volume of the silylating reagent. An excess of the reagent is recommended.
-
If necessary, add a solvent to dissolve the sample.
-
Tightly cap the vial and vortex for 10-30 seconds.
-
Heat the vial at a temperature between 60°C and 80°C for 15-60 minutes. The optimal temperature and time should be determined for each specific analyte.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Two-Step Derivatization of Steroids (Methoximation followed by Silylation)
For steroids containing ketone groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives.
Materials:
-
Steroid standard or sample
-
Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)
-
Silylating agent (e.g., MSTFA with 1% TMCS)
-
Reaction vials with caps
-
Heating block or oven
Procedure:
-
Ensure the steroid sample is completely dry in a reaction vial.
-
Methoximation: Add 50 µL of the MOX reagent to the dried sample. Cap the vial and heat at 30-60°C for 30-90 minutes. This step converts the keto groups into their methoxime derivatives.
-
Cool the vial to room temperature.
-
Silylation: Add 100 µL of the silylating agent (e.g., MSTFA with 1% TMCS) to the vial.
-
Tightly cap the vial, vortex, and heat at 60-80°C for 30-60 minutes.
-
After cooling, the sample is ready for GC-MS analysis.[1]
Conclusion
The choice between different silylating agents is nuanced and depends on the specific analytes, the complexity of the sample matrix, and the analytical objectives. MSTFA is often favored for its high reactivity, particularly for challenging and sterically hindered compounds. BSTFA, especially when combined with a catalyst like TMCS, is a robust and versatile option suitable for a wide array of polar molecules. For optimal results, it is crucial to consider not only the choice of the silylating agent but also to optimize the reaction conditions such as solvent, temperature, and reaction time for each specific application.
References
A Comparative Guide to Tris(dimethylamino)chlorosilane and Alternative Aminosilane Reagents: An NMR Spectroscopy Perspective
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of reagents is paramount. This guide provides a comparative analysis of Tris(dimethylamino)chlorosilane and other commercially available aminosilane (B1250345) alternatives, with a focus on their Nuclear Magnetic Resonance (NMR) spectroscopy data. This information is critical for reaction monitoring, quality control, and understanding the electronic environment of these versatile compounds.
Summary of NMR Spectroscopy Data
The following table summarizes the available ¹H, ¹³C, and ²⁹Si NMR chemical shift data for this compound and two common alternatives: Bis(diethylamino)dichlorosilane and (tert-butylamino)trichlorosilane. This data provides a quantitative basis for comparison, reflecting the different electronic environments of the silicon atom and the organic substituents.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| This compound | 2.74 (s) | 40.4 (s) | -25.3 |
| Bis(diethylamino)dichlorosilane | ~1.1 (t), ~2.9 (q) | ~14, ~42 | Data not readily available |
| (tert-butylamino)trichlorosilane | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
Accurate and reproducible NMR data acquisition for moisture-sensitive compounds like chlorosilanes requires careful handling and specific experimental procedures.
General Protocol for NMR Spectroscopy of Moisture-Sensitive Organosilanes:
1. Sample Preparation (under an inert atmosphere, e.g., in a glovebox):
- Use oven-dried NMR tubes and septa.
- Dissolve a precise amount of the aminosilane (e.g., 10-20 mg) in a dry, deuterated solvent (e.g., chloroform-d, benzene-d₆, or acetonitrile-d₃) that has been stored over molecular sieves.
- The typical sample volume for a standard 5 mm NMR tube is 0.5-0.7 mL.
- If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or another inert compound with a known chemical shift) should be added.
- Seal the NMR tube securely with a septum and wrap with parafilm to prevent atmospheric moisture contamination.
2. NMR Spectrometer Setup and Data Acquisition:
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical spectral width: -2 to 12 ppm.
- Number of scans: 16-64, depending on the sample concentration.
- Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest for quantitative measurements.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical spectral width: 0 to 200 ppm.
- Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
- A longer relaxation delay (e.g., 2-5 seconds) is often necessary.
- ²⁹Si NMR:
- ²⁹Si is a low-sensitivity nucleus with a low natural abundance.
- Use a dedicated silicon probe or a broadband probe tuned to the ²⁹Si frequency.
- Employ sensitivity-enhancement techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer).
- Typical spectral width: -150 to 50 ppm.
- A large number of scans will be required.
- It is crucial to have a well-shimmed spectrometer to obtain good resolution.
3. Data Processing:
- Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
- Phase and baseline correct the spectra.
- Reference the spectra to the internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C) or to the residual solvent peak.
Logical Workflow for Aminosilane Reagent Comparison
The following diagram illustrates a logical workflow for the selection and characterization of aminosilane reagents based on their NMR data. This process ensures that the chosen reagent is well-characterized and suitable for the intended application.
Caption: A logical workflow for selecting and validating an aminosilane reagent.
This guide provides a foundational understanding of the NMR spectroscopic characteristics of this compound and its alternatives. For critical applications, it is always recommended to acquire experimental data on the specific batch of the reagent being used to ensure its identity, purity, and suitability for the intended chemical transformation.
A Comparative Guide to the Validation of Alcohol Protection Using FT-IR Spectroscopy
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the transient modification of functional groups is a cornerstone of strategy. Alcohols, being both reactive and ubiquitous, are frequently "protected" to prevent unwanted side reactions. The validation of this protection step is critical to ensure the success of subsequent transformations. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly effective frontline tool for this purpose.[1][2]
This guide provides an objective comparison of FT-IR spectroscopy with other common analytical techniques for the validation of alcohol protection reactions. It includes experimental data, detailed protocols, and a comparative analysis to aid researchers in selecting the appropriate validation methodology for their synthetic needs.
The Principle of FT-IR in Monitoring Alcohol Protection
The utility of FT-IR in validating an alcohol protection reaction lies in its ability to directly probe the vibrational modes of chemical bonds.[3] The process is straightforward and relies on two key spectral events:
-
Disappearance of the Alcohol O-H Stretch: Alcohols exhibit a very characteristic, strong, and broad absorption band in the 3200-3650 cm⁻¹ region due to the O-H stretching vibration, broadened by hydrogen bonding.[4][5] Successful protection of the hydroxyl group results in the complete disappearance of this prominent peak.
-
Appearance of Protecting Group-Specific Stretches: Concurrently, new absorption bands characteristic of the protecting group will appear in the spectrum. For instance, the formation of a silyl (B83357) ether introduces strong Si-O and Si-C vibrations, while an acetate (B1210297) ester will show a strong carbonyl (C=O) stretch.[6]
The table below summarizes the key infrared absorptions for an unprotected alcohol and several common alcohol protecting groups.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol (Starting Material) | O–H | 3200–3650 | Strong, Broad |
| C–O | 1050–1260 | Strong | |
| Silyl Ether (e.g., TBDMS) | Si–O | 1000–1250 | Strong |
| Si–C | 800–900 | Strong | |
| Ester (e.g., Acetate) | C=O | 1735–1750 | Strong |
| C–O | 1000–1300 | Strong | |
| Ether (e.g., Benzyl) | C–O | 1000–1300 | Strong |
| Aromatic C=C | ~1600, ~1500 | Medium-Weak |
Table 1: Characteristic FT-IR absorption frequencies for alcohols and common protecting groups.
Experimental Protocol: FT-IR Validation of a Silylation Reaction
This protocol details the procedure for validating the protection of a primary alcohol (e.g., Benzyl Alcohol) with tert-Butyldimethylsilyl chloride (TBDMSCl). The most common and convenient method for this analysis is Attenuated Total Reflectance (ATR) FT-IR, which requires minimal to no sample preparation.[7]
Objective: To confirm the conversion of Benzyl Alcohol to Benzyl tert-butyldimethylsilyl ether.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
-
Starting Material: Benzyl Alcohol.
-
Reaction Product: Crude or purified Benzyl tert-butyldimethylsilyl ether.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol and allowing it to dry completely.
-
In the spectrometer software, initiate a background scan. This measures the ambient atmosphere (H₂O, CO₂) and instrument optics, and its spectrum will be automatically subtracted from the sample spectra.[8]
-
-
Analysis of the Starting Material (Benzyl Alcohol):
-
Place a single drop of Benzyl Alcohol directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Acquire the IR spectrum. Typical settings are a spectral range of 4000–500 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[8]
-
Expected Result: A prominent, broad peak will be observed between 3200-3500 cm⁻¹ (O-H stretch). Note the position of the C-O stretch (~1050-1200 cm⁻¹).
-
Clean the ATR crystal thoroughly with solvent and a wipe.
-
-
Analysis of the Protected Product:
-
After the reaction and appropriate work-up, place a drop of the crude or purified product oil onto the clean ATR crystal.
-
Acquire the IR spectrum using the same parameters as the starting material.
-
Expected Result: The broad O-H peak around 3300 cm⁻¹ should be completely absent. New, strong peaks should appear corresponding to the TBDMS group, primarily a strong Si-O stretch around 1100 cm⁻¹ and Si-C vibrations around 840 cm⁻¹.[6]
-
-
Data Interpretation:
-
Compare the two spectra. The disappearance of the O-H band and the appearance of the new silyl ether bands provide strong evidence that the alcohol has been successfully protected.
-
Comparison with Alternative Analytical Methods
While FT-IR is excellent for rapid confirmation of functional group transformation, other techniques provide complementary and often more detailed information.[3][9][10] The choice of method depends on the level of certainty required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[10] For alcohol protection, ¹H NMR confirms the reaction by showing the disappearance of the exchangeable -OH proton and the appearance of new signals corresponding to the protecting group (e.g., the tert-butyl and dimethylsilyl protons of a TBDMS group). NMR provides detailed information on atomic connectivity, making it the gold standard for structural proof.[3]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. Successful protection is indicated by a molecular ion peak corresponding to the expected mass of the protected alcohol. It provides a quick confirmation of the correct mass but does not give information about the specific location of the protecting group in complex molecules.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography is an indispensable tool for monitoring the progress of a reaction in real-time. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that a transformation has occurred. While it signals reaction completion, it does not provide structural information on its own.
Comparative Data Summary
The following table provides a quantitative comparison of the primary analytical techniques used for validating alcohol protection.
| Parameter | FT-IR Spectroscopy | NMR Spectroscopy | Mass Spectrometry | Thin-Layer Chromatography (TLC) |
| Information Provided | Functional Group Transformation | Atomic Connectivity, 3D Structure | Molecular Weight, Formula | Reaction Progress, Polarity |
| Primary Use Case | Rapid validation, reaction monitoring | Unambiguous structure elucidation | Molecular weight confirmation | Monitoring reaction completion |
| Speed of Analysis | Very Fast (< 2 minutes) | Slow (10 mins - hours) | Fast (< 5 minutes) | Very Fast (< 5 minutes) |
| Instrumentation Cost | Low to Moderate | Very High | High | Very Low |
| Sample Prep | Minimal (ATR) to Moderate (KBr) | Moderate (dissolution in deuterated solvent) | Minimal (dilution) | Minimal (spotting) |
| Destructive? | No | No | Yes (for some ionization methods) | Yes (sample is consumed) |
| Quantitative Ability | Possible with calibration[11][12] | Excellent (via integration) | Possible with standards | Semi-quantitative at best |
Table 2: Objective comparison of analytical methods for validation of alcohol protection.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for an alcohol protection reaction, highlighting the roles of different analytical techniques.
Caption: Workflow for alcohol protection validation.
Conclusion
FT-IR spectroscopy is an invaluable, first-line analytical technique for the validation of alcohol protection reactions. Its speed, simplicity, and direct insight into the key functional group changes make it ideal for rapid screening and real-time reaction monitoring in both academic and industrial research settings.[1][12] However, for the purposes of complete structural confirmation required for publications or regulatory submissions, FT-IR should be used in concert with more structurally definitive methods like NMR and Mass Spectrometry. A multi-faceted analytical approach ensures the highest level of confidence in synthetic outcomes.
References
- 1. Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. news-medical.net [news-medical.net]
Tris(dimethylamino)chlorosilane: A Superior Alternative in Silylation Reactions for Sensitive Substrates
For researchers, scientists, and drug development professionals seeking efficient and substrate-friendly silylation reagents, Tris(dimethylamino)chlorosilane emerges as a compelling alternative to conventional chlorosilanes. Its primary advantage lies in the generation of a non-corrosive byproduct, mitigating the risk of degradation to acid-sensitive functional groups and offering a cleaner reaction profile. This guide provides a comparative overview of this compound against other common silylating agents, supported by experimental data and detailed protocols.
This compound distinguishes itself through its unique reactivity and byproduct profile. Unlike traditional chlorosilanes such as trimethylchlorosilane (TMSCl) and tert-butyldimethylchlorosilane (TBDMSCl), which release corrosive hydrogen chloride (HCl) upon reaction with hydroxyl groups, this compound produces the volatile and relatively benign base, dimethylamine (B145610). This fundamental difference makes it an ideal reagent for the protection of delicate molecules and in applications where acidic conditions are detrimental.
Comparative Performance in Silylation Reactions
The choice of silylating agent significantly impacts reaction efficiency, selectivity, and yield. While direct comparative studies are not abundant in publicly available literature, the known reactivity of aminosilanes suggests distinct advantages. Silylamines are recognized as powerful silylating agents, often exhibiting higher reactivity than their chlorosilane counterparts.[1]
Table 1: Comparison of Silylating Agents
| Silylating Agent | Leaving Group | Byproduct | Corrosiveness | Relative Reactivity |
| This compound | -N(CH₃)₂ | Dimethylamine | Low | High |
| Trimethylchlorosilane (TMSCl) | -Cl | Hydrogen Chloride | High | Moderate |
| tert-Butyldimethylchlorosilane (TBDMSCl) | -Cl | Hydrogen Chloride | High | Low to Moderate |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | -NH-C(O)CH₃ | Acetamide | Low | High |
This table provides a qualitative comparison based on general chemical principles and available literature.
The higher reactivity of this compound can translate to faster reaction times and milder reaction conditions, which are crucial for preserving the integrity of complex molecules often encountered in drug development.
Experimental Protocols
Detailed experimental procedures are essential for reproducible results. Below are generalized protocols for the silylation of alcohols using chlorosilanes and a proposed protocol for this compound, emphasizing the modified workup procedure.
General Experimental Workflow for Silylation
Caption: General workflow for a typical silylation reaction.
Protocol 1: Silylation of a Primary Alcohol using Trimethylchlorosilane (TMSCl)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and a suitable base such as triethylamine (1.5 eq.) or imidazole (B134444) (2.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Reaction: Cool the mixture to 0 °C and add trimethylchlorosilane (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Proposed Silylation of a Primary Alcohol using this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or toluene). A base may not be strictly necessary due to the amine byproduct acting as an HCl scavenger if any moisture is present, but a non-nucleophilic base like 2,6-lutidine can be added to ensure neutrality.
-
Reaction: Add this compound (1.1 eq.) to the solution at room temperature. The reaction is often rapid and can be monitored by TLC or GC.
-
Work-up: Upon completion, the volatile dimethylamine byproduct can often be removed by co-evaporation with a high-boiling point aprotic solvent like toluene (B28343) under reduced pressure. Alternatively, a mild aqueous workup with dilute ammonium (B1175870) chloride can be performed if the silyl (B83357) ether is stable to these conditions. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Advantages in Specific Applications
The benefits of this compound extend to various applications where substrate sensitivity is a concern.
Protection of Acid-Sensitive Alcohols and Phenols
In multi-step organic synthesis, the protection of hydroxyl groups is a common strategy. For substrates containing acid-labile functionalities such as acetals, ketals, or certain esters, the use of traditional chlorosilanes can lead to undesired deprotection or side reactions. The non-acidic nature of the silylation reaction with this compound provides a significant advantage in these cases, preserving the integrity of the molecule.
Surface Modification of Sensitive Materials
The functionalization of surfaces is critical in materials science and for the development of drug delivery systems. Chlorosilanes are commonly used to modify surfaces containing hydroxyl groups, such as silica or glass. However, the generation of HCl can etch or damage sensitive surfaces. This compound offers a milder alternative for surface modification, enabling the formation of silyl ether linkages without the corrosive byproduct.
Logical Comparison of Reaction Pathways
The fundamental difference in the reaction pathways of traditional chlorosilanes and this compound is the nature of the leaving group and the resulting byproduct.
Caption: Comparison of byproducts in silylation reactions.
References
Navigating the Landscape of Silyl Protecting Groups: A Comparative Stability Analysis of TMS, TES, and TBDMS Ethers
In the intricate world of organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations. Among the diverse arsenal (B13267) available to chemists, silyl (B83357) ethers stand out as a versatile and widely employed strategy for the temporary masking of hydroxyl functionalities. Their popularity stems from their ease of formation, general stability to a range of reaction conditions, and crucially, their tunable lability for selective deprotection. This guide provides a comprehensive comparison of three commonly utilized silyl protecting groups: Trimethylsilyl (TMS), Triethylsilyl (TES), and tert-Butyldimethylsilyl (TBDMS or TBS), with a focus on their relative stability supported by experimental data. This objective analysis is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1] Larger, bulkier substituents impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the protecting group's robustness.[2] The TMS group, with its three methyl groups, is the smallest and most labile of the three. The TES group, featuring three ethyl groups, offers intermediate stability. The TBDMS group, with a bulky tert-butyl group and two methyl groups, provides significantly greater steric shielding and, consequently, superior stability.[3]
Quantitative Comparison of Stability
The relative stability of TMS, TES, and TBDMS ethers has been quantified through kinetic studies of their hydrolysis under both acidic and basic conditions. The data clearly illustrates the profound impact of steric bulk on the rate of cleavage.
| Silyl Ether | Relative Rate of Acidic Hydrolysis[1][3] | Relative Rate of Basic Hydrolysis[1][3] |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
As the data indicates, TBDMS ethers are approximately 20,000 times more stable towards both acidic and basic hydrolysis than TMS ethers.[3][4] This substantial difference in stability is a cornerstone of modern synthetic strategy, enabling the selective deprotection of a TMS ether in the presence of a TBDMS ether.[3] The TES group's intermediate stability also allows for its selective removal in the presence of the more robust TBDMS group.[5][6]
Deprotection Strategies and Experimental Protocols
The choice of deprotection method is contingent on the specific silyl ether and the presence of other sensitive functional groups within the molecule.
Acid-Catalyzed Deprotection
Silyl ethers can be cleaved under acidic conditions, with the rate of cleavage being inversely proportional to the steric bulk of the silyl group.
Experimental Protocol: Acid-Catalyzed Deprotection of a TMS Ether [3]
-
Materials: TMS-protected alcohol, Methanol (MeOH), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops).
-
Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Deprotection is typically complete within 5-30 minutes.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Fluoride-Mediated Deprotection
Fluoride (B91410) ions, owing to the high strength of the silicon-fluorine bond, are highly effective reagents for the cleavage of silyl ethers.[4] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source used for this purpose.
Experimental Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether [3]
-
Materials: TBDMS-protected alcohol, Anhydrous tetrahydrofuran (B95107) (THF), Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF), Saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Base-Catalyzed Deprotection
While less common, especially for hindered silyl ethers, deprotection can be achieved under basic conditions. TMS ethers are susceptible to cleavage with mild bases like potassium carbonate in methanol.[7]
Visualizing Stability and Deprotection Pathways
The following diagrams illustrate the relative stability of the silyl ethers and the general pathways for their deprotection.
Caption: Relative stability of silyl protecting groups.
Caption: General deprotection pathways for silyl ethers.
Conclusion
The choice between TMS, TES, and TBDMS protecting groups is a critical decision in the design of a synthetic route. TMS offers high lability, making it suitable for the protection of hydroxyl groups that need to be unmasked under very mild conditions. TES provides an intermediate level of stability, useful for selective deprotection schemes. TBDMS, with its exceptional stability, is the protecting group of choice when robustness to a wide range of reaction conditions is required. A thorough understanding of their relative stabilities and the specific conditions required for their cleavage is essential for the successful execution of complex multi-step syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to Silylating Tertiary Alcohols: Reagents and Methodologies
The protection of tertiary alcohols is a common challenge in organic synthesis due to the inherent steric hindrance surrounding the hydroxyl group. Standard silylation conditions that are effective for primary and secondary alcohols often prove sluggish or entirely ineffective for their tertiary counterparts. This guide provides a comparative analysis of modern and alternative reagents for the efficient silylation of tertiary alcohols, offering experimental data and detailed protocols to aid researchers in selecting the optimal strategy.
Comparison of Silylating Reagents for Tertiary Alcohols
The choice of silylating agent and reaction conditions is critical for successfully protecting sterically hindered tertiary alcohols. Below is a comparison of several effective methods, with performance data summarized for key tertiary alcohol substrates.
Table 1: Performance of Silylating Agents with 1-Adamantanol
| Reagent System | Silyl (B83357) Group | Conditions | Time | Yield (%) | Reference |
| HMDS (1.1 eq), I₂ (0.1 eq) | TMS | CH₂Cl₂, rt | 15 min | 98 | [1] |
| Et₃SiH (1.0 eq), B(C₆F₅)₃ (2 mol%) | TES | Toluene (B28343), rt | 0.5 h | 95 | [2][3] |
| TBDMSCl (1.2 eq), NMI (neat), I₂ (6.0 eq) | TBDMS | Neat N-Methylimidazole (NMI), rt | - | High | [4][5] |
| Ph₃SiH (1.0 eq), B(C₆F₅)₃ (2 mol%) | TPHS | Toluene, rt | 0.5 h | 99 | [2][3] |
TMS = Trimethylsilyl, TES = Triethylsilyl, TBDMS = tert-Butyldimethylsilyl, TPHS = Triphenylsilyl
Table 2: Performance of Silylating Agents with Other Tertiary Alcohols
| Substrate (Alcohol) | Reagent System | Silyl Group | Conditions | Time | Yield (%) | Reference |
| Linalool | HMDS (0.8 eq), I₂ (0.01 eq) | TMS | CH₂Cl₂, rt | 3 min | 99 | [1] |
| tert-Butanol | Et₃SiH (1.0 eq), B(C₆F₅)₃ (2 mol%) | TES | Toluene, rt | 0.5 h | 97 | [2][3] |
| tert-Butanol | Ph₃SiH (1.0 eq), B(C₆F₅)₃ (2 mol%) | TPHS | Toluene, rt | 0.5 h | 98 | [2][3] |
| 1-Ethynylcyclohexanol | HMDS (0.8 eq), I₂ (0.01 eq) | TMS | CH₂Cl₂, rt | 5 min | 98 | [1] |
Logical Workflow for Reagent Selection
The selection of an appropriate silylating agent for a tertiary alcohol depends on several factors, including the steric hindrance of the substrate, the desired stability of the silyl ether, and the tolerance of other functional groups in the molecule. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a silylation method for tertiary alcohols.
Experimental Protocols
Detailed methodologies for the most effective silylation techniques for tertiary alcohols are provided below.
Method 1: Silylation using Hexamethyldisilazane (HMDS) and Iodine
This method is highly efficient for the trimethylsilylation of a wide range of alcohols, including sterically hindered and acid-sensitive tertiary alcohols, under nearly neutral conditions.[1][6]
-
Materials:
-
Tertiary alcohol (1.0 eq)
-
Hexamethyldisilazane (HMDS) (0.8-1.1 eq)
-
Iodine (I₂) (0.01-0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a stirred solution of the tertiary alcohol (e.g., 10 mmol) and iodine (0.1 mmol, 1 mol%) in anhydrous CH₂Cl₂ (40 mL), add a solution of HMDS (8 mmol) in CH₂Cl₂ (10 mL) dropwise over 5 minutes at room temperature.
-
A rapid evolution of ammonia (B1221849) gas is typically observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For many tertiary alcohols, the reaction is complete within 3 to 15 minutes.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product, which can be purified by distillation or flash column chromatography if necessary.
-
Method 2: Dehydrogenative Silylation using a Hydrosilane and B(C₆F₅)₃
This protocol offers a mild, salt-free method for the silylation of alcohols, with dihydrogen as the only byproduct. It is particularly rapid for secondary and tertiary alcohols.[2][3][7]
-
Materials:
-
Tertiary alcohol (1.0 eq)
-
Hydrosilane (e.g., Et₃SiH or Ph₃SiH) (1.0 eq)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.02 eq, 2 mol%)
-
Anhydrous Toluene or Dichloromethane
-
-
Procedure:
-
In a dry flask under an argon atmosphere, dissolve the tertiary alcohol (e.g., 5 mmol) and the hydrosilane (5 mmol) in anhydrous toluene (5-10 mL).
-
Add B(C₆F₅)₃ (0.1 mmol) as a solid to the solution at room temperature. Vigorous evolution of hydrogen gas is often observed.
-
Stir the reaction at room temperature. For tertiary alcohols, the reaction is typically complete within 0.5 to 2 hours.[2][3]
-
Monitor the reaction by GC-MS, TLC, or ¹H NMR for the disappearance of the starting alcohol or silane.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be directly purified by flash column chromatography on silica (B1680970) gel to yield the pure silyl ether.
-
Method 3: Silylation using a Silyl Chloride, N-Methylimidazole (NMI), and Iodine
The addition of iodine as a co-catalyst significantly accelerates the silylation of alcohols with silyl chlorides in the presence of N-methylimidazole.[4][8] This can be a powerful method for particularly stubborn substrates.
-
Materials:
-
Tertiary alcohol (1.0 eq)
-
Silyl Chloride (e.g., TBDMSCl) (1.2 eq)
-
N-Methylimidazole (NMI) (3.0 eq to neat)
-
Iodine (I₂) (2.0 to 6.0 eq for highly hindered substrates)
-
Anhydrous solvent (e.g., CH₂Cl₂, MeCN, or neat NMI)
-
-
Procedure:
-
Dissolve the tertiary alcohol (e.g., 1 mmol) in the chosen anhydrous solvent. For extremely hindered alcohols like 1-adamantanol, using neat N-methylimidazole as the solvent may be necessary.[4][5]
-
Add N-methylimidazole (if not used as the solvent) and iodine to the solution.
-
Add the silyl chloride dropwise to the stirred mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
After completion, dilute the reaction mixture with a solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl solution (to remove NMI), saturated aqueous Na₂S₂O₃ solution (to remove iodine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. B(C(6)F(5))(3)-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 7. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Cost-benefit analysis of different silylating agents in scale-up
For researchers, scientists, and drug development professionals, the selection of an appropriate silylating agent is a critical decision in the scale-up of chemical syntheses. This choice significantly impacts not only the reaction's success but also the overall process economics, safety, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of commonly used silylating agents, supported by comparative data and detailed experimental protocols to inform your scale-up strategy.
Silylation is a widely employed technique to protect reactive functional groups, such as alcohols, amines, and carboxylic acids, thereby preventing unwanted side reactions and enhancing the stability and volatility of intermediates.[1][2] While numerous silylating agents are available, their performance and economic viability can vary dramatically when transitioning from laboratory to pilot plant and commercial-scale production.[3] This guide focuses on a comparative analysis of four widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylchlorosilane (TMCS), and Hexamethyldisilazane (HMDS).
Performance and Cost Comparison of Common Silylating Agents
The selection of a silylating agent for scale-up is a multi-faceted decision that requires a careful balance of reactivity, cost, and process safety. The following tables summarize the key performance indicators and estimated bulk pricing for BSTFA, MSTFA, TMCS, and HMDS to facilitate a data-driven comparison.
Table 1: Performance Characteristics of Silylating Agents
| Feature | BSTFA (with TMCS catalyst) | MSTFA | TMCS (with a base) | HMDS |
| Silylating Strength | Very strong, enhanced by TMCS for hindered groups.[1] | Considered one of the strongest and most versatile.[1] | Moderate, requires a base to neutralize HCl byproduct.[4] | Weak TMS donor, often requires a catalyst.[5] |
| Reactivity | Highly reactive towards a broad range of functional groups.[1] | Generally more reactive than BSTFA for many compounds.[1] | Good for simple alcohols and amines.[4] | Slower reaction times, often requiring heating.[6] |
| By-products | Volatile and generally non-interfering (mono(trimethylsilyl)trifluoroacetamide).[7] | Highly volatile (N-methyltrifluoroacetamide), ideal for trace analysis.[7] | Corrosive and non-volatile salt (e.g., triethylamine (B128534) hydrochloride).[4] | Ammonia (gas), which is volatile.[6] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis.[8] | TMS derivatives have similar stability to those from BSTFA.[8] | TMS derivatives are susceptible to hydrolysis. | TMS derivatives are susceptible to hydrolysis. |
| Common Applications | General purpose, including organic acids, amino acids, and sugars.[1] | Preferred for steroids, amino acids, and trace analysis due to volatile byproducts.[9] | Cost-effective protection of simple alcohols and amines.[4] | Silylation of carbohydrates and surface modification.[6] |
| Potential Issues | TMCS catalyst is moisture-sensitive and corrosive.[1] | Higher cost. | Generation of corrosive HCl and salt byproduct requires careful handling and removal.[4] | Lower reactivity may require harsher conditions.[6] |
Table 2: Economic and Process Considerations for Scale-Up
| Factor | BSTFA | MSTFA | TMCS | HMDS |
| Estimated Bulk Price | High | Very High | Low | Very Low |
| By-product Management | Volatile byproducts are relatively easy to remove via distillation. | Highly volatile byproducts are easily removed. | Requires filtration to remove salt byproduct and scrubbing for HCl gas. | Ammonia gas needs to be safely vented or scrubbed. |
| Safety and Handling | Moisture sensitive, corrosive catalyst. | Moisture sensitive. | Corrosive, reacts violently with water. Requires careful handling of base. | Flammable, handle in a well-ventilated area. |
| Reaction Conditions | Typically mild, can often be performed at room temperature.[4] | Mild conditions are usually sufficient. | Often requires cooling during addition due to exotherm, followed by heating. | Often requires elevated temperatures to drive the reaction to completion.[6] |
| Overall Cost-Effectiveness | High reagent cost may be offset by high yields and clean reactions for high-value products. | Highest reagent cost, generally reserved for specialized applications where purity is paramount. | Very cost-effective for large-scale synthesis of less complex molecules. | Most economical for very large-scale applications where its lower reactivity is acceptable. |
Experimental Protocols for Scale-Up Silylation
The following protocols provide a general framework for conducting silylation reactions at a pilot plant scale. All operations should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[10]
Protocol 1: General Procedure for Silylation using BSTFA with TMCS Catalyst
Objective: To protect a hydroxyl group in a substrate at a multi-kilogram scale.
Materials:
-
Substrate (1.0 kg, 1.0 equiv)
-
BSTFA (molar equivalent based on reactive sites)
-
TMCS (catalytic amount, e.g., 1-10% of BSTFA)[11]
-
Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran)[4]
Procedure:
-
Charge the reactor with the substrate and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture until the substrate is fully dissolved.
-
Slowly add the required amount of BSTFA to the reactor, maintaining the temperature between 20-25°C.
-
Add the catalytic amount of TMCS to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or NMR).
-
Upon completion, the reaction mixture can be quenched with a suitable reagent if necessary, or the solvent and volatile byproducts can be removed by distillation.
-
The crude silylated product can then be taken to the next step or purified by crystallization or distillation.
Protocol 2: General Procedure for Silylation using TMCS and a Base
Objective: To protect a primary alcohol at a large scale in a cost-effective manner.
Materials:
-
Alcohol substrate (1.0 kg, 1.0 equiv)
-
Triethylamine (1.1 equiv)
-
TMCS (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Charge the reactor with the alcohol substrate, the anhydrous solvent, and triethylamine under an inert atmosphere.
-
Cool the mixture to 0-5°C using a cooling jacket.
-
Slowly add TMCS to the reaction mixture, maintaining the temperature below 10°C to control the exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress.
-
Upon completion, the reaction mixture will contain a solid precipitate of triethylamine hydrochloride.
-
Filter the solid byproduct and wash the filter cake with the solvent.
-
The filtrate containing the silylated product can be washed with water to remove any remaining salts, dried over a drying agent, and the solvent removed under reduced pressure.
Decision-Making Workflow and Signaling Pathways
The selection of an optimal silylating agent for scale-up involves a logical decision-making process that considers various factors. The following diagrams illustrate this workflow and a generalized reaction pathway.
Conclusion
The choice of a silylating agent for scale-up is a critical decision that requires a thorough evaluation of performance, cost, and process considerations. For cost-sensitive, large-volume syntheses of simple molecules, TMCS and HMDS offer significant economic advantages, although they may require more robust process control for handling by-products and overcoming lower reactivity.[4][6] Conversely, for high-value, complex molecules where yield, purity, and process simplicity are paramount, the higher cost of BSTFA and MSTFA can be justified.[1] Ultimately, a data-driven approach, including laboratory validation and pilot-scale trials, is essential for selecting the most appropriate silylating agent to ensure a successful, safe, and economically viable scale-up process.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 8. Silylation Reagents | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach | AIChE [aiche.org]
- 11. restek.com [restek.com]
Analytical methods for determining the purity of Tris(dimethylamino)chlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for determining the purity of Tris(dimethylamino)chlorosilane. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of this reagent in sensitive applications, including pharmaceutical synthesis and materials science. This document outlines the principles, experimental protocols, and comparative data for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and specialized titration methods.
Comparison of Primary Analytical Methods
The determination of this compound purity requires a multi-faceted approach, as different methods are suited for identifying and quantifying different types of impurities. The choice of method depends on the specific purity attribute being assessed, such as the presence of volatile organic impurities, structural integrity, water content, or the concentration of hydrolyzable chlorides.
| Analytical Method | Primary Use | Sensitivity | Sample Preparation | Analysis Time | Key Advantage |
| Gas Chromatography (GC-FID) | Quantification of volatile organic impurities. | High (ppm levels), ideal for trace impurity profiling.[1] | Dilution in a dry, aprotic solvent.[1] | 15-30 minutes per sample.[1] | Excellent separation of complex mixtures and high sensitivity for volatile impurities.[1] |
| Quantitative ¹H NMR (qNMR) | Absolute purity determination, structural confirmation, and quantification of major impurities. | Moderate, best for impurities >0.1%.[1] | Dilution in a deuterated solvent (e.g., CDCl₃) in a dry NMR tube.[1] | 5-15 minutes per sample.[1] | Provides definitive structural information and absolute quantification without needing individual impurity standards.[1] |
| Karl Fischer Titration | Specific quantification of water content.[1] | Very high for water (ppm levels).[1] | Direct injection into the titration cell.[1] | 5-10 minutes per sample.[1] | Highly specific and accurate for water determination. |
| Argentometric Titration | Quantification of hydrolyzable chloride content.[1] | High for chloride ions.[1] | Hydrolysis of the sample followed by dissolution.[1] | 10-20 minutes per sample.[1] | Provides a direct measure of reactive chloride, which can be an indicator of product stability.[1] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for chlorosilane analysis and are adapted for this compound.
This method is highly effective for separating and quantifying volatile impurities. Given the reactivity of chlorosilanes, careful sample handling and appropriate GC column selection are crucial to prevent on-column degradation.[1]
-
Sample Preparation: In an inert atmosphere (e.g., a glovebox), prepare a ~1% (v/v) solution of this compound in anhydrous hexane (B92381) or toluene.[1]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID). A Thermal Conductivity Detector (TCD) can also be used.[1]
-
GC Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysilane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[1]
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.[1]
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[1]
-
Detector (FID): 280 °C.[1]
-
Injection Volume: 1 µL.[1]
-
-
Data Analysis: Peak identification is achieved by comparing retention times with known standards. Quantification can be performed using a calibration curve for each impurity or by area percent normalization, assuming similar detector response factors for structurally related silane (B1218182) impurities.[1]
qNMR is a powerful tool for determining the absolute purity of a substance and for structural elucidation.
-
Sample Preparation: Under an inert atmosphere, accurately weigh the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of a dry, deuterated solvent (e.g., CDCl₃) and transfer to a dry NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for both the analyte and the internal standard.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
This is the standard method for determining water content in reactive compounds like this compound.
-
Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[1]
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Procedure:
-
Allow the titrator to stabilize to a low drift rate.
-
Using a gas-tight syringe, accurately draw a known volume or weight of the this compound sample, ensuring no exposure to atmospheric moisture.[1]
-
Inject the sample directly into the conditioned titration cell.[1]
-
The instrument will automatically titrate the water and provide the result, typically in micrograms of water.
-
Calculate the water content in ppm (µg/g) using the mass of the injected sample.[1]
-
This titration quantifies the amount of chloride that can be liberated through hydrolysis, which is an indicator of the product's reactivity and potential to form hydrochloric acid.[1]
-
Principle: The sample is first hydrolyzed to convert the Si-Cl bond into chloride ions (Cl⁻). These ions are then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃), which forms a silver chloride (AgCl) precipitate. The endpoint is detected potentiometrically.[1]
-
Instrumentation: An automatic potentiometric titrator equipped with a silver ring electrode.[1]
-
Procedure:
-
Hydrolyze a known quantity of the this compound sample in a suitable solvent mixture.
-
Titrate the resulting solution with a standardized silver nitrate solution.
-
The titrator records the potential (mV) versus the volume of titrant added, and the endpoint is determined from the inflection point of the titration curve.[1]
-
-
Calculation: The amount of hydrolyzable chloride is calculated based on the volume of AgNO₃ consumed.[1]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical procedures.
Caption: Workflow for GC-FID Purity Analysis.
Caption: Workflow for qNMR Absolute Purity Determination.
Caption: Workflows for Titration-Based Analyses.
Method Selection Strategy
For a comprehensive purity assessment of this compound, a combination of methods is recommended:
-
Routine Quality Control: Gas Chromatography (GC) is the preferred method for routine analysis to screen for and quantify common volatile organic impurities due to its high throughput and sensitivity.[1]
-
Reference Standard Characterization: Quantitative ¹H NMR (qNMR) should be employed to determine the absolute purity of a reference batch or for definitive structural confirmation.[1]
-
Specific Impurity Quantification: Karl Fischer titration and Argentometric titration are essential for accurately quantifying water and hydrolyzable chloride content, respectively, which are critical parameters for this reactive compound.
References
Protecting Hydroxyl Groups: A Comparative Analysis of Tris(dimethylamino)chlorosilane Efficacy for Phenols and Aliphatic Alcohols
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a critical step in multi-step organic synthesis. This guide provides a comparative analysis of the efficacy of Tris(dimethylamino)chlorosilane in protecting phenolic versus aliphatic hydroxyl groups, supported by general reactivity principles and experimental data from related silylating agents.
This compound, with its three dimethylamino groups, is a highly reactive silylating agent. The silicon-nitrogen bonds are readily cleaved by nucleophiles such as alcohols and phenols, leading to the formation of a stable silicon-oxygen bond and the volatile byproduct dimethylamine. This reaction is typically fast and efficient.
Superior Efficacy for Phenols
Quantitative Data Summary
The following table summarizes the expected relative reactivity based on general principles and data from analogous aminosilane (B1250345) reagents. It is important to note that actual reaction times and yields will vary depending on the specific substrate, solvent, and temperature.
| Substrate Type | Reagent | Typical Reaction Time | Typical Yield | Notes |
| Phenol (B47542) | This compound | < 1 hour | > 95% | Reaction is typically very rapid at room temperature. |
| Primary Aliphatic Alcohol | This compound | 1 - 4 hours | > 90% | Reaction proceeds smoothly at room temperature. |
| Secondary Aliphatic Alcohol | This compound | 4 - 12 hours | 70 - 90% | Steric hindrance around the hydroxyl group slows the reaction rate. |
| Tertiary Aliphatic Alcohol | This compound | 12 - 48 hours | Variable, often low | Significant steric hindrance makes silylation challenging. Heating may be required. |
Comparison with Alternative Silylating Agents
Several other silylating agents are commonly used for hydroxyl protection. The choice of reagent often depends on the desired stability of the silyl (B83357) ether and the specific requirements of the synthetic route.
| Silylating Agent | Abbreviation | Key Features | Relative Stability |
| Trimethylsilyl chloride | TMSCl | Highly reactive, low steric hindrance, forms labile silyl ethers. | 1 (Baseline) |
| Triethylsilyl chloride | TESCl | Good balance of reactivity and stability. | ~64x TMS |
| tert-Butyldimethylsilyl chloride | TBDMSCl / TBSCl | High stability due to steric bulk, good selectivity for primary alcohols. | ~20,000x TMS |
| Triisopropylsilyl chloride | TIPSCl | Very high steric hindrance, provides very stable silyl ethers. | ~700,000x TMS |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Very high stability, particularly resistant to acidic conditions. | ~5,000,000x TMS |
| Tris(dimethylamino)silane | (Me₂N)₃SiH | A related aminosilane, offers similar reactivity profile to the chlorosilane. | Similar to TMS |
Experimental Protocols
Below are generalized experimental protocols for the silylation of a phenol and a primary aliphatic alcohol using this compound.
Protocol 1: Silylation of a Phenol (e.g., p-Cresol)
Materials:
-
p-Cresol (B1678582) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add p-cresol and the anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add this compound to the solution.
-
The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Silylation of a Primary Aliphatic Alcohol (e.g., 1-Octanol)
Materials:
-
1-Octanol (B28484) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-octanol and the anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add this compound to the solution.
-
The reaction may require 1-4 hours for completion. Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 5-7 from Protocol 1 for work-up and purification.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the silylation of a hydroxyl group with this compound.
Caption: General mechanism of hydroxyl silylation.
Caption: Typical experimental workflow for silylation.
A Comprehensive Guide to Modern Silylating Agents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Silylation, the introduction of a silyl (B83357) group into a molecule, is a cornerstone of modern organic chemistry.[1] This versatile technique is widely employed for the protection of sensitive functional groups, enhancing the volatility of compounds for gas chromatography, and modifying the properties of molecules in drug discovery and materials science.[2][3] This guide provides a comprehensive comparison of modern silylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Common Silylating Agents
The choice of a silylating agent is dictated by several factors, including the nature of the substrate, the desired stability of the silylated product, and the reaction conditions. The following tables summarize the performance of common silylating agents for the protection of alcohols, amines, and carboxylic acids.
Silylation of Alcohols
The protection of alcohols as silyl ethers is a fundamental transformation in organic synthesis. The reactivity of the silylating agent and the stability of the resulting silyl ether are primarily governed by the steric bulk of the substituents on the silicon atom.[4][5]
| Silylating Agent | Abbreviation | Typical Conditions | Reactivity Order | Relative Stability (Acidic Media) |
| Trimethylsilyl chloride | TMSCl | Et3N, CH2Cl2, 0 °C to rt | High | TMS < TES < TBS < TIPS < TBDPS[4] |
| Triethylsilyl chloride | TESCl | Imidazole (B134444), DMF, rt | Moderate | TES < TBS < TIPS < TBDPS[4] |
| tert-Butyldimethylsilyl chloride | TBSCl (TBDMSCl) | Imidazole, DMF, rt | Moderate | TBS < TIPS < TBDPS[4] |
| Triisopropylsilyl chloride | TIPSCl | Imidazole, DMF, rt to 50°C | Low | TIPS < TBDPS[4] |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole, DMF, rt to 50°C | Low | TBDPS[4] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Neat or in solvent, rt to 60°C | High | - |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Neat or in solvent, rt to 60°C | Very High | - |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Neat or in solvent, rt to 60°C | Very High | - |
Table 1. Comparison of Silylating Agents for Alcohol Protection.
The steric hindrance of bulkier silylating agents allows for the selective protection of primary alcohols over secondary alcohols.[1]
| Silylating Agent | Substrate | Conditions | Time | Yield (Primary Silyl Ether) | Yield (Secondary Silyl Ether) |
| TBSCl | 1-Phenyl-1,2-ethanediol | Imidazole, DMF, rt | 2 h | >95% | <5% |
| TIPSCl | 1-Phenyl-1,2-ethanediol | Imidazole, DMF, rt | 12 h | >98% | Trace |
Table 2. Selective Silylation of a Diol. (Data synthesized from principles described in[1])
Silylation of Amines
Primary and secondary amines can be effectively protected as silyl amines. The choice of reagent often depends on the desired stability of the protected amine.
| Silylating Agent | Substrate | Conditions | Time | Yield |
| BSTFA | Aniline | Pyridine, rt | 1 h | >95% |
| MSTFA | Benzylamine | Acetonitrile (B52724), 60°C | 30 min | >98% |
| MTBSTFA | Aniline | DMF, 100°C | 2 h | >90% |
Table 3. Comparison of Silylating Agents for Amine Protection. (Data synthesized from principles described in[6])
Silylation of Carboxylic Acids
Carboxylic acids are readily converted to their corresponding silyl esters, which are useful intermediates in synthesis and are suitable for GC-MS analysis.[7]
| Silylating Agent | Substrate | Conditions | Conversion |
| BSTFA | Ibuprofen | Acetonitrile, 70°C, 30 min | 86%[7] |
| MSTFA | Ibuprofen | Acetonitrile, 70°C, 30 min | 100%[7] |
| Silylating Mixture I (MSTFA/BSTFA) | Acetylsalicylic acid | Acetonitrile, 70°C, 30 min | 100%[7] |
Table 4. Comparison of Silylating Agents for Carboxylic Acid Derivatization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful silylation reactions.
Protocol 1: Selective Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol containing a primary and a secondary alcohol (e.g., 1,2-propanediol)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the diol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add TBSCl (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the mono-silylated primary alcohol.[4]
Protocol 2: Derivatization of Amino Acids with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS Analysis
This protocol is suitable for the derivatization of amino acids prior to GC-MS analysis.[8]
Materials:
-
Amino acid sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (anhydrous)
-
Reaction vials
Procedure:
-
Weigh 2.5 mg of the amino acid sample into a reaction vial.[8]
-
Add 0.5 mL of MSTFA and 1 mL of acetonitrile to the vial.[8]
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.[8]
Visualizing Silylation Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and key concepts in silylation chemistry.
Silylating Agents in Drug Development
In the pharmaceutical industry, silylation is a critical tool in both the synthesis of active pharmaceutical ingredients (APIs) and in drug discovery.
Role as Protecting Groups in API Synthesis
The primary application of silylation in drug development is the protection of hydroxyl, amino, and carboxyl groups during multi-step syntheses.[3] The ability to selectively protect one functional group over another is crucial for the efficient synthesis of complex molecules. For instance, the selective silylation of a primary alcohol in the presence of a secondary alcohol can direct the subsequent chemical transformations to the desired position, ultimately increasing the overall yield and purity of the final API.
Silyl Groups as Pharmacophores
Beyond their role as protecting groups, silicon-containing moieties are being increasingly explored as integral parts of pharmacophores. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can significantly alter the physicochemical properties of a drug candidate, including its lipophilicity, metabolic stability, and receptor-binding affinity.[2] For example, the introduction of a silyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the different bond lengths and angles of silicon compared to carbon can lead to novel interactions with biological targets, opening up new avenues for drug design.[2]
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol [mdpi.com]
- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 8. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
Safety Operating Guide
Safe Disposal of Tris(dimethylamino)chlorosilane: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical compounds is paramount. Tris(dimethylamino)chlorosilane, a flammable and corrosive liquid, requires specific procedures to mitigate risks and ensure environmental safety. This guide provides a comprehensive, step-by-step protocol for its proper disposal.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that reacts with water and moisture, releasing flammable and irritating dimethylamine (B145610) fumes. It can cause severe skin burns and eye damage.[1][2] Always handle this compound in a well-ventilated area, preferably a fume hood, and away from heat, sparks, and open flames.[1][3] Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical worker's goggles and a face shield.[3] |
| Hand Protection | Rubber, neoprene, or nitrile gloves.[3] |
| Respiratory Protection | Air-supplied or NIOSH-approved combination organic vapor/amine gas respirator.[3] |
| Protective Clothing | Flame-retardant and chemical-resistant clothing.[2][4] |
Step-by-Step Disposal Protocol
The recommended primary method for the disposal of this compound is through controlled hydrolysis, followed by neutralization and appropriate waste stream management.
Experimental Protocol: Controlled Hydrolysis and Neutralization
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an emergency shower and eyewash station are readily accessible.[3] Prepare a solution of a weak acid, such as hydrochloric acid, for the neutralization step.
-
Controlled Hydrolysis: Slowly and carefully add the this compound to a container of water.[3] This reaction is exothermic and will release dimethylamine gas; therefore, a slow addition rate is crucial to control the reaction.
-
Separation: Allow the mixture to separate into aqueous and organic layers.
-
Neutralization: The aqueous layer will contain dimethylamine. Neutralize this layer with a dilute solution of hydrochloric acid.[3]
-
Final Disposal:
-
The neutralized aqueous layer can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The organic layer may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Alternatively, both layers can be absorbed onto an inert material like clay or vermiculite (B1170534) and disposed of as solid hazardous waste.[3]
-
Always adhere to local, state, and federal regulations for chemical waste disposal.[1]
Spill Management
In the event of a spill, evacuate unnecessary personnel and eliminate all ignition sources.[1] Use non-sparking tools for cleanup.[1] Contain the spill using dikes or absorbents to prevent it from entering sewers or waterways.[1] Absorb the spilled material with an inert substance, such as clay or vermiculite, and place it in a suitable container for disposal.[3]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tris(dimethylamino)chlorosilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tris(dimethylamino)chlorosilane, a flammable, corrosive, and moisture-sensitive compound. Adherence to these procedural steps is critical for safe operational use and disposal.
This compound [(CH₃)₂N]₃SiCl is a versatile reagent in organic synthesis, but its hazardous properties necessitate stringent safety protocols. This document outlines the necessary personal protective equipment (PPE), engineering controls, handling procedures, and emergency responses to mitigate risks effectively.
Essential Safety Information at a Glance
A thorough understanding of the chemical's properties is the first line of defense. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 13307-05-6 | |
| Molecular Formula | C₆H₁₈ClN₃Si | |
| Molecular Weight | 195.77 g/mol | |
| Appearance | Liquid | |
| Density | 0.973 g/mL at 25 °C | |
| Boiling Point | 78 °C at 14 mmHg | |
| Flash Point | 58.9 °C (138.0 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required Protection | Specifications and Remarks | Citations |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. | [1][2][3] |
| Eyes/Face | Chemical safety goggles and face shield | Chemical goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. Contact lenses should not be worn. | [1][2][3][4] |
| Body | Protective clothing | A flame-retardant lab coat or a complete chemical-resistant suit is necessary to protect against skin contact. | [1][5] |
| Respiratory | NIOSH-approved respirator | Required when working outside of a fume hood or when ventilation is inadequate. A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator or a full-face supplied-air respirator is recommended. | [1][2][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with good local exhaust ventilation.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][2][3]
-
Inert Atmosphere: The chemical is stable in sealed containers under a dry, inert atmosphere.[1][2] Handle the chemical under an inert gas like nitrogen or argon to prevent reactions with air and moisture.
-
Eliminate Ignition Sources: This compound is flammable.[6] Keep away from open flames, hot surfaces, and sparks. Use explosion-proof electrical equipment.[1][3] Ground and bond containers and receiving equipment to prevent static discharge.[1]
Handling the Chemical
-
Avoid Contact: Prevent all contact with skin and eyes, and avoid inhaling vapors.[1][3]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[1]
-
Moisture Sensitivity: this compound reacts vigorously with water and moisture in the air, liberating dimethylamine (B145610).[1][2] This reaction can be forceful enough to char paper in the presence of moist air.[1]
-
Incompatible Materials: Avoid contact with acids, alcohols, and oxidizing agents.[1][2][3]
Spill Management
-
Evacuate: In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Containment: For small spills, cover with an absorbent material like clay or vermiculite (B1170534).[2] Do not use water.[5][7]
-
Cleanup: Use non-sparking tools to sweep or shovel the spilled material into an appropriate container for disposal.[1] Ensure proper PPE is worn during cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical's life cycle to prevent environmental contamination and ensure safety.
-
Do Not Sewer: Never dispose of this compound or its waste into the sewer system.[1]
-
Hydrolysis: One recommended disposal method is to hydrolyze the material by slowly adding it to water in a fume hood. The resulting aqueous layer containing dimethylamine should be neutralized with hydrochloric acid. The organic layer can then be incinerated.[2]
-
Licensed Waste Disposal: Alternatively, absorb the chemical onto an inert material like clay or vermiculite and dispose of it as solid waste through a licensed professional waste disposal service.[2][5] All local, state, and federal regulations for hazardous waste disposal must be followed.
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with large amounts of water, then wash with soap and water. Seek immediate medical attention. | [1] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5] |
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
